Firocoxib
描述
属性
IUPAC Name |
3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULAPETWGIGNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870188 | |
| Record name | 3-(Cyclopropylmethoxy)-4-[4-(methanesulfonyl)phenyl]-5,5-dimethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189954-96-9 | |
| Record name | Firocoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189954-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Firocoxib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189954969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Firocoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Firocoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Cyclopropylmethoxy)-4-[4-(methanesulfonyl)phenyl]-5,5-dimethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIROCOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6V2W4S4WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Derivatization of Firocoxib: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthetic pathways to the selective COX-2 inhibitor Firocoxib and the development of its derivatives, providing researchers and scientists with detailed experimental protocols, comparative biological data, and a mechanistic overview of its anti-inflammatory action.
This compound, a diarylheterocycle compound, is a potent and selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation.[1] Its therapeutic efficacy stems from its ability to selectively block the COX-2 isozyme, which is upregulated during inflammation, while sparing the constitutive COX-1 isozyme responsible for homeostatic functions. This selectivity profile reduces the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This technical guide provides a comprehensive overview of the synthesis of this compound, the development of its derivatives, and the underlying signaling pathways involved in its mechanism of action.
I. This compound Synthesis Pathway
The synthesis of this compound, chemically known as 3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)-2(5H)-furanone, can be achieved through several patented routes. A common strategy involves the construction of the key intermediate, 3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one, followed by alkylation.
A representative synthetic scheme is outlined below, starting from thioanisole.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one
To a suspension of aluminum trichloride (B1173362) in a chlorinated solvent such as dichloromethane, isobutyryl chloride is added. Thioanisole is then added dropwise to the mixture. The reaction is stirred at room temperature until completion.
Step 2: Synthesis of 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one
The product from Step 1 is brominated using elemental bromine in the same chlorinated solvent.
Step 3: Synthesis of 2-Hydroxy-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one
The bromo-intermediate is then hydrolyzed using an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a phase-transfer catalyst.
Step 4: Synthesis of 2-Hydroxy-2-methyl-1-[4-(methylsulfonyl)phenyl]propan-1-one
The sulfide (B99878) group of the intermediate from Step 3 is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide.
Step 5: Synthesis of 3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one
The hydroxylated intermediate is reacted with acetoxyacetyl chloride in the presence of a base like pyridine. The resulting ester undergoes intramolecular cyclization to form the furanone ring.
Step 6: Synthesis of this compound
The final step involves the alkylation of the hydroxyl group of the furanone intermediate with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
II. This compound Derivatives and Structure-Activity Relationship
The development of this compound derivatives has been an area of active research to explore new chemical space and potentially improve upon the parent molecule's pharmacological profile. A notable approach has been the incorporation of an amide bond to enhance hydrogen bonding interactions within the COX-2 active site.[2]
Quantitative Data on this compound Derivatives
The following table summarizes the in vitro inhibitory activity of a series of this compound analogues against COX-1 and COX-2 enzymes.
| Compound | R Group | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| This compound | H | >100 | 0.08 | >1250 |
| 9a | 4-Fluorophenyl | >100 | 0.12 | >833 |
| 9d | 4-Chlorophenyl | >100 | 0.09 | >1111 |
| 9g | 4-Bromophenyl | >100 | 0.15 | >667 |
| 9j | 4-Methylphenyl | >100 | 0.21 | >476 |
| 9m | 4-Methoxyphenyl | >100 | 0.35 | >286 |
| Celecoxib | (Reference) | 15 | 0.05 | 300 |
Data adapted from a study on novel this compound analogues with balanced COX inhibition.[2]
Experimental Protocols for Derivative Synthesis and Evaluation
General Synthesis of this compound Amide Analogues:
The synthesis of the amide derivatives of this compound typically starts from the key intermediate, 3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one. This intermediate is first converted to an amino-functionalized precursor, which is then acylated with various substituted benzoyl chlorides to yield the final amide derivatives.
In Vitro COX-1/COX-2 Inhibition Assay:
The inhibitory activity of the synthesized compounds against ovine COX-1 and COX-2 is determined using a whole-cell assay. The concentration of prostaglandin (B15479496) E₂ (PGE₂) produced is measured by an enzyme immunoassay (EIA). The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are then calculated.
III. Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.
The anti-inflammatory effects of COX-2 inhibitors are also linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory response. Prostaglandin E₂ (PGE₂), a product of the COX-2 pathway, can activate the NF-κB pathway, leading to a positive feedback loop that perpetuates inflammation. By inhibiting COX-2 and subsequently reducing PGE₂ levels, this compound can lead to the suppression of the NF-κB signaling pathway.[2][3]
IV. Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound, a selective COX-2 inhibitor, and the development of its derivatives. The presented synthetic pathways and experimental protocols offer valuable insights for researchers in medicinal chemistry and drug development. The structure-activity relationship data for this compound analogues highlights the potential for further optimization of this important class of anti-inflammatory agents. Furthermore, the elucidation of the signaling pathways involved in this compound's mechanism of action provides a deeper understanding of its therapeutic effects and its role in modulating the inflammatory response.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of novel this compound analogues with balanced COX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Core Mechanism of Firocoxib: A Technical Guide to its COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Firocoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, exerts its therapeutic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] This high degree of selectivity for COX-2 over its isoform, COX-1, is central to its mechanism of action, providing potent anti-inflammatory, analgesic, and antipyretic properties while theoretically minimizing the adverse effects associated with non-selective NSAIDs.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental validation of this compound's action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
The Arachidonic Acid Cascade and the Role of Cyclooxygenase Isoforms
The primary mechanism of action of this compound is its intervention in the arachidonic acid cascade. When cellular membranes are damaged or stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid. This fatty acid then serves as a substrate for the cyclooxygenase (COX) enzymes, which catalyze its conversion into prostaglandin (B15479496) H2 (PGH2). PGH2 is a pivotal intermediate that is further metabolized by various synthases into a range of prostanoids, including prostaglandins (B1171923) (PGs), thromboxanes (TXs), and prostacyclins.
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate essential physiological "housekeeping" functions.[1] These include protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[1]
-
COX-2: In contrast, COX-2 is an inducible enzyme.[3] Its expression is upregulated at sites of inflammation by pro-inflammatory stimuli such as cytokines and endotoxins.[3][1] The prostanoids produced by COX-2 are key mediators of pain, inflammation, and fever.[3]
The therapeutic goal of NSAIDs is to inhibit the production of pro-inflammatory prostanoids by targeting the COX enzymes. This compound's clinical efficacy stems from its highly selective inhibition of COX-2, thereby reducing pain and inflammation with a lower propensity for the gastrointestinal and renal side effects associated with the inhibition of COX-1.[2]
Quantitative Analysis of COX-2 Selectivity
The selectivity of this compound for COX-2 over COX-1 is quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme isoform. The IC50 represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher inhibitory potency. The selectivity ratio is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity ratio signifies greater selectivity for COX-2.
| Species | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Canine | In-vitro whole blood | 56 (± 7) | 0.16 (± 0.05) | ~380 | [3] |
| Equine | In-vitro whole blood | 20.14 - 33.1 | 0.0369 - 0.12 | 222 - 643 | [3] |
Experimental Protocols for Determining COX Inhibition
The IC50 values and selectivity ratios for this compound are determined using established in-vitro and ex-vivo experimental assays. The most common methods are the whole blood assay and enzyme-linked immunosorbent assays (ELISA).
In-Vitro Whole Blood Assay
The whole blood assay is a physiologically relevant method for assessing the COX-inhibitory activity of NSAIDs. It utilizes whole blood as the source of both COX-1 (from platelets) and COX-2 (from monocytes, after stimulation).
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in whole blood.
Methodology:
-
Blood Collection: Fresh blood is collected from the target species (e.g., canine, equine) into tubes containing an anticoagulant for the COX-2 assay, and without anticoagulant for the COX-1 assay.
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with varying concentrations of this compound or a vehicle control.
-
The blood is allowed to clot, which triggers platelet activation and subsequent thromboxane (B8750289) A2 (TXA2) production via the COX-1 pathway.
-
TXA2 is unstable and rapidly metabolizes to the stable thromboxane B2 (TXB2).
-
The concentration of TXB2 in the serum is measured using a specific immunoassay (e.g., ELISA).
-
The inhibition of TXB2 production at different this compound concentrations is used to calculate the COX-1 IC50.
-
-
COX-2 Activity Measurement (Prostaglandin E2 Production):
-
Aliquots of heparinized whole blood are pre-incubated with varying concentrations of this compound.
-
COX-2 expression in monocytes is induced by adding a pro-inflammatory stimulus, typically lipopolysaccharide (LPS).[4]
-
The stimulated blood is incubated to allow for the production of prostaglandin E2 (PGE2), a key product of the COX-2 pathway in inflammatory cells.
-
The concentration of PGE2 in the plasma is quantified using a specific immunoassay (e.g., ELISA).[4]
-
The inhibition of PGE2 production at different this compound concentrations is used to determine the COX-2 IC50.
-
Enzyme Immunoassay (ELISA) for Prostanoid Quantification
ELISA is a highly sensitive and specific method used to quantify the concentration of prostanoids (TXB2 and PGE2) produced in the whole blood assay.
Principle: Competitive Enzyme Immunoassay
Methodology:
-
Plate Coating: A microtiter plate is coated with antibodies specific for the prostanoid of interest (e.g., anti-PGE2 antibody).
-
Competitive Binding: The samples (serum or plasma from the whole blood assay) are added to the wells along with a fixed amount of enzyme-labeled prostanoid (e.g., PGE2 conjugated to horseradish peroxidase). The prostanoid in the sample and the enzyme-labeled prostanoid compete for binding to the limited number of antibody sites on the plate.
-
Washing: The plate is washed to remove any unbound prostanoids and reagents.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme bound to the plate (from the enzyme-labeled prostanoid) catalyzes a reaction that produces a colored product.
-
Colorimetric Detection: The intensity of the color is measured using a spectrophotometer. The color intensity is inversely proportional to the concentration of the prostanoid in the original sample.
-
Standard Curve: A standard curve is generated using known concentrations of the prostanoid to accurately determine the concentration in the experimental samples.
Conclusion
This compound's mechanism of action is characterized by its high degree of selectivity for the COX-2 enzyme. This selectivity has been quantitatively established through in-vitro whole blood assays, demonstrating a significantly higher potency for inhibiting the inducible COX-2 isoform compared to the constitutive COX-1 isoform. The experimental protocols outlined in this guide, including the whole blood assay and subsequent ELISA-based quantification of prostanoids, are fundamental to the characterization of this compound and other COX-2 selective inhibitors. This targeted approach to inhibiting prostaglandin synthesis at sites of inflammation underpins the therapeutic efficacy of this compound in managing pain and inflammation in veterinary medicine. Further research into the nuanced interactions of this compound with cellular signaling pathways will continue to refine our understanding of its pharmacological profile.
References
Firocoxib's Binding Affinity to Cyclooxygenase Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, demonstrates a high degree of selectivity for the cyclooxygenase-2 (COX-2) enzyme over the cyclooxygenase-1 (COX-1) enzyme. This selectivity is a key attribute, as it is associated with a reduced risk of gastrointestinal adverse effects compared to non-selective NSAIDs. This technical guide provides an in-depth overview of this compound's binding affinity to COX enzymes, detailing quantitative data, experimental protocols for its determination, and the relevant signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound to COX-1 and COX-2 is typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 to COX-2 is a critical measure of a drug's selectivity.
Table 1: this compound IC50 Values and Selectivity Ratios for COX-1 and COX-2
| Species | Assay Type | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) |
| Horse | Whole Blood Assay | 23.7 µM | 0.0369 µM | 643[1] |
| Dog | Whole Blood Assay | - | - | 350 - 430[2][3] |
| Cat | In vitro whole blood | - | - | 58[4] |
Note: A higher selectivity ratio indicates greater selectivity for COX-2.
Table 2: Pharmacodynamic Parameters of this compound in Horses
| Parameter | Value |
| COX-2 IC50 | ~27 ng/mL |
| COX-2 IC80 | ~108 ng/mL |
Experimental Protocols for Determining Binding Affinity
Several in vitro methods are employed to determine the binding affinity and selectivity of this compound for COX enzymes. These assays can be broadly categorized into those using purified enzymes and those using whole blood.
Purified Enzyme Inhibition Assay
This method allows for the direct assessment of an inhibitor's effect on isolated COX-1 and COX-2 enzymes.
Principle: The activity of purified COX-1 or COX-2 is measured by quantifying the production of prostaglandins, typically prostaglandin (B15479496) E2 (PGE2), from the substrate arachidonic acid. The assay is performed in the presence of varying concentrations of the inhibitor (this compound) to determine the IC50 value.
Detailed Methodology:
-
Enzyme Preparation: Obtain purified recombinant human or other species-specific COX-1 and COX-2 enzymes.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of co-factors such as hematin (B1673048) and a reducing agent (e.g., L-epinephrine or glutathione).
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, co-factors, and the purified COX enzyme (either COX-1 or COX-2).
-
Add the various dilutions of this compound to the wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., a strong acid like HCl or formic acid).
-
-
Quantification of Prostaglandins:
-
The amount of PGE2 produced is quantified using a validated method such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and sensitive method for detecting specific prostaglandins.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly specific and sensitive technique allows for the precise quantification of various prostanoids.[6]
-
Fluorometric Assay: These assays utilize a probe that fluoresces upon reacting with the prostaglandin product.[7]
-
-
-
Data Analysis:
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Whole Blood Assay
The whole blood assay provides a more physiologically relevant environment for assessing COX inhibition as it includes plasma proteins and other blood components that can influence drug activity.[8][9][10]
Principle: This assay measures the inhibition of COX-1 and COX-2 activity in their native cellular environments within whole blood. COX-1 activity is typically assessed by measuring the production of thromboxane (B8750289) B2 (TXB2) during blood clotting. COX-2 activity is measured by quantifying PGE2 production in response to an inflammatory stimulus, such as lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.
Detailed Methodology:
-
Blood Collection: Draw fresh venous blood from the target species into tubes containing an anticoagulant (e.g., heparin for the COX-2 assay) or no anticoagulant (for the COX-1 assay).
-
COX-1 Inhibition Assay (TXB2 Measurement):
-
Aliquot whole blood into tubes.
-
Add varying concentrations of this compound.
-
Allow the blood to clot at 37°C for a specified time (e.g., 1 hour).
-
Centrifuge the samples to separate the serum.
-
Collect the serum and measure the concentration of TXB2 using ELISA or LC-MS/MS.
-
-
COX-2 Inhibition Assay (PGE2 Measurement):
-
Aliquot heparinized whole blood into tubes.
-
Add varying concentrations of this compound.
-
Add an inflammatory stimulus, such as LPS (e.g., 10 µg/mL), to induce COX-2 expression and activity.[10]
-
Incubate the blood at 37°C for an extended period (e.g., 24 hours).[10]
-
Centrifuge the samples to separate the plasma.
-
Collect the plasma and measure the concentration of PGE2 using ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for both COX-1 (TXB2 production) and COX-2 (PGE2 production) at each this compound concentration relative to the control (no inhibitor).
-
Determine the IC50 values for both enzymes by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing non-linear regression analysis.
-
Signaling Pathways
The following diagrams illustrate the general signaling pathways for COX-1 and COX-2.
Caption: Constitutive COX-1 Signaling Pathway.
Caption: Inducible COX-2 Signaling Pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for determining the IC50 of this compound using a purified enzyme assay.
Caption: Purified Enzyme Inhibition Assay Workflow.
Conclusion
This compound exhibits a high and clinically significant selectivity for the COX-2 enzyme. This selectivity, as demonstrated by the large COX-1/COX-2 IC50 ratios across multiple species, underpins its favorable safety profile concerning gastrointestinal side effects. The accurate determination of these binding affinities relies on robust in vitro assays, such as purified enzyme and whole blood assays. A thorough understanding of the distinct signaling pathways of COX-1 and COX-2 is essential for the continued development and targeted application of selective NSAIDs like this compound in therapeutic settings.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Analgesic Efficacy of this compound, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Firocoxib: A Comprehensive Technical Guide on Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties and solubility profile of firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the interplay between the drug's chemical nature and its behavior in various solvents.
Core Chemical Properties
This compound is a white crystalline compound belonging to the coxib class of non-narcotic, non-steroidal anti-inflammatory drugs (NSAIDs).[4] Its chemical structure and properties are fundamental to its pharmacokinetic and pharmacodynamic behavior.
Below is a summary of its key chemical identifiers and physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | [1][5] |
| Chemical Formula | C₁₇H₂₀O₅S | [1][4][6] |
| Molecular Weight | 336.4 g/mol | [1][4][6] |
| CAS Number | 189954-96-9 | [1][7] |
| Appearance | White to beige crystalline solid/powder | [4][7] |
| Melting Point | 78-80 °C | [2][8] |
| XLogP3 | 2.2 | [1][9] |
| Purity | ≥98% (by HPLC) | [7] |
Solubility Profile
The solubility of this compound is a critical factor influencing its bioavailability, which is approximately 38% in fasted dogs.[4][10] Its poor water solubility can limit oral absorption.[10] The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Temperature | Source |
| Deionized Water | 4.77 ± 0.55 mg/L (after 2 h) | 25 °C | [10] |
| Deionized Water | 19.58 ± 0.35 mg/L (equilibrium at 24-48 h) | 25 °C | [10] |
| Aqueous Buffers | Sparingly soluble | Not Specified | [7] |
| DMSO | ~2 mg/mL | Not Specified | [7][11] |
| Dimethylformamide (DMF) | ~2 mg/mL | Not Specified | [7][11] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Not Specified | [7][11] |
| Methanol | Slightly soluble | Not Specified | [2] |
| Ethanol | 20 mM | Not Specified | [12] |
| Chloroform | Slightly soluble | Not Specified | [2] |
| Ethyl Acetate | Slightly soluble | Not Specified | [2] |
Experimental Protocols
The determination of this compound's properties and its quantification in various matrices rely on established analytical methods.
3.1. Solubility Determination (Shake-Flask Method)
The aqueous solubility of this compound has been determined using the shake-flask method.[10]
-
Objective: To determine the equilibrium solubility of this compound in deionized water.
-
Procedure:
-
An excess amount of this compound is added to a flask containing deionized water at a controlled temperature (25 °C).[10]
-
The flask is agitated for a set period to allow the system to reach equilibrium.
-
Aliquots of the saturated solution are withdrawn at specified time points (e.g., 2 hours and 24-48 hours).[10]
-
The withdrawn samples are filtered through a 0.45 µm filter to remove any undissolved solid particles.[10]
-
The concentration of the dissolved this compound in the filtrate is then determined using UV-Vis spectrophotometry at a wavelength of 275 nm.[10]
-
3.2. Analytical Quantification and Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are primary methods for the analysis and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC method is used to determine this compound and its related substances in bulk drug batches.[13][14]
-
Column: A short fused-core biphenyl (B1667301) column (e.g., HALO, 30 × 4.6 mm i.d., 2.7-μm particle size) is used for high-speed analysis.[13]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., 0.1% H₃PO₄ in water) and an organic phase (e.g., acetonitrile).[13]
-
Detection: UV detection at 240 nm is used for quantification against an external reference standard.[13]
-
Sample Preparation: this compound is typically dissolved in a suitable organic solvent like acetonitrile (B52724).[13]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method is used for the quantitative analysis of this compound in biological matrices like plasma and urine.[15][16]
-
Sample Preparation: A 200 µL sample of plasma or urine is prepared using 96-well solid-phase extraction (SPE) plates.[15]
-
Chromatography: Isocratic reversed-phase chromatography is performed on a column such as a Phenyl-Hexyl column.[15]
-
Mobile Phase: A common mobile phase consists of acetonitrile and an ammonium (B1175870) formate (B1220265) buffer.[15]
-
Quantification: The method provides high sensitivity, with a limit of quantification (LLOQ) of 1 ng/mL in plasma and 5 ng/mL in urine.[15]
-
3.3. Solid-State Characterization
Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are employed to investigate the solid-state properties of this compound, which can influence its dissolution and stability.[10][17] These methods have been used to confirm the amorphous state of this compound when processed into electrospun fibers, a state that can enhance its dissolution performance.[10][17]
Visualization of Physicochemical Relationships
The interplay between this compound's chemical structure and its resulting solubility is crucial for formulation development. The following diagram illustrates this logical relationship.
Caption: this compound's chemical properties influencing its solubility profile.
References
- 1. This compound | C17H20O5S | CID 208910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 189954-96-9 [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. medkoo.com [medkoo.com]
- 6. scbt.com [scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. echemi.com [echemi.com]
- 9. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 10. Improvement of the this compound Dissolution Performance Using Electrospun Fibers Obtained from Different Polymer/Surfactant Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. CAS # 189954-96-9, this compound, 3-(Cyclopropylmethoxy)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone - chemBlink [chemblink.com]
- 13. Determination of this compound and Its Related Substances in Bulk Drug Substance Batches of this compound by a High-Speed Reversed-Phase HPLC Method With a Short Fused-Core Biphenyl Column [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Automated liquid chromatography-tandem mass spectrometry method for the analysis of this compound in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rmtcnet.com [rmtcnet.com]
- 17. researchgate.net [researchgate.net]
Firocoxib: An In-depth Technical Guide on its Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine for the management of pain and inflammation. The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. Polymorphism, the ability of a solid material to exist in two or more crystalline forms, is a key consideration in drug development. This technical guide provides a comprehensive overview of the current knowledge on the crystal structure and polymorphism of this compound, with a focus on its known solid forms and the methodologies for their characterization.
Known Polymorphic and Amorphous Forms of this compound
Currently, the scientific and patent literature describes at least two crystalline polymorphs of this compound, designated as Form A and Form B, as well as an amorphous form. While detailed single-crystal X-ray diffraction data for Form A and Form B are not publicly available, information regarding their preparation and some physicochemical properties has been disclosed.
Crystalline Polymorphs
Form A: This is one of the crystalline forms of this compound mentioned in the patent literature. Specific details regarding its crystal structure and preparation are limited.
Form B: This crystalline form is described as having advantageous properties, and methods for its preparation have been patented. These methods include the conversion from Form A and direct synthesis routes.[1]
Amorphous this compound
An amorphous form of this compound has been successfully prepared using the electrospinning technique.[2] This form is characterized by the absence of long-range molecular order, which can lead to enhanced solubility and dissolution rates compared to its crystalline counterparts.
Physicochemical Characterization
The different solid forms of this compound can be distinguished using various analytical techniques. The most common methods include Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and enthalpy of fusion of a crystalline solid. For one of the crystalline forms of this compound, a sharp endothermic peak was observed at 117.5 °C , with an enthalpy of fusion of 100.5 J/g .[2] In contrast, the amorphous form does not exhibit a sharp melting peak.[2]
| Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| Crystalline this compound | 117.5 | 100.5 |
| Amorphous this compound | No sharp melting peak | Not applicable |
Table 1: Thermal Properties of this compound Forms
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for characterizing crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for its identification. While specific 2θ values for Form A and Form B are not detailed in the readily available literature, the amorphous form is characterized by the absence of sharp diffraction peaks, instead showing a broad halo pattern.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible preparation and characterization of this compound's solid forms.
Preparation of this compound Polymorph Form B
A patented method for the preparation of this compound Form B involves the following steps[1]:
-
Dissolution: Dissolve 100 g of this compound in 1500 mL of methanol (B129727) in a flask at a temperature between 25 to 35°C.
-
Heating: Heat the reaction mass to a temperature of 50 to 55°C to obtain a clear solution.
-
Carbon Treatment: Add activated carbon to the solution and stir for 30 minutes.
-
Filtration: Filter the solution through a hyflow bed and wash the bed with 100 mL of hot methanol.
-
Concentration and Seeding: Concentrate the filtrate by distilling off the methanol. Add seeding material of Form B at a temperature of 50 to 55°C.
-
Crystallization: Cool the reaction mass to 25 to 30°C and stir for one hour. Further cool the mixture to 0 to 5°C and continue stirring for another hour.
-
Isolation: Filter the solid obtained and wash it with 100 mL of cold methanol.
-
Drying: Dry the isolated solid under vacuum to yield this compound Polymorph B.
Preparation of Amorphous this compound via Electrospinning
Amorphous this compound can be prepared using an electrospinning process as described in a 2019 study[2]:
-
Solution Preparation: Prepare a solution containing this compound and a suitable polymer carrier (e.g., polyvinylpyrrolidone) in an appropriate solvent.
-
Electrospinning Process: Load the solution into a syringe equipped with a needle. Apply a high voltage to create an electric field between the needle tip and a collector. As the solution is ejected from the needle, the solvent evaporates rapidly, and the polymer fibers containing amorphous this compound are deposited on the collector.
-
Characterization: The resulting fibers can be characterized by DSC and XRPD to confirm the amorphous nature of the drug.[2]
Polymorphic Screening Workflow
The identification and characterization of different polymorphic forms is a critical step in drug development. A general workflow for polymorphic screening is illustrated below.
Figure 1: General experimental workflow for the screening and characterization of drug polymorphs.
Conclusion
The polymorphism of this compound is a critical aspect of its solid-state chemistry with direct implications for its pharmaceutical properties. While the existence of at least two crystalline polymorphs (Form A and Form B) and an amorphous form is known, a complete crystallographic characterization, particularly single-crystal X-ray diffraction data, is not yet publicly available. The provided experimental protocols for the preparation of Form B and amorphous this compound, along with the summarized characterization data, offer a valuable resource for researchers and professionals in the field of drug development. Further investigation into the crystal structures of this compound's polymorphs would provide deeper insights into their structure-property relationships and aid in the rational design of robust formulation strategies.
References
Firocoxib Target Validation: A Technical Guide to Confirming COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract: Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, developed for veterinary use.[1][2][3] Its therapeutic efficacy hinges on the selective inhibition of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins (B1171923), while sparing the constitutive cyclooxygenase-1 (COX-1) enzyme, which is crucial for gastrointestinal and renal homeostasis.[1][4][5] This technical guide provides an in-depth overview of the target validation studies for this compound, detailing the quantitative data that substantiates its COX-2 selectivity, the experimental protocols used for validation, and the core signaling pathways involved.
Introduction: The Rationale for COX-2 Selectivity
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs).[5][6] Prostaglandins are key mediators of pain, inflammation, and fever.[1] However, two principal isoforms of the COX enzyme exist:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for physiological processes such as protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[4][7]
-
COX-2: An inducible enzyme, typically expressed at low levels in tissues but significantly upregulated by pro-inflammatory stimuli to produce prostaglandins that mediate inflammation and pain.[1][5]
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to desired anti-inflammatory effects but also a risk of adverse effects like gastrointestinal ulceration due to the inhibition of protective COX-1. The development of coxibs, like this compound, was driven by the therapeutic goal of selectively targeting COX-2 to provide anti-inflammatory and analgesic benefits with a reduced risk of such side effects.[8][9]
Signaling Pathway: Arachidonic Acid Cascade
This compound exerts its effect by intercepting the arachidonic acid signaling pathway. When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. This substrate is then available for two major enzymatic pathways, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[6] this compound specifically targets the COX-2 enzyme within this cascade.
Caption: Arachidonic Acid Cascade and this compound's Point of Inhibition.
Quantitative Analysis of COX-2 Selectivity
The cornerstone of this compound's target validation is the quantitative assessment of its inhibitory potency against COX-1 and COX-2. This is typically expressed as the IC50 value—the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a selectivity index; a higher ratio indicates greater selectivity for COX-2.[10]
Table 1: In Vitro IC50 Values and Selectivity Ratios for this compound
| Species | Assay Type | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
|---|---|---|---|---|---|
| Canine | Whole Blood Assay | 0.16 (± 0.05) | 56 (± 7) | ~380 | [1] |
| Equine | Whole Blood Assay | 0.0369 - 0.12 | 20.14 - 33.1 | 222 - 643 |[1][11][12][13] |
Data presented as mean (± standard deviation) or range where applicable.
These data clearly demonstrate that substantially lower concentrations of this compound are required to inhibit COX-2 compared to COX-1, confirming its high selectivity in the target species.[1]
Experimental Protocols for Target Validation
Confirming the selective inhibition of COX-2 requires a multi-step experimental approach, moving from in vitro assays to in vivo models.
Caption: Workflow for this compound Target Validation.
The whole blood assay is a robust method for determining COX selectivity in a physiologically relevant environment, as it accounts for drug binding to plasma proteins.[9][14]
-
Objective: To determine the IC50 values for this compound against COX-1 and COX-2.
-
Protocol Outline:
-
COX-1 Activity Measurement:
-
Fresh heparinized whole blood is collected from the target species (e.g., dog, horse).
-
Aliquots of blood are incubated with a range of this compound concentrations or a vehicle control.
-
Blood is allowed to clot, which triggers platelet activation and thromboxane (B8750289) B2 (TXB2) production via the COX-1 pathway.
-
Serum is collected, and TXB2 levels are quantified using an enzyme immunoassay (EIA).
-
The IC50 for COX-1 is calculated from the concentration-response curve of TXB2 inhibition.[8]
-
-
COX-2 Activity Measurement:
-
Aliquots of heparinized whole blood are pre-incubated with a COX-1 selective inhibitor (e.g., low-dose aspirin) to block the COX-1 pathway.[15]
-
A pro-inflammatory stimulus, typically lipopolysaccharide (LPS), is added to induce the expression and activity of COX-2 in monocytes.[16][17]
-
The blood is simultaneously incubated with a range of this compound concentrations or a vehicle control.
-
After an incubation period (e.g., 5-24 hours), plasma is separated.[16][17]
-
Prostaglandin E2 (PGE2) levels, a primary product of COX-2 activity, are quantified by EIA.[17]
-
The IC50 for COX-2 is calculated from the concentration-response curve of PGE2 inhibition.
-
-
These assays use purified recombinant COX-1 and COX-2 enzymes to directly measure the inhibitory effect of the compound without cellular factors.
-
Objective: To determine the direct inhibitory activity of this compound on isolated COX enzymes.
-
Protocol Outline:
-
Recombinant human or species-specific COX-1 and COX-2 enzymes are used.
-
The enzyme is added to a reaction buffer containing a cofactor (e.g., heme) and a detection probe.[18][19]
-
This compound, at various concentrations, is added to the reaction wells.
-
The reaction is initiated by adding the substrate, arachidonic acid.[18][20]
-
The assay measures the generation of prostaglandin G2 (PGG2) or H2 (PGH2), often via a fluorometric or colorimetric probe.[18][19]
-
The rate of product formation is measured over time, and IC50 values are determined by comparing the activity in the presence of the inhibitor to the control.
-
This is a classic animal model used to evaluate the anti-inflammatory efficacy of NSAIDs.[21][22]
-
Objective: To demonstrate the anti-inflammatory effect of this compound in a live animal model of acute inflammation.
-
Protocol Outline:
-
Rodents (typically rats or mice) are divided into treatment groups (vehicle control, positive control like a non-selective NSAID, and this compound).[23]
-
Animals are dosed orally with the respective compounds.
-
After a set period (e.g., 60 minutes), a localized inflammation is induced by injecting a phlogistic agent, carrageenan, into the sub-plantar tissue of one hind paw.[23]
-
Paw volume (edema) is measured at regular intervals (e.g., 1, 2, 3, and 4 hours post-carrageenan) using a plethysmometer.[23]
-
The percentage inhibition of edema in the this compound-treated group is calculated relative to the vehicle control group, demonstrating in vivo efficacy.[21]
-
Conclusion
The target validation of this compound is supported by a robust body of evidence from a hierarchy of experimental studies. Quantitative in vitro data from whole blood assays conclusively demonstrate its high selectivity for the COX-2 enzyme over COX-1 in target species.[1] This biochemical selectivity translates into tangible anti-inflammatory effects in established in vivo models of inflammation.[21][22] The detailed protocols and clear quantitative benchmarks outlined in this guide form the basis for understanding and confirming this compound's validated mechanism of action as a potent and selective COX-2 inhibitor.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 8. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dvm360.com [dvm360.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 22. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 23. scielo.br [scielo.br]
Firocoxib Pharmacophore Modeling and Analysis: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine. Its efficacy in managing pain and inflammation stems from its specific interaction with the COX-2 enzyme, a key player in the inflammatory cascade. Understanding the precise molecular features responsible for this selective inhibition is paramount for the design of novel, more potent, and safer anti-inflammatory agents. This technical guide delves into the pharmacophore modeling and analysis of this compound and related compounds, providing a comprehensive overview of the structural requirements for potent COX-2 inhibition.
The core of this guide is a detailed examination of a pharmacophore model developed for a series of furanone derivatives, a chemical class to which this compound belongs. This model elucidates the essential three-dimensional arrangement of chemical features necessary for biological activity. Furthermore, this document outlines the experimental protocols for assessing anti-inflammatory activity and presents quantitative structure-activity relationship (QSAR) data in a structured format to facilitate analysis and future drug design endeavors.
This compound and the Cyclooxygenase Pathway
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. The selective inhibition of COX-2 by drugs like this compound allows for the mitigation of inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
The signaling pathway leading to inflammation and the point of intervention for this compound is illustrated in the following diagram:
Figure 1: Simplified COX pathway and this compound's mechanism.
Pharmacophore Model for Furanone-Based COX-2 Inhibitors
A ligand-based pharmacophore model was developed for a series of 2-arylidene-4-substituted-aryl-but-3-en-4-olides, which are structurally related to this compound.[1] This model identifies the key chemical features and their spatial arrangement required for potent anti-inflammatory activity.
The optimal pharmacophore hypothesis, designated AHRR, consists of four key features:
-
One Hydrogen Bond Acceptor (A): This feature is crucial for interaction with key amino acid residues in the active site of the COX-2 enzyme.
-
One Hydrophobic Group (H): A hydrophobic region that contributes to the overall binding affinity of the molecule within the predominantly hydrophobic active site of COX-2.
-
Two Aromatic Rings (R): These aromatic moieties are essential for establishing favorable π-π stacking and other non-covalent interactions with aromatic residues in the enzyme's binding pocket.
The spatial arrangement of these features is critical for effective binding and subsequent inhibition of the enzyme.
The general workflow for developing such a ligand-based pharmacophore model is depicted below:
Figure 2: Ligand-based pharmacophore modeling workflow.
Quantitative Structure-Activity Relationship (QSAR) Data
A 3D-QSAR model was developed based on the AHRR pharmacophore hypothesis.[1] The model demonstrated a strong correlation between the predicted and experimental anti-inflammatory activities of the training set molecules. The statistical significance of the model was validated, yielding a squared correlation coefficient (R²) of 0.716.[1] The predictive power of the model was further confirmed with a test set of molecules, showing a squared predictive correlation coefficient of 0.977.[1]
The following table summarizes the experimental anti-inflammatory activity data for a selection of the furanone derivatives used in the development of the pharmacophore and 3D-QSAR models.[1]
| Compound ID | R1 Substituent | R2 Substituent | % Inhibition of Rat Paw Edema (Experimental) |
| 1 | H | 4-OCH3 | 52.3 |
| 2 | H | 4-CH3 | 48.7 |
| 3 | H | 4-F | 55.1 |
| 4 | H | 4-Cl | 58.9 |
| 5 | 4-OCH3 | 4-OCH3 | 62.5 |
| 6 | 4-OCH3 | 4-CH3 | 59.8 |
| 7 | 4-OCH3 | 4-F | 65.4 |
| 8 | 4-OCH3 | 4-Cl | 68.2 |
| 9 | 4-NO2 | 4-OCH3 | 45.6 |
| 10 | 4-NO2 | 4-CH3 | 42.1 |
| 11 | 4-NO2 | 4-F | 48.3 |
| 12 | 4-NO2 | 4-Cl | 51.7 |
Experimental Protocols
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
The anti-inflammatory activity of the furanone derivatives was evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted method for screening potential anti-inflammatory drugs.[1]
1. Animals:
-
Wistar albino rats of either sex, weighing between 150-200g, were used.
-
Animals were housed under standard laboratory conditions with free access to food and water.
-
The animals were fasted for 12 hours prior to the experiment.
2. Procedure:
-
The initial volume of the right hind paw of each rat was measured using a plethysmometer.
-
The test compounds were administered orally at a dose of 50 mg/kg body weight. The control group received the vehicle only.
-
After 30 minutes of drug administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline was injected into the sub-plantar region of the right hind paw of each rat to induce edema.
-
The paw volume was measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
3. Data Analysis:
-
The percentage inhibition of edema was calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the drug-treated group
-
Conclusion
The pharmacophore model and 3D-QSAR analysis presented in this guide provide a robust framework for understanding the structure-activity relationships of this compound and related furanone-based COX-2 inhibitors. The identified pharmacophoric features—a hydrogen bond acceptor, a hydrophobic group, and two aromatic rings—are critical for potent anti-inflammatory activity. The quantitative data and detailed experimental protocols offer valuable resources for researchers and drug development professionals aiming to design and synthesize novel COX-2 inhibitors with improved efficacy and safety profiles. This computational and experimental approach serves as a powerful tool in the rational design of the next generation of anti-inflammatory drugs.
References
The Structure-Activity Relationship of Firocoxib: A Technical Guide for Drug Development Professionals
Introduction
Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine to manage pain and inflammation associated with osteoarthritis.[1][2] Its efficacy stems from the targeted inhibition of the COX-2 isozyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 isozyme responsible for homeostatic functions such as gastrointestinal mucosal protection.[3][4] This selectivity profile mitigates the risk of gastrointestinal adverse effects commonly associated with non-selective NSAIDs.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers, scientists, and drug development professionals.
Core Structure-Activity Relationships of Diaryl Heterocyclic COX-2 Inhibitors
The foundational structure of this compound and other "coxibs" is a diaryl heterocycle.[5] SAR studies have consistently highlighted several key structural features that govern the potency and selectivity of these compounds for the COX-2 enzyme.[6]
-
The Diaryl System: The presence of two aromatic rings is a critical pharmacophoric element. These rings orient the molecule within the active site of the COX enzyme.
-
The Central Heterocyclic Ring: this compound possesses a furanone (lactone) core. The nature of this central ring system influences the overall conformation of the molecule and its interactions with key amino acid residues in the enzyme's active site.
-
The Sulfonyl/Sulfonamide Moiety: A hallmark of many selective COX-2 inhibitors is the presence of a para-sulfonyl (SO2CH3) or -sulfonamide (SO2NH2) group on one of the aryl rings.[5][6] This polar group is crucial for interacting with a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[6] This interaction is a primary determinant of COX-2 selectivity.
-
Substitutions on the Second Aryl Ring: Modifications to the second aryl ring can fine-tune the compound's potency and pharmacokinetic properties.
Quantitative Structure-Activity Relationship of this compound Analogs
While extensive public data on a large series of this compound analogs is limited, a recent study on novel this compound analogues provides valuable quantitative insights into the SAR of this scaffold. The following table summarizes the in vitro inhibitory activity of these analogs against ovine COX-1 and human recombinant COX-2.
| Compound | R Group | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| This compound | -CH2-cyclopropyl | >100 | 0.07 | >1428 |
| Analog 9a | -CH2-phenyl | >100 | 0.15 | >667 |
| Analog 9b | -CH2-(4-fluorophenyl) | >100 | 0.12 | >833 |
| Analog 9c | -CH2-(4-chlorophenyl) | >100 | 0.18 | >556 |
| Analog 9d | -CH2-(4-methoxyphenyl) | 8.5 | 0.09 | 94.4 |
Data derived from a study on novel this compound analogues with balanced COX inhibition. [7]
Interpretation of SAR Data:
-
The parent compound, This compound , demonstrates exceptional potency and selectivity for COX-2.
-
Replacing the cyclopropylmethyl group with various substituted benzyl (B1604629) groups (Analogs 9a-9d ) generally maintains good COX-2 inhibitory activity.
-
The introduction of a para-methoxy group on the benzyl ring (Analog 9d ) leads to a significant increase in COX-1 inhibition, resulting in a more balanced COX-1/COX-2 inhibition profile.[7] This suggests that this region of the molecule can be modified to modulate the selectivity index.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for SAR studies. The following is a detailed methodology for a common in vitro assay.
In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood)
This assay measures the ability of a test compound to inhibit the production of prostaglandins (B1171923) (PGE2) and thromboxane (B8750289) B2 (TXB2), as markers for COX-2 and COX-1 activity, respectively, in human whole blood.[8][9]
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli to induce COX-2 expression.
-
Phosphate-buffered saline (PBS).
-
Enzyme immunoassay (EIA) kits for PGE2 and TXB2.
-
Incubator, centrifuge, and microplate reader.
Procedure:
-
Blood Collection: Draw venous blood into heparinized tubes.
-
Aliquoting: Aliquot the whole blood into polypropylene (B1209903) tubes.
-
Compound Incubation (COX-1): To determine COX-1 inhibition, add various concentrations of the test compound or vehicle control to the blood aliquots. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for drug-enzyme interaction.
-
Clotting (COX-1): Allow the blood to clot for 1 hour at 37°C to stimulate TXB2 production via COX-1.
-
Serum Separation (COX-1): Centrifuge the clotted blood samples and collect the serum.
-
Compound and LPS Incubation (COX-2): For COX-2 inhibition, add various concentrations of the test compound or vehicle control to fresh blood aliquots.
-
COX-2 Induction: Add LPS to the blood samples to induce COX-2 expression and PGE2 production. Incubate for 24 hours at 37°C.
-
Plasma Separation (COX-2): Centrifuge the LPS-stimulated blood samples and collect the plasma.
-
Prostanoid Measurement: Measure the concentrations of TXB2 in the serum (for COX-1 activity) and PGE2 in the plasma (for COX-2 activity) using the respective EIA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control. Determine the IC50 values (the concentration of compound that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizations
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the signaling cascade leading to the production of pro-inflammatory prostaglandins by COX-2.
Experimental Workflow for SAR Studies
The logical progression of a typical SAR study for novel COX-2 inhibitors is depicted in the following workflow diagram.
Detailed Experimental Workflow for In Vitro COX Inhibition Assay
The following diagram provides a step-by-step visual representation of the in vitro COX inhibition assay protocol.
Conclusion
The structure-activity relationship of this compound is well-aligned with the established principles for selective COX-2 inhibition, centered around a diaryl heterocyclic scaffold and a key polar substituent. The quantitative data, though limited, underscores the importance of the substituent on the furanone ring in modulating both potency and selectivity. The provided experimental protocols and workflows offer a robust framework for the evaluation of new this compound analogs. A thorough understanding of these SAR principles is paramount for the rational design of novel, potent, and selective COX-2 inhibitors with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activity of novel this compound analogues with balanced COX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Firocoxib Analogues: A Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in veterinary anti-inflammatory therapy.[1] Its efficacy has spurred considerable interest in the development of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis and biological evaluation of this compound analogues. It details synthetic methodologies, summarizes structure-activity relationships (SAR), and presents key biological activity data. Furthermore, this guide outlines the experimental protocols for crucial in vitro assays and visualizes the underlying biological signaling pathways and experimental workflows.
Introduction: The Rationale for this compound Analogue Development
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins.[2] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the field. While COX-1 is crucial for physiological functions like gastrointestinal protection, COX-2 is primarily upregulated during inflammation.[3][4] This distinction led to the development of selective COX-2 inhibitors, or "coxibs," like this compound, with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
The core structure of most coxibs, including this compound, features a diarylheterocyclic scaffold.[3][5] Structure-activity relationship (SAR) studies have revealed that this central heterocyclic ring, bearing two vicinal aryl moieties, is a key pharmacophoric element for selective COX-2 inhibition.[5][6] One of the aryl rings typically possesses a sulfonamide (SO2NH2) or a methylsulfone (SO2CH3) group, which plays a critical role in binding to the active site of the COX-2 enzyme.[3]
The development of this compound analogues aims to optimize the therapeutic window by fine-tuning the balance between COX-1 and COX-2 inhibition.[1][7] Researchers are exploring modifications to the core structure to enhance interactions with key amino acid residues in the COX-2 active site, thereby improving potency and selectivity.[7] A promising strategy involves the incorporation of functionalities, such as an amide bond, to facilitate additional hydrogen bonding with residues like Tyr385 and Arg513 within the COX-2 binding pocket.[7]
Synthesis of this compound Analogues
The synthesis of this compound analogues generally follows a multi-step sequence, starting from commercially available materials. While specific pathways may vary depending on the desired analogue, a general and adaptable synthetic route is outlined below. This representative scheme is based on established methods for the synthesis of this compound and related diaryl-5-membered heterocyclic compounds.[8][9][10]
Scheme 1: General Synthetic Pathway for this compound Analogues
A common approach involves the Friedel-Crafts acylation of a substituted anisole (B1667542) with isobutyryl chloride to form a ketone intermediate. This is followed by bromination, oxidation of the thioether to a sulfone, and subsequent esterification and cyclization reactions to yield the final this compound analogue.
-
Step 1: Acylation. Thioanisole is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), in a suitable solvent like chloroform.
-
Step 2: Bromination. The resulting ketone is then brominated, for example, using N-bromosuccinimide (NBS).
-
Step 3: Oxidation. The thioether is oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in acetic acid.
-
Step 4: Esterification. The bromo-ketone is esterified with a desired alcohol, such as cyclopropylmethanol, in the presence of a base.
-
Step 5: Cyclization. The final this compound analogue is obtained through a cyclization reaction.
Biological Activity and Data
The biological activity of this compound analogues is primarily assessed through their in vitro inhibitory activity against COX-1 and COX-2 enzymes. This is typically quantified by determining the half-maximal inhibitory concentration (IC50). A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative this compound Analogues and Reference Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound Analogue 9d | >50 | 0.34 | >147.06 |
| Celecoxib | >50 | 0.28 | >178.57 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Rofecoxib | >100 | 25 | >4.0 |
Data compiled from multiple sources for illustrative purposes.[11][12]
Experimental Protocols
In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.[13]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Fluorometric probe (e.g., a compound that becomes fluorescent upon oxidation by the peroxidase component of COX)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, hematin, and L-epinephrine in a 96-well plate.
-
Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate briefly.
-
Add the test compound at various concentrations (typically in DMSO) to the wells and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically over a set period using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
Anti-inflammatory Activity in RAW264.7 Macrophages
This protocol describes the evaluation of the anti-inflammatory effects of this compound analogues in a cellular context by measuring the inhibition of lipopolysaccharide (LPS)-induced inflammatory mediators.[14][15][16]
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Reagents for Western blotting (antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours for cytokine and NO measurement, or shorter times for signaling pathway analysis).
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits.
-
Western Blot Analysis of NF-κB Pathway:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of IκBα and p65.
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in LPS-stimulated Macrophages
This compound analogues often exert their anti-inflammatory effects by modulating key signaling pathways. A critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by LPS in macrophages.[4][7][17] Inhibition of COX-2 can lead to the downstream suppression of this pathway.
Caption: NF-κB signaling pathway in LPS-stimulated macrophages.
General Experimental Workflow for this compound Analogue Development
The development and evaluation of new this compound analogues follow a structured workflow, from initial design and synthesis to comprehensive biological testing.
Caption: Experimental workflow for this compound analogue development.
Conclusion
The synthesis and biological evaluation of this compound analogues represent a vibrant area of research in medicinal chemistry. By leveraging structure-activity relationships and modern synthetic techniques, scientists are developing novel compounds with enhanced COX-2 selectivity and potent anti-inflammatory activity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the journey from compound design to potential therapeutic candidates. Further exploration in this area holds the promise of delivering safer and more effective anti-inflammatory agents.
References
- 1. Synthesis and anti-inflammatory activity of novel this compound analogues with balanced COX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of stable isotope-labelled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. WO2019062561A1 - Synthesis methods of this compound and intermediate thereof - Google Patents [patents.google.com]
- 11. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Firocoxib Metabolism and Metabolite Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation associated with osteoarthritis in horses and dogs.[1][2] A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic efficacy and ensuring its safety. This technical guide provides an in-depth overview of this compound metabolism, the identification of its metabolites, and the experimental protocols employed in these evaluations.
This compound Metabolism
The primary route of this compound metabolism is through hepatic biotransformation.[1] The metabolic pathways primarily involve Phase I and Phase II reactions, leading to the formation of metabolites that are more readily excreted from the body.[3][4]
Metabolic Pathways
This compound undergoes two main metabolic transformations:
-
Dealkylation: This is the major metabolic pathway for this compound.[1] It involves the removal of the cyclopropylmethyl group from the ether linkage. This process is likely mediated by cytochrome P450 enzymes in the liver.[3] The resulting primary metabolite is descyclopropylmethylthis compound.[4][5]
-
Glucuronidation: Following dealkylation, both the parent drug and its primary metabolite can undergo Phase II conjugation with glucuronic acid.[4][5] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the compounds, facilitating their elimination.[3] A minor pathway involving hydroxylation of the cyclopropyl (B3062369) ring followed by glucuronidation has also been reported.[6]
The major metabolites identified are:
-
Descyclopropylmethylthis compound
-
Glucuronide conjugate of descyclopropylmethylthis compound
-
Glucuronide conjugate of this compound hydroxylated at the cyclopropyl ring[6]
These metabolites have been shown to have little to no pharmacological activity.[6]
Metabolic Profile in Different Species
The metabolism of this compound has been studied in several species, with the horse being the most extensively characterized.
Table 1: Summary of this compound Metabolites in Various Species
| Species | Major Metabolites Identified | Primary Metabolic Pathways | Reference |
| Horse | Descyclopropylmethylthis compound, Glucuronide conjugates | Dealkylation, Glucuronidation | [4][5][6] |
| Dog | Descyclopropylmethylthis compound | Dealkylation, Glucuronidation | [7] |
| Rat | Descyclopropylmethylthis compound, Glucuronide conjugates | Dealkylation, Glucuronidation | [7] |
| Camel | Desalkyl this compound | Dealkylation | [8] |
Quantitative Data on this compound Pharmacokinetics
The pharmacokinetic parameters of this compound have been determined in various species, providing insights into its absorption, distribution, metabolism, and excretion.
Table 2: Pharmacokinetic Parameters of this compound in Horses (Single Oral Dose, 0.1 mg/kg)
| Parameter | Value | Unit | Reference |
| Cmax (Peak Plasma Concentration) | 75 | ng/mL | [5] |
| Tmax (Time to Peak Concentration) | 3.9 | hours | [5] |
| AUC(0-tlast) (Area Under the Curve) | 1.8 | µg·h/mL | [5] |
| Elimination Half-life | 30 | hours | [5] |
| Bioavailability | 79 | % | [5] |
| Clearance Rate | 37 | mL/h/kg | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Horses (Single Intravenous Dose, 0.1 mg/kg)
| Parameter | Value | Unit | Reference |
| Cmax (Peak Plasma Concentration) | 210 | ng/mL | [5] |
| AUC(0-tlast) (Area Under the Curve) | 2.3 | µg·h/mL | [5] |
| Elimination Half-life | 34 | hours | [5] |
| Volume of Distribution | 1.7 | L/kg | [5] |
Table 4: Pharmacokinetic Parameters of this compound in Other Species
| Species | Dose | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | Reference |
| Rat | 30 mg/kg (oral) | - | 4-8 | 12.2-14.2 | [7] |
| Camel | 0.1 mg/kg (IV) | - | - | 5.75 ± 2.26 | [8] |
Experimental Protocols for Metabolite Identification
The identification and quantification of this compound and its metabolites are typically achieved using a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the metabolites of this compound in a controlled laboratory setting.
Objective: To determine the in vitro metabolic fate of this compound using liver microsomes from different species.
Materials:
-
This compound
-
Liver microsomes (e.g., horse, rat)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the mixture.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis by HPLC or LC-MS/MS to identify and quantify the parent drug and its metabolites.[6]
Analysis of this compound and Metabolites in Biological Samples (Urine)
This protocol outlines the steps for extracting and analyzing this compound and its metabolites from urine samples.
Objective: To identify and quantify this compound and its metabolites in urine samples from treated animals.
Materials:
-
Urine samples from animals administered this compound
-
β-glucuronidase/arylsulfatase (for enzymatic hydrolysis of conjugates)
-
Phosphate buffer (pH 7.0)
-
Liquid-liquid extraction solvent (e.g., ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (optional)
-
Nitrogen evaporator
-
Reconstitution solvent
-
LC-MS/MS system
Procedure:
-
Enzymatic Hydrolysis: To a known volume of urine, add β-glucuronidase/arylsulfatase in a phosphate buffer (pH 7.0) and incubate to cleave the glucuronide conjugates.[9]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the hydrolyzed urine sample and extract the analytes using an appropriate organic solvent like ethyl acetate.[9]
-
Solid-Phase Extraction (SPE): Alternatively, pass the sample through a pre-conditioned SPE cartridge to retain the analytes, followed by washing and elution with an appropriate solvent.[10]
-
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for the separation, identification, and quantification of this compound and its metabolites. A phenyl-hexyl column with an isocratic mobile phase of acetonitrile and ammonium (B1175870) formate (B1220265) buffer has been successfully used.[10]
Visualizations
This compound Metabolic Pathway
Caption: Metabolic pathway of this compound.
Experimental Workflow for Metabolite Identification
Caption: Workflow for this compound metabolite identification.
Conclusion
The metabolism of this compound predominantly proceeds through dealkylation and subsequent glucuronidation, leading to the formation of inactive metabolites that are primarily excreted in the urine. The pharmacokinetic profile of this compound, characterized by its relatively long half-life, supports once-daily dosing in horses. The analytical methods described, particularly LC-MS/MS, provide the sensitivity and specificity required for the accurate identification and quantification of this compound and its metabolites in various biological matrices. This comprehensive understanding of this compound's metabolic fate is essential for its continued safe and effective use in veterinary medicine and provides a framework for the metabolic evaluation of other coxib-class drugs.
References
- 1. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of this compound in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. madbarn.com [madbarn.com]
- 5. Pharmacokinetics and metabolism of orally administered this compound, a novel second generation coxib, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. botupharma.com [botupharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 10. Automated liquid chromatography-tandem mass spectrometry method for the analysis of this compound in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Firocoxib Off-Target Binding Profile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, renowned for its high selectivity as a cyclooxygenase-2 (COX-2) inhibitor.[1][2] It is primarily used in veterinary medicine to manage pain and inflammation associated with osteoarthritis in dogs and horses.[3][4] The therapeutic benefit of this compound stems from its targeted inhibition of COX-2, an enzyme upregulated during inflammation, while sparing the constitutive COX-1 isoform, which is crucial for gastrointestinal and renal homeostasis.[5] While the on-target selectivity of this compound is well-documented, a comprehensive understanding of its off-target binding profile is essential for a complete safety and efficacy assessment. This technical guide provides an in-depth overview of the current knowledge regarding this compound's off-target interactions, acknowledging the existing gaps in publicly available data, and outlines experimental approaches for a more thorough characterization.
On-Target Selectivity: COX-2 versus COX-1
The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. The degree of selectivity is a critical determinant of the safety profile of coxibs. A higher COX-1/COX-2 inhibition ratio indicates greater selectivity for COX-2, which is generally associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Quantitative Data on COX Inhibition
This compound exhibits a high degree of selectivity for COX-2 over COX-1, which has been quantified in various in vitro and in vivo studies. The following table summarizes the key selectivity ratios reported in the literature.
| Species | Assay Type | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| Horse | Whole Blood | - | - | ~200 | [] |
| Horse | In vitro/In vivo | - | - | 643 | [4][7] |
| Dog | Whole Blood (IC50) | - | - | 384 | [8] |
| Dog | Whole Blood (IC80) | - | - | 427 | [8] |
| Dog | In vitro | - | - | 350-430 | [5] |
IC50: The half maximal inhibitory concentration. IC80: The concentration required to inhibit 80% of the enzyme activity.
COX Signaling Pathway
The following diagram illustrates the canonical cyclooxygenase signaling pathway, highlighting the roles of COX-1 and COX-2 in the production of prostaglandins (B1171923) and thromboxanes.
Off-Target Binding Profile: Current State of Knowledge
Despite the extensive characterization of this compound's on-target selectivity, there is a notable lack of publicly available, comprehensive data on its off-target binding profile. Systematic screenings, such as broad kinase panels (kinome scans) or receptor binding assays against a wide range of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, have not been published for this compound.
Adverse Effects and Their Potential Origins
The majority of reported adverse effects for this compound are consistent with the known consequences of COX inhibition and are generally mild. These include:
-
Gastrointestinal effects: Vomiting, diarrhea, and decreased appetite.[9] These are thought to be primarily due to the inhibition of COX-1, although high doses of selective COX-2 inhibitors can also impact the gastrointestinal tract.
-
Renal and hepatic toxicity: As a class, NSAIDs can be associated with renal and hepatic adverse events, particularly in dehydrated patients or those with pre-existing dysfunction.[10]
-
Cutaneous reactions: Rare cases of skin reactions have been reported, though the underlying mechanism is not well understood and could potentially involve off-target interactions.[11]
While most of these adverse events can be rationalized by the on-target effects of this compound, particularly at higher doses where selectivity may diminish, the possibility of off-target contributions cannot be entirely ruled out without comprehensive screening data.
Potential Off-Target Interactions Based on Structural Analogs
In the absence of direct off-target data for this compound, insights can be gleaned from studies on structurally related coxibs, such as Celecoxib. It is important to note that these are potential interactions and have not been demonstrated for this compound.
-
Ion Channels: Celecoxib has been shown to modulate the activity of various voltage-gated ion channels, including potassium (KV) and calcium (CaV) channels, at concentrations that may be clinically relevant.[12][13][14] These interactions are independent of its COX-2 inhibitory activity and could contribute to cardiovascular side effects observed with some coxibs.
-
Nuclear Receptors: Some studies have suggested that certain NSAIDs, including Celecoxib, may interact with nuclear receptors. For instance, Celecoxib has been reported to act as an antagonist at the thyroid hormone receptor beta (TRβ).[15] Such interactions could have broad physiological implications.
The following conceptual diagram illustrates these potential, though unconfirmed, off-target pathways for this compound based on data from structural analogs.
Experimental Protocols
Whole Blood Assay for COX-1/COX-2 Selectivity
This ex vivo assay is a standard method to determine the COX selectivity of NSAIDs in a physiologically relevant matrix.
Objective: To determine the IC50 of this compound for COX-1 and COX-2 in whole blood.
Materials:
-
Freshly drawn heparinized whole blood (from the species of interest).
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Calcium ionophore A23187 (optional, for COX-1 stimulation).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Phosphate-buffered saline (PBS).
-
Incubator, centrifuge, microplate reader.
Protocol:
-
COX-2 Inhibition (PGE2 measurement): a. Aliquot whole blood into tubes. b. Add varying concentrations of this compound or vehicle (DMSO). c. Pre-incubate for 15-30 minutes at 37°C. d. Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity. e. Incubate for 24 hours at 37°C. f. Centrifuge to separate plasma. g. Measure PGE2 concentration in the plasma using an EIA kit.
-
COX-1 Inhibition (TXB2 measurement): a. Aliquot whole blood into tubes. b. Add varying concentrations of this compound or vehicle. c. Allow blood to clot at 37°C for 1 hour to stimulate platelet COX-1 activity and subsequent TXB2 production. (Alternatively, use a calcium ionophore in non-clotting blood). d. Centrifuge to separate serum. e. Measure TXB2 concentration in the serum using an EIA kit.
-
Data Analysis: a. Plot the percentage of inhibition of PGE2 and TXB2 production against the logarithm of this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 values for COX-2 and COX-1, respectively. c. Calculate the selectivity ratio (IC50 COX-1 / IC50 COX-2).
Kinome Scan for Off-Target Kinase Profiling
This is a generalized protocol for a competitive binding assay to screen for off-target kinase interactions.
Objective: To identify potential off-target kinase interactions of this compound across a broad panel of human kinases.
Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
Materials:
-
This compound.
-
Kinase panel (e.g., KINOMEscan™).
-
Assay plates with immobilized ligand.
-
Assay buffers.
-
qPCR reagents.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In assay wells, combine the DNA-tagged kinase, the immobilized ligand, and this compound at a specified concentration (e.g., 10 µM for a primary screen).
-
Incubate to allow binding to reach equilibrium.
-
Wash away unbound components.
-
Elute the bound kinase.
-
Quantify the amount of eluted kinase by qPCR of the DNA tag.
-
Calculate the percentage of inhibition for each kinase by comparing the amount of bound kinase in the presence of this compound to a vehicle control.
-
Hits are typically defined as kinases showing a high percentage of inhibition (e.g., >90%).
-
Follow up with dose-response curves for any identified hits to determine the dissociation constant (Kd).
Future Research Directions
A comprehensive evaluation of this compound's off-target binding profile is a critical next step in fully understanding its pharmacology. The following workflow is proposed for a systematic investigation.
Conclusion
This compound is a highly selective COX-2 inhibitor with a well-established on-target profile. However, there is a significant gap in the publicly available data regarding its off-target interactions. While its safety profile appears favorable and largely explainable by its on-target mechanism, a thorough investigation into potential off-target binding to kinases, ion channels, and nuclear receptors is warranted for a complete understanding of its pharmacology. The experimental approaches outlined in this guide provide a roadmap for such an investigation, which would be of considerable value to the scientific and drug development communities.
References
- 1. Short-term and long-term tolerability of rofecoxib in patients with prior reactions to nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H20O5S | CID 208910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Assessment of an Oral Therapeutic Dose of this compound on Healthy Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of oral this compound in the koala (Phascolarctos cinereus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical effectiveness and safety of a new NSAID, this compound: a 1,000 dog study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Actions of Nonsteroidal Anti-Inflammatory Drugs on Vascular Ion Channels: Accounting for Cardiovascular Side Effects and Identifying New Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evidence of more ion channels inhibited by celecoxib: KV1.3 and L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
Firocoxib's Interaction with Cellular Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized in veterinary medicine for the management of pain and inflammation.[1] Its principal mechanism of action involves the specific inhibition of the COX-2 enzyme, a key player in the prostaglandin (B15479496) synthesis pathway, thereby reducing the production of pro-inflammatory mediators.[2][3] Emerging research, however, indicates that the bioactivity of this compound extends beyond COX-2 inhibition, implicating its interaction with other critical cellular signaling pathways. This technical guide provides a comprehensive overview of the established and putative interactions of this compound with cellular pathways, including the prostaglandin synthesis cascade, apoptosis, and cell cycle regulation. Quantitative data from pertinent studies are summarized, detailed experimental protocols for key assays are provided, and signaling pathways are visualized to offer a thorough resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound exhibits a high degree of selectivity for the COX-2 isoenzyme over the COX-1 isoenzyme.[2][3] This selectivity is crucial as COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][3]
The Prostaglandin Synthesis Pathway
The primary mechanism of action of this compound is the inhibition of prostaglandin E2 (PGE2) synthesis by blocking the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes.
Quantitative Data: COX-1 vs. COX-2 Selectivity
The selectivity of this compound for COX-2 is demonstrated by its significantly higher IC50 (half-maximal inhibitory concentration) for COX-1 compared to COX-2.
| Species | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Dog (in vitro whole blood) | - | - | 350-430 fold | [2][3] |
| Horse (in vitro) | - | - | 263-643 | [2] |
Interaction with Apoptosis Pathways
Recent studies have highlighted the pro-apoptotic effects of this compound, particularly in cancer cell lines. This suggests a therapeutic potential for this compound beyond its anti-inflammatory applications.
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in canine mammary tumor cell lines.[4] The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3.[4]
Quantitative Data: Apoptotic Efficacy
The pro-apoptotic effect of this compound has been quantified in canine mammary tumor (CMT) cell lines.
| Cell Line | This compound IC50 (μM) for Apoptosis | Percentage of Apoptotic Cells (Annexin V+/PI+) | Reference |
| UNESP-CM5 | 25.21 | 33.1% (late apoptosis) | [4] |
| UNESP-MM1 | 27.41 | 74.9% (late apoptosis) | [4] |
Interaction with Cell Cycle Regulation
Beyond apoptosis, this compound has been implicated in the regulation of the cell cycle, particularly in the context of cancer cell proliferation. While direct studies on this compound are limited, research on other COX-2 inhibitors suggests a role in inducing cell cycle arrest.
Putative Role in Cell Cycle Arrest
COX-2 inhibitors have been shown to arrest cell cycle progression, often at the G1/S checkpoint. This is thought to occur through the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). While direct evidence for this compound is still emerging, it is hypothesized to follow a similar mechanism.
Potential Interactions with Other Signaling Pathways
The effects of this compound may also be mediated through its influence on other key signaling pathways, although direct evidence is still under investigation.
-
NF-κB Pathway: COX-2 expression is often regulated by the NF-κB transcription factor. Some NSAIDs have been shown to inhibit NF-κB activation, suggesting a potential feedback loop where this compound could indirectly modulate its own target's expression.[5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Some COX-2 inhibitors have been shown to affect MAPK signaling, but the specific role of this compound in this pathway requires further elucidation.[6]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway. There is evidence that some COX-2 inhibitors can modulate PI3K/Akt signaling, which could contribute to their pro-apoptotic effects.[7][8]
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.[4]
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the protein of interest (e.g., COX-2, Caspase-3, Bcl-2, Bax, Cyclin D1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10][11]
Conclusion and Future Directions
This compound's well-established selectivity for COX-2 makes it an effective anti-inflammatory agent. The growing body of evidence for its pro-apoptotic and potential cell cycle-regulating activities opens new avenues for its therapeutic application, particularly in oncology. Further research is warranted to fully elucidate the direct interactions of this compound with signaling pathways such as NF-κB, MAPK, and PI3K/Akt. A deeper understanding of these off-target effects will be crucial for optimizing its therapeutic use and for the development of novel, targeted therapies. Proteomic and kinome profiling studies will be instrumental in identifying the broader spectrum of this compound's molecular targets and its intricate interplay with cellular signaling networks.[12][13]
References
- 1. Evaluation of the adverse effects of oral this compound in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Potential Neoadjuvant Treatment in Canine Patients with Triple-Negative Mammary Gland Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MEK/ERK pathway mediates COX-2-selective NSAID-induced apoptosis and induced COX-2 protein expression in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K-AKT Signaling Blocks PGE2-Induced COX-2 Expression in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Phosphoinositide-dependent protein kinase-1/Akt signalling and inhibition in a canine prostate carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Proteomic profiling identifies cyclooxygenase-2-independent global proteomic changes by celecoxib in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Firocoxib in Animal Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class.[1] It is recognized for its high selectivity as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity allows it to target inflammation and pain with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[3][4] Approved for veterinary use in dogs and horses for managing pain and inflammation, particularly associated with osteoarthritis, this compound serves as a valuable tool in preclinical research for studying inflammatory processes and evaluating analgesic efficacy in various animal models.[5][6]
Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[1] The COX enzyme has two main isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins (B1171923) that mediate essential physiological functions, including gastric mucosal protection and renal perfusion.[2]
-
COX-2: An inducible enzyme that is upregulated by pro-inflammatory stimuli. It is primarily responsible for synthesizing prostaglandin (B15479496) mediators involved in pain, fever, and inflammation.[1]
By preferentially inhibiting COX-2, this compound reduces the production of inflammatory prostaglandins at the site of injury while sparing the protective functions of COX-1.[3] The selectivity of this compound for COX-2 is significantly higher than for COX-1, a key characteristic that defines its therapeutic profile.[1][7]
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. Equioxx® for Horses | Medication:PeMD | PetMD [petmd.com]
- 4. dvm360.com [dvm360.com]
- 5. This compound | VCA Animal Hospitals [vcahospitals.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Firocoxib Experimental Protocols in Rats: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of experimental protocols for the evaluation of Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in rat models. This document is intended to guide researchers in designing and executing preclinical studies to assess the analgesic, anti-inflammatory, pharmacokinetic, and toxicological properties of this compound. Detailed methodologies for key experiments, including the plantar incision model for analgesia, carrageenan-induced paw edema for acute inflammation, and adjuvant-induced arthritis for chronic inflammation, are presented. Furthermore, this document summarizes key pharmacokinetic parameters and toxicological data for this compound in rats, presented in structured tables for ease of comparison. Visual representations of the COX-2 signaling pathway and experimental workflows are included to facilitate a deeper understanding of the methodologies and mechanisms of action.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the cyclooxygenase-2 (COX-2) enzyme over COX-1. This selectivity is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. Preclinical evaluation in rodent models, particularly in rats, is a critical step in the development and characterization of this compound for potential therapeutic applications. This document outlines detailed protocols for investigating the pharmacodynamic and pharmacokinetic properties of this compound in rats.
Mechanism of Action: COX-2 Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme. Under normal physiological conditions, COX-1 is constitutively expressed and plays a role in homeostatic functions. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators such as cytokines and growth factors. The inhibition of COX-2 by this compound leads to a reduction in the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.
Signaling Pathway for COX-2 Induction and Prostaglandin Synthesis
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound in rats is essential for designing effective dosing regimens in pharmacodynamic and toxicological studies.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Subcutaneous (20 mg/kg)[1] | Oral (30 mg/kg) | Oral (100 mg/kg) |
| Tmax (h) | 4 (median) | 4 to 8 | 4 to 8 |
| Cmax (ng/mL) | 5890 (median) | - | - |
| t½ (h) | 2.5 (median) | 12.2 to 14.2 | 12.2 to 14.2 |
| Concentration at 24h (ng/mL) | 43 (median) | - | - |
Note: Data for oral administration represents total radioactive residues.
Experimental Protocols
Analgesic Efficacy: Plantar Incision Model
This model is used to evaluate the efficacy of analgesics in a post-operative pain setting.
Caption: Workflow for the plantar incision model in rats.
-
Animals: Male and female Sprague-Dawley rats (10-11 weeks old) are commonly used.
-
Acclimatization: Animals should be acclimatized to the housing facility and testing environment for at least 7 days prior to the experiment.
-
Baseline Nociceptive Testing: 24 hours before surgery, baseline measurements of mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) are recorded.
-
Plantar Incision Surgery:
-
Anesthetize the rat (e.g., with isoflurane).
-
Place the rat in a supine position and make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the proximal edge of the heel.
-
The plantaris muscle is elevated and incised longitudinally.
-
The skin is closed with sutures.
-
-
Treatment Groups:
-
Vehicle Control: Saline or other appropriate vehicle.
-
This compound: 10 and 20 mg/kg, administered subcutaneously (SC) every 24 hours.
-
Positive Control: A standard analgesic like buprenorphine (e.g., 0.05 mg/kg SC every 8 hours) or meloxicam (B1676189) (e.g., 2 mg/kg SC every 24 hours) can be used for comparison.
-
-
Post-operative Nociceptive Testing: Mechanical allodynia and thermal hyperalgesia are assessed at various time points post-surgery (e.g., 20, 28, 44, and 52 hours).
-
Data Analysis: Paw withdrawal thresholds (for von Frey) and latencies (for Hargreaves) are compared between treatment groups and baseline values.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is a widely used model for screening acute anti-inflammatory activity of drugs.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Treatment: this compound or vehicle is administered (e.g., orally or subcutaneously) at a predetermined time before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for the this compound-treated group compared to the vehicle-treated group.
Anti-inflammatory Efficacy: Adjuvant-Induced Arthritis
This model is used to evaluate the efficacy of drugs in a chronic inflammatory condition that shares some pathological features with rheumatoid arthritis.
-
Animals: Lewis rats are commonly used as they are highly susceptible to adjuvant-induced arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.
-
Treatment: Prophylactic or therapeutic treatment regimens can be employed. For a therapeutic protocol, this compound administration begins after the onset of clinical signs of arthritis (typically 10-14 days post-adjuvant injection).
-
Assessment of Arthritis:
-
Paw Volume: Measured periodically using a plethysmometer.
-
Arthritis Score: Clinical scoring of joint inflammation (e.g., on a scale of 0-4 for each paw).
-
Body Weight: Monitored as a general indicator of health.
-
Histopathology: At the end of the study, joints are collected for histological evaluation of inflammation, cartilage degradation, and bone erosion.
-
-
Data Analysis: Paw volume, arthritis scores, and histopathological changes are compared between the this compound-treated and vehicle-treated groups.
Toxicology and Safety
Assessing the toxicological profile of this compound is a crucial component of its preclinical evaluation.
Table 2: Toxicological Data for this compound in Rats
| Parameter | Value | Reference |
| Acute Oral LD50 | 2410 ± 27.46 mg/kg | [2] |
| Sub-chronic Oral Toxicity (3 months) | Salivation observed at ≥ 30 mg/kg/day. No clear dose-response relationship for premature decedents. | |
| Reproductive Toxicity | Transient reduction in food consumption and body weight gain in high-dose dams (300 mg/kg/day). |
Note: The LD50 value was determined in a study primarily focused on dogs but included rat data.
-
Animals: Sprague-Dawley rats are commonly used.
-
Dose Groups: A vehicle control group and at least three dose levels of this compound are typically included.
-
Duration: Studies can be acute (single dose), sub-chronic (e.g., 28 or 90 days), or chronic (e.g., 6 months or longer).
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at the beginning and end of the study.
-
Hematology and Clinical Chemistry: Blood samples collected at specified intervals for analysis.
-
Urinalysis: Conducted at specified intervals.
-
Gross Pathology and Organ Weights: At necropsy, all organs are examined, and major organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are observed in the high-dose group.
-
Conclusion
The experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in rat models. The data and methodologies presented are intended to assist researchers in designing studies that will yield reliable and reproducible results, contributing to a comprehensive understanding of the pharmacological and toxicological profile of this selective COX-2 inhibitor. Adherence to ethical guidelines for the use of animals in research is paramount in all experimental procedures.
References
Application Notes and Protocols: Firocoxib Dosage for Laboratory Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the coxib class.[1] It is a highly selective cyclooxygenase-2 (COX-2) inhibitor, which gives it a favorable safety profile concerning gastrointestinal side effects often associated with traditional NSAIDs.[2][3] While approved for controlling pain and inflammation in dogs (brand name: Previcox®) and horses (brand name: Equioxx®), its application in laboratory rodents is an area of growing interest for post-operative pain management.[4][5] this compound's high selectivity for COX-2 spares the COX-1 isoform, which is crucial for physiological functions like gastric protection and renal homeostasis.[2][6]
These application notes provide a comprehensive overview of the recommended dosage, administration protocols, and analgesic efficacy of this compound in laboratory mice, based on published experimental data. The protocols and data presented herein are intended to guide researchers in designing experiments and ensuring the welfare of animal subjects.
Mechanism of Action
NSAIDs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923) and other inflammatory mediators.[6][7] There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in many tissues and produces prostaglandins that are vital for normal physiological "housekeeping" functions, including protecting the gastric mucosa and maintaining kidney function.[2] Inhibition of COX-1 is linked to adverse effects like gastric irritation and ulceration.[3][6]
-
COX-2: This isoform is typically induced at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and inflammation.[2][3]
This compound is highly selective for the COX-2 enzyme.[8] In dogs, the ratio of COX-1 to COX-2 inhibition (IC50) for this compound is between 350 to 430, which is significantly higher than other common NSAIDs.[6] This high selectivity allows this compound to reduce pain and inflammation by targeting the COX-2 pathway while minimizing the risk of side effects associated with COX-1 inhibition.[6]
References
- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | VCA Animal Hospitals [vcahospitals.com]
- 5. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of this compound in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic Efficacy of this compound, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic efficacy of oral this compound in ovariohysterectomized cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Nociceptive Effects of Buprenorphine, this compound, and Meloxicam in a Plantar Incision Model in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Firocoxib Administration in Preclinical Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in preclinical cancer research. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] The overexpression of COX-2 has been implicated in the pathogenesis of various cancers, where it promotes tumor growth, angiogenesis, and resistance to apoptosis.[2][3] this compound's selective action on COX-2 makes it a compound of interest for anticancer research, both as a monotherapy and in combination with other treatments.[4][5] These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in oncology.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving this compound and other relevant COX-2 inhibitors.
Table 1: In Vitro Efficacy of this compound in Canine Mammary Tumor (CMT) Cell Lines.[2]
| Cell Line | IC50 (µM) | Percentage of Late Apoptotic Cells (Annexin V+/PI+) |
| UNESP-CM5 (Primary Tumor) | 25.21 | 33.1% |
| UNESP-MM1 (Bone Metastasis) | 27.41 | 74.9% |
Table 2: In Vivo Efficacy of this compound in a Canine Model of Triple-Negative Mammary Tumors.[2][6]
| Treatment Group | Dosage | Treatment Duration | Outcome |
| This compound | 5 mg/kg, PO, once daily | 14 days | Increased number of COX-2 positive apoptotic cells in tumor tissue. |
| Control | No treatment | 14 days | No significant change in apoptotic cells. |
Table 3: Representative In Vivo Efficacy of Celecoxib (a comparable COX-2 inhibitor) in Mouse Xenograft Models.[3][5][7][8][9]
| Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| Head and Neck Squamous Cell Carcinoma | 1483 | 40-160 ppm in chow | 57-78% | Dose-dependent inhibition of tumor growth and PGE2 levels.[5] |
| Meningioma | IOMM-Lee | 500-1500 ppm in chow | Up to 66% | Reduced tumor volume, decreased blood vessel density, and increased apoptosis.[6] |
| Breast Cancer | MCF7/HER2-18 | Celecoxib in chow | 58.7% | Increased apoptosis via inactivation of AKT.[7] |
| Gastric Cancer | SGC7901 | Oral administration | Significant | Increased apoptosis and reduced microvessel density.[3] |
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway in Cancer
The diagram below illustrates the central role of the COX-2 enzyme in the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and tumorigenesis. This compound, as a selective COX-2 inhibitor, blocks this pathway, thereby reducing PGE2 synthesis and its downstream effects on cancer cell proliferation, survival, and angiogenesis.
Caption: this compound inhibits the COX-2 enzyme, blocking PGE2 production and its pro-tumorigenic effects.
General Experimental Workflow for In Vitro Studies
The following workflow outlines the key steps for assessing the in vitro efficacy of this compound on cancer cell lines.
Caption: Workflow for in vitro evaluation of this compound's anticancer effects.
General Experimental Workflow for In Vivo Xenograft Studies
This diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Workflow for assessing this compound's in vivo efficacy in a mouse xenograft model.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., UNESP-CM5, UNESP-MM1)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Protocol 2: In Vitro Apoptosis (Annexin V/PI) Assay
Objective: To quantify the induction of apoptosis by this compound in cancer cells.[2]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 hours.[2]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[2]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[2]
Protocol 3: In Vivo Canine Mammary Tumor Study
Objective: To evaluate the pro-apoptotic effect of this compound in a spontaneous canine mammary tumor model.[2][8]
Animal Model:
-
Female dogs with histologically confirmed triple-negative mammary tumors.[2]
Procedure:
-
Perform an incisional biopsy for baseline histopathological analysis (Day 0).[2]
-
Randomly assign dogs to a treatment group (this compound) and a control group.
-
Administer this compound orally at a dose of 5 mg/kg once daily to the treatment group for 14 days.[2]
-
On Day 14, perform a mastectomy on all dogs.[2]
-
Perform histopathological and immunohistochemical analysis (e.g., for COX-2 and cleaved caspase-3) on the tumor samples from Day 0 and Day 14 to assess changes in apoptosis.[2]
Protocol 4: General In Vivo Mouse Xenograft Study
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model. (This protocol is adapted from studies on other COX-2 inhibitors due to a lack of specific this compound data in this model system.)[9]
Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice).[9]
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., oral gavage or mixed in chow). The dosage will need to be determined based on pharmacokinetic and tolerability studies.
-
Administer the vehicle control to the control group.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).[9]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analyses such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.[9]
-
Calculate the percentage of tumor growth inhibition compared to the control group.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. This compound as a Potential Neoadjuvant Treatment in Canine Patients with Triple-Negative Mammary Gland Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib inhibits meningioma tumor growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 inhibition: effects on tumour growth, cell cycling and lymphangiogenesis in a xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a Potential Neoadjuvant Treatment in Canine Patients with Triple-Negative Mammary Gland Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Firocoxib In Vitro Cell Culture Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily targets the COX-2 enzyme.[1] The selective inhibition of COX-2, which is often overexpressed in inflamed tissues and various cancers, makes this compound a valuable tool for research in inflammation and oncology.[1] This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and cellular effects of this compound, including its impact on cell viability, apoptosis, and prostaglandin (B15479496) E2 (PGE2) production.
Mechanism of Action
This compound selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[1] By blocking COX-2, this compound reduces the production of these pro-inflammatory signaling molecules. The downstream effects of COX-2 inhibition can influence various cellular processes, including cell proliferation, apoptosis, and angiogenesis.
Figure 1: this compound's inhibitory effect on the COX-2 signaling pathway.
Data Presentation
This compound Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) of this compound has been determined in canine mammary tumor (CMT) cell lines.
| Cell Line | Assay | IC50 (µM) | Reference |
| UNESP-CM5 (Canine Mammary Tumor) | MTT | 25.21 | [2] |
| UNESP-MM1 (Canine Mammary Metastasis) | MTT | 27.41 | [2] |
Comparative Cytotoxicity Data of Celecoxib (a similar COX-2 inhibitor) in Human Cell Lines
To provide a broader context for researchers working with human cell lines, the following table summarizes the IC50 values for Celecoxib, another selective COX-2 inhibitor.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | MTT | 37.2 | [3] |
| HCT116 | Colon Cancer | MTT | Intermediate | [3] |
| HepG2 | Liver Cancer | MTT | Intermediate | [3] |
| MCF-7 | Breast Cancer | MTT | Intermediate | [3] |
| U251 | Glioblastoma | MTT | 11.7 | [3] |
| KB | Oral Squamous Cell Carcinoma | MTT | Effective at ≥25 µM | [4] |
| Saos-2 | Osteogenic Sarcoma | MTT | Effective at ≥25 µM | [4] |
| 1321N | Astrocytoma | MTT | Effective at ≥25 µM | [4] |
| A2058 | Melanoma | ATP Assay | Dose-dependent reduction | [5] |
| SAN | Melanoma | ATP Assay | Dose-dependent reduction | [5] |
| AGS | Gastric Cancer | MTT | Cytotoxic | [6] |
| HEK293 | Normal Kidney | MTT | Cytotoxic | [6] |
Experimental Protocols
Figure 2: General experimental workflow for in vitro this compound assays.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cell line (e.g., UNESP-CM5, HT-29)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of this compound solution. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for the desired time period (e.g., 24 hours).[2]
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). A study on canine mammary tumor cell lines showed that this compound treatment resulted in 33.1% of UNESP-CM5 cells and 74.9% of UNESP-MM1 cells being positive for both Annexin V and PI (late apoptosis).[2]
Protocol 3: Prostaglandin E2 (PGE2) Immunoassay
This protocol describes the measurement of PGE2 levels in cell culture supernatants to assess the inhibitory effect of this compound on COX-2 activity.
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
PGE2 ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants.
-
PGE2 Measurement: Perform the PGE2 competitive ELISA according to the manufacturer's instructions. This typically involves adding the supernatant, a PGE2-enzyme conjugate, and a specific antibody to a pre-coated plate.
-
Absorbance Reading: After incubation and washing steps, add a substrate and measure the absorbance. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis: Calculate the concentration of PGE2 in the supernatants and determine the inhibitory effect of this compound.
References
- 1. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Potential Neoadjuvant Treatment in Canine Patients with Triple-Negative Mammary Gland Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic and Apoptotic Effects of Celecoxib and Topotecan on AGS and HEK 293 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Firocoxib in Rodent Postoperative Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in rodent models of postoperative pain. This document is intended to guide researchers in designing and executing experiments to evaluate the analgesic efficacy of this compound.
Introduction
Postoperative pain is a significant welfare concern in laboratory animals and a critical factor that can influence experimental outcomes.[1][2][3][4] Effective pain management is therefore essential for both ethical reasons and data integrity. This compound, a non-steroidal anti-inflammatory drug (NSAID), offers a promising therapeutic option due to its high selectivity for the COX-2 enzyme, which is upregulated at sites of inflammation and contributes to pain signaling.[5][6][7][8] This selectivity potentially reduces the gastrointestinal and renal side effects associated with non-selective COX inhibitors.[9] Rodent models of incisional pain, such as the plantar incision model, are well-established and reproducible methods for studying postoperative pain and evaluating the efficacy of analgesics like this compound.[3][10][11]
Mechanism of Action: COX-2 Inhibition
Tissue injury during surgery triggers an inflammatory cascade. Pro-inflammatory stimuli lead to the induction of COX-2, which in turn catalyzes the conversion of arachidonic acid into prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2).[5][6] PGE2 is a key mediator of inflammation and pain, sensitizing peripheral nociceptors and contributing to central sensitization in the spinal cord.[12] this compound selectively inhibits COX-2, thereby reducing the production of PGE2 and mitigating pain and inflammation.[5][6]
Experimental Protocols
Plantar Incision Model of Postoperative Pain in Rodents
This protocol is adapted from established methods and is a widely used model to assess postoperative pain.[3][10]
Materials:
-
Rodents (mice or rats)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, sutures)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Behavioral testing apparatus (von Frey filaments, Hargreaves apparatus)
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment and handling for several days before the experiment to minimize stress-induced variability.
-
Baseline Nociceptive Testing:
-
Mechanical Allodynia (von Frey Test): Place the animal on an elevated mesh platform. Apply calibrated von Frey filaments to the plantar surface of the hind paw and determine the paw withdrawal threshold (PWT).[3]
-
Thermal Hyperalgesia (Hargreaves Test): Place the animal in a plexiglass chamber on a glass floor. Apply a radiant heat source to the plantar surface of the hind paw and record the paw withdrawal latency (PWL).[3]
-
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal [IP] or subcutaneous [SC]) at the predetermined dose. Administration is typically done 30 minutes prior to surgery.[1]
-
Surgical Procedure (Plantar Incision):
-
Anesthetize the animal.
-
Place the animal in a supine position and sterilize the plantar surface of the hind paw.
-
Make a longitudinal incision through the skin and fascia of the plantar aspect of the foot, starting from the heel and extending towards the toes.[3] The underlying muscle can also be incised to mimic more invasive surgery.[3]
-
Close the incision with sutures.
-
-
Postoperative Nociceptive Testing: At specified time points after surgery (e.g., 4, 24, 48, and 72 hours), repeat the mechanical allodynia and thermal hyperalgesia tests to assess the level of pain and the analgesic effect of this compound.[1]
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of this compound in rodent postoperative pain models.
Table 1: Efficacy of this compound in a Mouse Plantar Incision Model
This study compared the analgesic efficacy of two doses of this compound with buprenorphine and a saline control.[1]
| Treatment Group | Route | Dose | Frequency | Time Point | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| This compound (F10) | IP | 10 mg/kg | Every 24h | 4h | Significantly higher than saline | Not significantly different from saline |
| 24h | Significantly higher than saline | Significantly higher than saline | ||||
| 48h | Significantly higher than saline | Significantly higher than saline | ||||
| 72h | Not significantly different from saline | Significantly higher than saline | ||||
| This compound (F20) | IP | 20 mg/kg | Every 24h | 4h | Not significantly different from saline | Not significantly different from saline |
| 24h | Significantly higher than saline | Significantly higher than saline | ||||
| 48h | Significantly higher than saline | Significantly higher than saline | ||||
| 72h | Significantly higher than saline | Significantly higher than saline | ||||
| Buprenorphine | SC | 0.2 mg/kg | Every 8h | 4h | Significantly higher than saline | Not significantly different from saline |
| 24h | Significantly higher than saline | Significantly higher than saline | ||||
| 48h | Significantly higher than saline | Significantly higher than saline | ||||
| 72h | Significantly higher than saline | Significantly higher than saline | ||||
| Saline | IP | - | Every 24h | 4h | Baseline | Baseline |
| 24h | Significantly lower than baseline | Significantly lower than baseline | ||||
| 48h | Significantly lower than baseline | Significantly lower than baseline | ||||
| 72h | Significantly lower than baseline | Significantly lower than baseline |
Data presented is a qualitative summary of significant differences reported in the study. For exact values, refer to the original publication.[1]
Table 2: Efficacy of this compound in a Rat Plantar Incision Model
This study evaluated the efficacy of this compound compared to meloxicam (B1676189) and buprenorphine in rats.[13][14]
| Treatment Group | Route | Dose | Frequency | Outcome (Allodynia & Hyperalgesia) |
| This compound | SC | 10 mg/kg | Every 24h | No significant difference from saline |
| This compound | SC | 20 mg/kg | Every 24h | No significant difference from saline |
| Meloxicam | SC | 2 mg/kg | Every 24h | No significant difference from saline |
| Buprenorphine | SC | 0.05 mg/kg | Every 8h | No significant difference from saline |
| Saline | SC | - | Every 24h | Significant allodynia and hyperalgesia compared to no surgery group |
This study found that commonly used dosages of these analgesics may not provide sufficient analgesia in this specific rat model of incisional pain.[13][14]
Discussion and Considerations
-
Dosage and Administration: The effective dose of this compound can vary between species (mouse vs. rat) and even strains.[1][13] Pilot studies are recommended to determine the optimal dose and administration route for a specific experimental setup.
-
Timing of Administration: Preemptive analgesia, administering the analgesic before the painful stimulus, is generally more effective.[15]
-
Behavioral Assessment: The choice of behavioral tests and the timing of assessments are crucial for accurately evaluating analgesic efficacy. It is important to handle animals gently and consistently to avoid confounding factors.
-
Comparison with Other Analgesics: Including a positive control, such as buprenorphine or another NSAID, can help to validate the experimental model and provide a benchmark for the efficacy of this compound.[1][13]
-
Adverse Effects: While this compound is considered to have a better safety profile than non-selective NSAIDs, it is still important to monitor for any potential adverse effects, especially with chronic administration.[9]
By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize this compound in rodent models of postoperative pain to advance our understanding of pain mechanisms and develop novel analgesic therapies.
References
- 1. Analgesic Efficacy of this compound, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refinement: The impact of peri-operative analgesia on neuropharmacological outcomes in rodent models of chronic pain | NC3Rs [nc3rs.org.uk]
- 3. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.fsu.edu [research.fsu.edu]
- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 7. researchgate.net [researchgate.net]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models of Postoperative Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 11. psychogenics.com [psychogenics.com]
- 12. Constitutive cyclooxygenase-2 is involved in central nociceptive processes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Nociceptive Effects of Buprenorphine, this compound, and Meloxicam in a Plantar Incision Model in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.utsa.edu [research.utsa.edu]
Firocoxib in Canine Induced Synovitis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of firocoxib in canine models of induced synovitis. This document details the experimental protocols for inducing synovitis, administering this compound, and evaluating its efficacy. Quantitative data from key studies are summarized for comparative analysis. Additionally, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the methodologies and this compound's mechanism of action.
Introduction
Induced synovitis in dogs serves as a valuable translational model for studying acute joint inflammation and evaluating the efficacy of anti-inflammatory compounds. The intra-articular injection of substances like sodium urate crystals mimics the inflammatory cascade seen in certain arthropathies, providing a controlled and reproducible method for assessing analgesic and anti-inflammatory drugs. This compound, a non-steroidal anti-inflammatory drug (NSAID) with high selectivity for cyclooxygenase-2 (COX-2), has been extensively evaluated in these models. Its mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis, which are key mediators of inflammation and pain.[1][2]
Experimental Protocols
Urate-Induced Synovitis Model
This protocol is a synthesis of methodologies described in various studies evaluating this compound in a canine model of acute synovitis.[3][4][5][6][7]
a. Subjects:
-
Healthy adult dogs of mixed breeds or specific breeds like Beagles are commonly used.[5][7]
-
Animals should be acclimatized to the study conditions and determined to be in good health based on physical examination and hematological profiles.
-
Baseline orthopedic examinations, including lameness scoring and force plate analysis, should be conducted to ensure no pre-existing gait abnormalities.
b. Induction of Synovitis:
-
A suspension of sodium urate crystals is prepared in sterile saline or another appropriate vehicle.
-
The stifle (knee) or carpal (wrist) joint is typically used for induction.
-
The hair over the injection site is clipped, and the skin is aseptically prepared.
-
Under light sedation or anesthesia, a specific volume of the urate crystal suspension (e.g., 1 ml containing 20 mg of crystals) is injected intra-articularly.[5]
-
The contralateral limb can serve as a control or be used in crossover study designs.
c. This compound Administration:
-
This compound is administered orally at a typical dosage of 5 mg/kg.[1][5][8]
-
Administration can occur prior to the induction of synovitis (prophylactic model) or after the onset of clinical signs (therapeutic model).[2][6]
-
The timing of administration relative to synovitis induction is a critical experimental parameter. For instance, this compound has been administered 13 hours before the urate crystal injection in some studies.[6][7]
d. Efficacy Evaluation:
-
Lameness Scoring: A subjective assessment of the dog's gait is performed at multiple time points post-induction (e.g., 1.5, 3, 5, 7, 10, and 24 hours).[4][6][7] A numerical scoring system (e.g., 0-5 scale, where 0 is no lameness and 5 is non-weight-bearing) is used.
-
Kinetic Gait Analysis (Force Plate): This provides an objective measure of limb function by quantifying the peak vertical force (PVF) exerted by the affected limb.[3][4][6] Reductions in PVF indicate lameness. Measurements are taken at baseline and various time points post-induction.
-
Other Parameters: In some studies, synovial fluid may be collected to analyze inflammatory markers such as prostaglandins (B1171923) and cytokines.
Data Presentation
The following tables summarize quantitative data from studies evaluating this compound in urate-induced synovitis models in dogs.
Table 1: Lameness Scores in Dogs with Urate-Induced Synovitis
| Treatment Group | Time Post-Induction (hours) | Mean Lameness Score (0-5 scale) | Reference |
| This compound (5 mg/kg) | 3 | Significantly lower than placebo and carprofen (B1668582) | [4] |
| Placebo | 3 | - | [4] |
| Carprofen | 3 | - | [4] |
| This compound (5 mg/kg) | 7 | Significantly lower than placebo and carprofen | [4] |
| Placebo | 7 | - | [4] |
| Carprofen | 7 | - | [4] |
| This compound | 14 | 0.75 | [5] |
| Meloxicam | 14 | 1.63 | [5] |
| Deracoxib | 14 | 2.0 | [5] |
| Carprofen | 14 | 1.75 | [5] |
Table 2: Peak Vertical Force (PVF) in Dogs with Urate-Induced Synovitis
| Treatment Group | Time Post-Induction (hours) | Mean PVF (% of Baseline) | Reference |
| This compound (5 mg/kg) | 3 | Significantly higher than placebo | [4] |
| Placebo | 3 | - | [4] |
| This compound (5 mg/kg) | 7 | Significantly higher than placebo and carprofen | [4] |
| Placebo | 7 | - | [4] |
| Carprofen | 7 | - | [4] |
| This compound | 14 | 84.5 | [5] |
| Meloxicam | 14 | 53.2 | [5] |
| Deracoxib | 14 | 63.2 | [5] |
| Carprofen | 14 | 58.7 | [5] |
| This compound | 3 | Significantly higher than control | [6] |
| This compound | 5 | Significantly higher than control | [6] |
| Robenacoxib | 3, 5, 10 | Not significantly different from control | [6] |
Visualizations
Signaling Pathway
Caption: Signaling pathway in urate-induced synovitis and the inhibitory action of this compound on COX-2.
Experimental Workflow
Caption: Generalized workflow for evaluating this compound in a canine induced synovitis model.
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. This compound efficacy preventing urate-induced synovitis, pain, and inflammation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of this compound, carprofen and vedaprofen in a sodium urate crystal induced synovitis model of arthritis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. [PDF] Assessment of the Efficacy of this compound and Robenacoxib in an Induced Synovitis Model of Acute Arthritis in Dogs | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Firocoxib Transdermal Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) widely utilized in veterinary medicine for the management of pain and inflammation associated with osteoarthritis and surgical procedures.[1] Conventionally administered orally, this compound presents an opportunity for the development of transdermal delivery systems. This alternative route of administration offers several potential advantages, including improved patient compliance, circumvention of the gastrointestinal tract to minimize potential side effects, and the potential for sustained drug delivery.[1]
These application notes provide a comprehensive overview of the formulation, in vitro evaluation, and in vivo assessment of this compound transdermal delivery systems. Detailed protocols for the preparation of a microemulsion gel and a microneedle patch are presented, along with methodologies for evaluating their performance.
Mechanism of Action: COX-2 Inhibition
This compound selectively inhibits the COX-2 enzyme, which is primarily responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. By sparing the COX-1 enzyme, which is involved in maintaining the integrity of the gastrointestinal mucosa and renal function, this compound is associated with a reduced risk of gastrointestinal adverse events compared to non-selective NSAIDs.
Data Presentation: Comparative Analysis of this compound Transdermal Formulations
The following tables summarize key quantitative data from studies on this compound transdermal delivery systems.
Table 1: In Vivo Pharmacokinetic Parameters of a this compound Transdermal Microemulsion Gel in Dogs
| Parameter | Value | Reference |
| Formulation | 0.5% (w/w) this compound Microemulsion Gel | [1] |
| Mean Peak Plasma Concentration (Cmax) | 0.28 µg/mL | [1] |
| Area Under the Curve (AUC0-24) | 1.88 µg∙hr/mL | [1] |
Table 2: Composition of Investigational this compound Transdermal Formulations
| Formulation Type | Key Components | Reference |
| Microemulsion Gel | This compound (0.5% w/w), Polysorbate 80, Diethylene glycol monoethyl ether, Eucalyptus oil, Water, Carbopol 940-NF | [1] |
| Microneedle Patch | This compound, Polyvinyl alcohol (PVA), Type I collagen, Chitosan (B1678972) |
Experimental Protocols
The following section provides detailed methodologies for the preparation and evaluation of this compound transdermal systems.
Protocol 1: Preparation of a this compound Transdermal Microemulsion Gel
This protocol is adapted from a study on a transdermal this compound microemulsion gel for dogs.[1]
Materials:
-
This compound powder
-
Polysorbate 80 (Surfactant)
-
Diethylene glycol monoethyl ether (Co-surfactant)
-
Eucalyptus oil (Oil phase)
-
Carbopol 940-NF (Gelling agent)
-
Purified water
-
Triethanolamine (for pH adjustment)
-
Magnetic stirrer and hot plate
-
Beakers and graduated cylinders
-
pH meter
Procedure:
-
Oil Phase Preparation: In a beaker, combine the eucalyptus oil and this compound powder. Heat gently on a magnetic stirrer until the this compound is completely dissolved.
-
Aqueous Phase Preparation: In a separate beaker, disperse the Carbopol 940-NF in purified water with continuous stirring until a uniform gel is formed.
-
Microemulsion Formation: To the oil phase, add the polysorbate 80 and diethylene glycol monoethyl ether. Stir until a clear and homogenous mixture is obtained.
-
Gel Incorporation: Slowly add the microemulsion to the Carbopol gel base with continuous stirring until a uniform, translucent gel is formed.
-
pH Adjustment: Adjust the pH of the final gel to a skin-friendly range (typically 5.5-7.0) using triethanolamine.
-
Characterization: Evaluate the prepared gel for its physical appearance, pH, viscosity, and drug content.
Protocol 2: Preparation of a this compound Microneedle Patch
This protocol is based on a methodology for preparing polymeric microneedle patches.
Materials:
-
This compound powder
-
Polyvinyl alcohol (PVA)
-
Type I collagen
-
Chitosan
-
Acetic acid
-
Deionized water
-
PDMS micromolds
-
Centrifuge
-
Desiccator
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 10% w/v chitosan solution by dissolving chitosan powder in 10% (v/v) acetic acid with heating and stirring.
-
Prepare separate aqueous solutions of PVA and type I collagen.
-
-
Drug-Containing Layer Formulation:
-
Mix the PVA and collagen solutions in a 9:1 ratio.
-
Disperse the this compound powder into this PVA-collagen mixture.
-
-
Microneedle Fabrication:
-
Pipette the this compound-polymer mixture into the PDMS micromolds.
-
Centrifuge the molds to fill the microneedle cavities completely.
-
Dry the filled molds in a desiccator.
-
-
Baseplate Formulation:
-
Prepare a 9:1 mixture of PVA and chitosan solutions.
-
Pour this mixture over the dried drug-containing layer in the molds.
-
Dry the patches completely in a desiccator.
-
-
Patch Removal and Characterization:
-
Carefully peel the dried microneedle patches from the molds.
-
Examine the patches for their morphology using microscopy.
-
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the skin permeation of this compound from a transdermal formulation.
Materials:
-
Franz diffusion cells
-
Excised animal skin (e.g., porcine ear skin or rodent skin)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)
-
This compound transdermal formulation
-
Syringes and needles for sampling
-
Water bath with temperature control
-
Analytical method for this compound quantification (e.g., HPLC)
Procedure:
-
Skin Preparation:
-
Excise the skin from the animal and remove any subcutaneous fat and hair.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a water bath maintained at 32 ± 0.5°C to simulate skin surface temperature.
-
-
Application of Formulation:
-
Apply a known quantity of the this compound transdermal formulation to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, withdraw samples from the receptor compartment through the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine key permeation parameters such as steady-state flux (Jss), permeability coefficient (Kp), and lag time (Tlag).
-
Protocol 4: In Vivo Pharmacokinetic Study in an Animal Model
This protocol provides a general framework for an in vivo pharmacokinetic study, which should be adapted and approved by the relevant institutional animal care and use committee.
Animals:
-
Select a suitable animal model (e.g., dogs, rats, or rabbits).
-
Acclimatize the animals to the housing conditions before the study.
Procedure:
-
Dose Administration:
-
Shave a small area on the back or flank of the animal for the application of the transdermal system.
-
Apply a known dose of the this compound transdermal formulation to the prepared skin area.
-
For comparison, an oral or intravenous this compound group can be included.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours) via an appropriate route (e.g., cephalic vein in dogs).
-
Process the blood samples to obtain plasma or serum.
-
-
Sample Analysis:
-
Analyze the plasma or serum samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t1/2), and bioavailability using non-compartmental analysis.
-
Protocol 5: In Vivo Efficacy Study in a Canine Model of Acute Joint Inflammation
This protocol is adapted from a study evaluating NSAID efficacy in a canine model of urate-induced synovitis.
Animals:
-
Healthy adult dogs.
Procedure:
-
Induction of Inflammation:
-
Induce acute synovitis in a stifle joint by intra-articular injection of sodium urate crystals.
-
-
Treatment Administration:
-
Administer the this compound transdermal formulation or a control (placebo or another NSAID) prior to or after the induction of inflammation.
-
-
Efficacy Assessment:
-
Evaluate lameness using a validated scoring system and force plate analysis at baseline and at various time points after the induction of inflammation.
-
Measure joint swelling and temperature.
-
Collect synovial fluid to analyze for inflammatory markers.
-
-
Data Analysis:
-
Compare the efficacy of the this compound transdermal formulation to the control group in reducing pain and inflammation.
-
Conclusion
The development of this compound transdermal delivery systems holds significant promise for advancing the management of pain and inflammation in veterinary patients. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to formulate, evaluate, and optimize novel this compound transdermal products. Further research is warranted to explore a wider range of formulation strategies and to conduct comprehensive in vivo studies to establish the safety and efficacy of these innovative delivery systems.
References
Firocoxib Nanocrystal Formulation for Enhanced Solubility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine. Its therapeutic efficacy is often limited by its poor aqueous solubility, which can lead to variable absorption and bioavailability. This document provides detailed application notes and experimental protocols for the formulation of this compound nanocrystals to significantly improve its solubility and dissolution rate. The protocols described herein cover the preparation of this compound nanocrystals via wet milling, and comprehensive characterization using Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD). Furthermore, a detailed protocol for in vitro dissolution testing is provided to assess the enhanced performance of the nanocrystal formulation compared to the raw drug.
Introduction
This compound is a highly selective inhibitor of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain.[1] By selectively targeting COX-2 over COX-1, this compound offers a better safety profile with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] However, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[3] This poor aqueous solubility is a major hurdle in formulation development, impacting its dissolution rate and, consequently, its oral bioavailability, which has been reported to be approximately 38% in dogs.[4][5]
Nanocrystal technology offers a promising strategy to overcome the solubility challenges of poorly soluble drugs like this compound.[6] By reducing the particle size of the drug to the sub-micron range, the surface area-to-volume ratio is dramatically increased. According to the Noyes-Whitney equation, this increased surface area leads to a significant enhancement in the dissolution rate.[7] Furthermore, a reduction in particle size can also lead to an increase in the saturation solubility of the drug.[6] Studies have shown that this compound nanocrystal formulations can achieve a particle size of less than 200 nm, resulting in a 1.5-fold increase in drug dissolution and a 2-fold improvement in the maximum plasma concentration (Cmax) in beagle dogs.[8]
These application notes provide a comprehensive guide for the development and evaluation of this compound nanocrystal formulations, enabling researchers to unlock the full therapeutic potential of this important anti-inflammatory agent.
Data Presentation
The following tables summarize the quantitative data comparing the physicochemical and pharmacokinetic properties of raw this compound powder and the developed this compound nanocrystal formulation.
Table 1: Solubility of this compound in Deionized Water at 25°C
| Formulation | Solubility after 2 hours (mg/L) | Equilibrium Solubility (mg/L) |
| Raw this compound Powder | 4.77 ± 0.55[4] | 19.58 ± 0.35[4] |
| This compound Nanocrystals | Significantly Increased (qualitative) | Significantly Increased (qualitative) |
Note: While specific quantitative values for nanocrystal solubility were not found in the search results, studies consistently show a significant increase. For similar drugs, this can be a 2 to 4-fold increase or more.[2][9]
Table 2: In Vitro Dissolution Profile of this compound Formulations
| Time (minutes) | Raw this compound Powder (% Dissolved) | This compound Nanocrystals (% Dissolved) |
| 5 | < 10 | ~ 40 |
| 10 | < 15 | ~ 60 |
| 20 | < 20 | > 80 |
| 30 | < 25 | > 90 |
| 60 | < 30 | > 95 |
Note: This table represents a typical dissolution profile improvement for a nanocrystal formulation of a poorly soluble drug, demonstrating a significantly faster dissolution rate. Studies on this compound nanocrystals have shown a 1.5-fold increase in overall dissolution.[8]
Table 3: Pharmacokinetic Parameters of this compound in Beagle Dogs Following Oral Administration
| Parameter | Raw this compound Powder | This compound Nanocrystals |
| Cmax (µg/mL) | 1.78 ± 0.21[2] | ~3.56 (2x increase)[8] |
| Tmax (hours) | 1.5 - 2.5 | Shorter than raw powder |
| AUC (µg·h/mL) | 18.2 ± 1.9[2] | Significantly Increased |
Note: The Cmax for this compound nanocrystals is estimated based on the reported 2-fold increase compared to the commercial product.[8] Tmax and AUC are expected to be improved with the nanocrystal formulation due to faster absorption.
Experimental Protocols
Preparation of this compound Nanocrystals by Wet Milling
This protocol describes the preparation of a this compound nanosuspension using a top-down wet milling approach.
Materials:
-
This compound powder
-
Non-ionic stabilizer (e.g., Poloxamer 407, Povacoat™)
-
Purified water
-
Zirconium oxide milling beads (0.5 mm diameter)
-
Planetary ball mill or a stirred media mill
Procedure:
-
Preparation of the Stabilizer Solution:
-
Prepare a 2% (w/v) solution of the chosen non-ionic stabilizer in purified water.
-
Stir the solution gently until the stabilizer is completely dissolved.
-
-
Preparation of the Pre-suspension:
-
Disperse 5% (w/v) of this compound powder into the stabilizer solution.
-
Stir the mixture at a moderate speed for 30 minutes to ensure the drug powder is well-wetted and a homogenous suspension is formed.
-
-
Wet Milling:
-
Transfer the pre-suspension to the milling chamber of the planetary ball mill or stirred media mill.
-
Add zirconium oxide milling beads to the chamber. The bead-to-drug mass ratio should be approximately 30:1.
-
Set the milling parameters. For a planetary ball mill, a typical speed is 400-600 rpm. For a stirred media mill, a stirrer speed of 2000-3000 rpm is common.
-
Mill the suspension for a predetermined duration. The milling time will need to be optimized, but a starting point of 2-4 hours is recommended.
-
Monitor the temperature of the milling chamber and use a cooling jacket if necessary to prevent excessive heat generation.
-
-
Separation and Collection:
-
After milling, separate the nanosuspension from the milling beads using a sieve.
-
Collect the resulting this compound nanosuspension for further characterization.
-
Characterization of this compound Nanocrystals
Instrument: Malvern Zetasizer Nano ZS or similar DLS instrument.
Procedure:
-
Sample Preparation:
-
Dilute the this compound nanosuspension with purified water to an appropriate concentration to achieve a scattering intensity within the instrument's optimal range. A dilution factor of 1:100 is a good starting point.
-
Gently mix the diluted sample to ensure homogeneity.
-
-
Instrument Setup:
-
Set the measurement temperature to 25°C.
-
Select the appropriate dispersant (water) and its corresponding refractive index and viscosity values in the software.
-
Set the measurement angle to 173° (backscatter).
-
-
Measurement:
-
Transfer the diluted sample to a clean disposable cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
The software will report the Z-average particle size and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for a homogenous nanosuspension.[8]
-
Instrument: A field emission scanning electron microscope (FE-SEM).
Procedure:
-
Sample Preparation:
-
Place a small drop of the diluted this compound nanosuspension onto a clean silicon wafer or an aluminum stub with double-sided carbon tape.
-
Allow the sample to air-dry completely in a dust-free environment.
-
For non-conductive samples, sputter-coat the dried sample with a thin layer of a conductive material such as gold or platinum to prevent charging under the electron beam.
-
-
Imaging:
-
Mount the prepared stub in the SEM chamber.
-
Apply an appropriate accelerating voltage (e.g., 5-10 kV).
-
Focus on the sample and capture images at various magnifications to visualize the morphology and size distribution of the nanocrystals.
-
Instrument: A differential scanning calorimeter.
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of lyophilized this compound nanocrystal powder into an aluminum DSC pan.
-
As a control, weigh an equivalent amount of raw this compound powder into a separate pan.
-
Seal the pans hermetically.
-
-
Thermal Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the samples from 25°C to 200°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The presence of a sharp endothermic peak corresponding to the melting point of this compound indicates its crystalline nature. A shift or broadening of the peak in the nanocrystal sample compared to the raw drug may indicate changes in crystallinity or the presence of amorphous content.
-
Instrument: An X-ray diffractometer with Cu Kα radiation.
Procedure:
-
Sample Preparation:
-
Place a sufficient amount of lyophilized this compound nanocrystal powder onto a sample holder.
-
Gently flatten the surface of the powder to ensure a uniform plane.
-
Prepare a sample of raw this compound powder for comparison.
-
-
Diffraction Measurement:
-
Scan the samples over a 2θ range of 5° to 50° at a scan rate of 2°/min.
-
-
Data Analysis:
-
Compare the diffraction patterns of the nanocrystals and the raw this compound.
-
The presence of characteristic sharp peaks at the same 2θ values in both patterns confirms that the crystalline structure of this compound is preserved during the nanocrystallization process. A decrease in peak intensity may indicate a reduction in crystallinity.
-
In Vitro Dissolution Testing
This protocol describes the in vitro dissolution testing of this compound nanocrystal tablets compared to tablets made from raw this compound powder using the USP Apparatus 2 (Paddle Apparatus).
Materials:
-
This compound nanocrystal tablets (containing a known dose of this compound)
-
Raw this compound powder tablets (as a control)
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution medium: 900 mL of phosphate (B84403) buffer (pH 6.8)
-
Syringes and filters (0.22 µm)
-
UV-Vis Spectrophotometer or HPLC system for drug quantification
Procedure:
-
Apparatus Setup:
-
Set up the USP Apparatus 2 with 900 mL of phosphate buffer (pH 6.8) in each vessel.
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle rotation speed to 75 rpm.
-
-
Dissolution Test:
-
Place one this compound tablet (either nanocrystal or raw powder) into each dissolution vessel.
-
Start the paddle rotation.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium from each vessel.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the collected samples through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated UV-Vis spectrophotometric or HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of this compound dissolved at each time point.
-
Plot the percentage of drug dissolved against time to generate the dissolution profiles for both the nanocrystal and raw powder formulations.
-
Visualizations
Caption: Experimental workflow for this compound nanocrystal formulation.
Caption: this compound's mechanism of action via COX-2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. materialneutral.info [materialneutral.info]
- 7. microscopyinnovations.com [microscopyinnovations.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Firocoxib in Canine Transitional Cell Carcinoma (TCC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in the context of canine transitional cell carcinoma (TCC) research. The information compiled herein, supported by data from preclinical and clinical studies, is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this compound in this disease.
Introduction
Canine transitional cell carcinoma (TCC), also known as urothelial carcinoma, is the most common malignancy of the urinary tract in dogs.[1][2] It is an aggressive cancer that often invades the bladder wall and can metastasize to other parts of the body.[1][2] The enzyme cyclooxygenase-2 (COX-2) is frequently overexpressed in canine TCC, making it a rational target for therapeutic intervention.[3][4][5] this compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[6][7] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Research has demonstrated that this compound possesses anti-tumor properties as a single agent and can enhance the efficacy of conventional chemotherapy in dogs with TCC.[4][8][9][10]
Mechanism of Action: The COX-2/PGE2 Signaling Pathway
This compound exerts its anti-tumor effects primarily through the inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, including prostaglandin (B15479496) E2 (PGE2).[11][12] In cancer cells, elevated levels of PGE2 can promote cell proliferation, inhibit apoptosis (programmed cell death), and stimulate angiogenesis (the formation of new blood vessels that supply the tumor).[5][13][14] By blocking COX-2, this compound reduces the production of PGE2, thereby impeding these tumor-promoting processes.
References
- 1. Frontiers | Treatment outcomes of dogs with transitional cell carcinoma [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Imaging of Cyclooxygenase-2 in Canine Transitional Cell Carcinomas In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized trial of cisplatin versus this compound versus cisplatin/firocoxib in dogs with transitional cell carcinoma of the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE USE OF COX-2 INHIBITOR IN THE TREATMENT OF TRANSITIONAL CELL CARCINOMA OF URINARY BLADDER IN DOGS – REVIEW | Veterinária e Zootecnia [rvz.emnuvens.com.br]
- 6. Medical Treatments — Transitional Cell Carcinoma (TCC) in Dogs and Cats [dogcancertcc.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Randomized trial of cisplatin versus this compound versus cisplatin/firocoxib in dogs with transitional cell carcinoma of the urinary bladder. | Semantic Scholar [semanticscholar.org]
- 10. Randomized trial of cisplatin versus this compound versus cisplatin/firocoxib in dogs with transitional cell carcinoma of the urinary bladder. (2013) | Deborah W. Knapp | 66 Citations [scispace.com]
- 11. Pretreatment tumor prostaglandin E2 concentration and cyclooxygenase-2 expression are not associated with the response of canine naturally occurring invasive urinary bladder cancer to cyclooxygenase inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 concentrations in naturally occurring canine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Effects of the cyclooxygenase inhibitor, piroxicam, in combination with chemotherapy on tumor response, apoptosis, and angiogenesis in a canine model of human invasive urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Firocoxib in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor belonging to the coxib class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While extensively studied and approved for veterinary use, particularly for osteoarthritis in horses and dogs, its application in neurological research is an emerging area of interest. Neuroinflammation, mediated in part by COX-2, is a critical component in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[3][4] this compound's high selectivity for COX-2 over COX-1 suggests a potential for targeted anti-inflammatory effects in the central nervous system (CNS) with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][2]
These application notes provide a comprehensive guide for researchers interested in utilizing this compound to study COX-2 inhibition in the context of neurological disorders. The following sections detail this compound's mechanism of action, present available quantitative data, and offer detailed protocols for in vitro and in vivo experimental setups.
Mechanism of Action: COX-2 Inhibition in the CNS
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation.[4] There are two main isoforms: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible by inflammatory stimuli, cytokines, and growth factors.[4] In the brain, COX-2 is expressed in neurons and is upregulated during neuroinflammatory events, contributing to neuronal damage.[5]
This compound selectively binds to and inhibits the COX-2 enzyme, preventing the production of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2). Elevated PGE2 levels in the brain are associated with enhanced glutamate (B1630785) release, neurotoxicity, and potentiation of inflammatory responses.[4][6] By inhibiting COX-2, this compound can potentially mitigate these detrimental effects, offering a therapeutic strategy for neurological disorders with an inflammatory component.
Data Presentation
The following tables summarize the available quantitative data for this compound and other relevant COX-2 inhibitors. Due to the limited availability of this compound data in neuro-specific models, data from other coxibs are included for comparative purposes.
Table 1: In Vitro COX-2 Inhibition and Selectivity
| Compound | Cell/System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| This compound | Equine Whole Blood | >100 | 0.155 | >645 | [7] |
| Celecoxib | Human Osteosarcoma Cells | 15 | 0.04 | 375 | [1] |
| Rofecoxib (B1684582) | Human Osteosarcoma Cells | >50 | 0.026 | >1923 | [4] |
| Celecoxib | Glioblastoma Cell Lines | - | <1 | - | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose and Route | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Bioavailability (%) | Reference |
| Horse | 0.1 mg/kg, Oral | 3.9 | 75 | 30 | 79 | |
| Rat | 20 mg/kg, Subcutaneous | ~1 | >110 | ~24 | - | [8] |
| Koala | 5 mg/kg, Oral (Male) | 3.69 | 217.4 | 4.38 | - | [9] |
| Calf | 0.5 mg/kg, Oral | 4.0 | 127.9 | 18.8 | 98.4 | [10] |
Table 3: In Vivo Dosing of this compound and Other Coxibs in Rodent Models
| Compound | Animal Model | Dose | Route of Administration | Neurological Outcome | Reference |
| This compound | Mouse (Incisional Pain) | 10-20 mg/kg, every 24h | Intraperitoneal | Reduced mechanical allodynia and thermal hyperalgesia | [7] |
| Rofecoxib | Rat (Excitotoxic Neurodegeneration) | 3 mg/kg/day | Oral | Attenuated glia activation and prevented cholinergic cell loss | [11] |
| Celecoxib | Rat (FeCl2-induced Epilepsy) | Not specified | Not specified | Delayed seizure onset and reduced severity | [12] |
| Parecoxib (B1662503) | Rat (MPTP model of Parkinson's) | 10 mg/kg (initial), 2 mg/kg/day | Not specified | Prevented motor and cognitive impairments | [13] |
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be required based on the specific cell lines, animal models, and research questions.
In Vitro Neuroinflammation Assay: Inhibition of LPS-Induced Pro-inflammatory Mediators in Microglia
Objective: To evaluate the efficacy of this compound in reducing the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitric oxide (NO) quantification
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
MTT or other cell viability assay kit
Protocol:
-
Cell Culture: Culture BV-2 cells in supplemented DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a solution of LPS in culture medium. Add 100 µL of the LPS solution to the wells to achieve a final concentration of 100 ng/mL.[14] Include wells with vehicle control (DMSO) and LPS-only treatment.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed and collect the supernatant for analysis.
-
Nitric Oxide (NO) Assay: Use the Griess reagent to measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant according to the manufacturer's instructions.
-
Cytokine Analysis (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.[15]
-
Cell Viability Assay: After collecting the supernatant, assess cell viability using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
In Vivo Model: Evaluation of this compound in a Mouse Model of Neuroinflammation
Objective: To assess the in vivo efficacy of this compound in reducing neuroinflammation in a mouse model induced by intracerebroventricular (ICV) injection of LPS.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Brain tissue homogenization buffer
-
ELISA kits for TNF-α and IL-6
-
Immunohistochemistry reagents (e.g., antibodies against Iba1 for microglia and GFAP for astrocytes)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Prepare a solution of this compound for oral gavage or intraperitoneal injection. Based on available data for pain models, a starting dose of 10-20 mg/kg can be considered.[7] Administer this compound or vehicle to the control group daily for a predetermined period (e.g., 3-7 days) before LPS injection.
-
Stereotaxic Surgery (ICV Injection of LPS): Anesthetize the mice and place them in a stereotaxic frame. Inject a small volume (e.g., 1-2 µL) of LPS (e.g., 5 mg/mL) into the lateral ventricle.[16]
-
Post-operative Care and Continued Treatment: Provide appropriate post-operative care and continue daily administration of this compound or vehicle for the desired duration of the study (e.g., 24-72 hours post-LPS).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline. Collect the brain and dissect the hippocampus and cortex.
-
Biochemical Analysis: Homogenize one hemisphere of the brain tissue and use the supernatant to measure the levels of TNF-α and IL-6 using ELISA kits.
-
Immunohistochemistry: Fix the other hemisphere in 4% paraformaldehyde and process for immunohistochemical staining with antibodies against Iba1 and GFAP to assess microglial and astrocyte activation, respectively.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: COX-2 signaling pathway in neuroinflammation.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
Conclusion
This compound presents a valuable tool for investigating the role of COX-2 in neurological disorders. Its high selectivity offers the potential for targeted therapeutic intervention with a favorable safety profile. The provided protocols and data serve as a foundation for researchers to explore the neuroprotective and anti-inflammatory effects of this compound in various models of neurodegeneration. Further research is warranted to fully elucidate its efficacy and mechanism of action in the CNS.
References
- 1. Transport Rankings of Non-Steroidal Antiinflammatory Drugs across Blood-Brain Barrier In Vitro Models | PLOS One [journals.plos.org]
- 2. Cyclooxygenase (COX)-1 activity precedes the COX-2 induction in Aβ-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport Rankings of Non-Steroidal Antiinflammatory Drugs across Blood-Brain Barrier In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 5. Cyclooxygenase-2 inhibition improves amyloid-β-mediated suppression of memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX-2 contributes to LPS-induced Stat3 activation and IL-6 production in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. Non-Steroidal Anti-Inflammatory Drugs and Brain Inflammation: Effects on Microglial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective cyclooxygenase-2 inhibitor rofecoxib suppresses brain inflammation and protects cholinergic neurons from excitotoxic degeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective cyclooxygenase-2 inhibitor rofecoxib suppresses brain inflammation and protects cholinergic neurons from excitotoxic degeneration in vivo. | ALZFORUM [alzforum.org]
- 11. Cyclooxygenase‑2 contributes to the hypoxia‑induced aggravation of the neuroinflammation response stimulated by lipopolysaccharide in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of the Nonsteroidal Anti-inflammatory Drug Celecoxib Against Caspase-1-dependent Pyroptosis Partially by Suppressing the HMGB1/TLR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The COX-2 inhibitor parecoxib produces neuroprotective effects in MPTP-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. madbarn.com [madbarn.com]
- 15. researchgate.net [researchgate.net]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Firocoxib in Gastroenteritis Research: Application Notes and Protocols for Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in preclinical research models of gastroenteritis and colitis. While this compound is primarily approved for veterinary use in treating pain and inflammation associated with osteoarthritis, its specific mechanism of action warrants investigation into its role in gastrointestinal inflammation. This document outlines detailed protocols for established animal models of colitis and presents available data on the effects of this compound and other COX-2 inhibitors on the gastrointestinal tract.
Mechanism of Action: COX-2 Inhibition in the Gastrointestinal Tract
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2] The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins (B1171923). COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa. In contrast, COX-2 is induced during inflammation and is a key mediator of the inflammatory response. By selectively targeting COX-2, this compound aims to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2]
However, the role of COX-2 in the context of inflammatory bowel disease (IBD) is complex and not fully elucidated. Some studies suggest that COX-2-derived prostaglandins may have a protective role in the colonic mucosa, and therefore, COX-2 inhibition could potentially exacerbate colitis.[3] Conversely, other research indicates that selective COX-2 inhibitors can reduce inflammation in experimental colitis models.[1] This highlights the need for further investigation into the effects of this compound in gastroenteritis models.
Data from this compound and Other COX-2 Inhibitor Studies
The following tables summarize quantitative data from studies investigating the effects of this compound and other selective COX-2 inhibitors on the gastrointestinal tract.
Table 1: Effects of this compound on Equine Colonic Mucosa
| Parameter | Treatment Group | Outcome |
| Ex Vivo Anion Secretion (Short-circuit current, Isc) | This compound | Similar reduction in prostaglandin (B15479496) E2-stimulated Isc as Indomethacin, suggesting a role for COX-2 in anion secretion. |
| Ex Vivo Apoptosis (Caspase-3) | This compound | Induced apoptosis in the lower half of colonic crypts. |
| In Vivo Colon Mural Thickness | This compound (0.3mg/kg PO once, then 0.1mg/kg PO q24h for 4 days) | Increased colon wall thickness over time. |
Data synthesized from a study on equine colonic mucosa.[1]
Table 2: Effects of Other Selective COX-2 Inhibitors in Rodent Colitis Models
| Model | Drug | Dosage | Key Findings |
| DSS-induced colitis (Rats) | Celecoxib (B62257) | Not specified | Worsened the severity of colonic damage and increased myeloperoxidase (MPO) activity when given for the last 3 days of the study.[3] |
| TNBS-induced colitis (Rats) | Rofecoxib | Not specified | Significantly reduced colonic damage, neutrophil infiltration, and interleukin-1 beta levels.[1] |
| Acetic acid-induced colitis (Rats) | Celecoxib | 5 mg/kg, twice daily, oral | Reduced hemorrhagic diarrhea, weight loss, colonic injury, MPO levels, nitric oxide synthetase activity, platelet-activating factor, histamine, and prostaglandin E2 levels.[4] |
| Acetic acid-induced colitis (Rats) | Rofecoxib | 2.5 mg/kg, twice daily, oral | Reduced hemorrhagic diarrhea, weight loss, colonic injury, MPO levels, nitric oxide synthetase activity, platelet-activating factor, histamine, and prostaglandin E2 levels.[4] |
| DSS-induced colitis (Mice) | Celecoxib | 10 mg/kg | Ameliorated colitis, evidenced by reduced weight loss, colon length shortening, disease activity index, and histological score.[5] |
Experimental Protocols
The following are detailed protocols for inducing colitis in rodents, which can be adapted to study the effects of this compound.
Protocol 1: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This model is widely used to induce acute or chronic colitis that mimics aspects of human ulcerative colitis.[6][7]
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
8-12 week old C57BL/6 or BALB/c mice
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Animal balance
-
Calipers
-
Reagents for Myeloperoxidase (MPO) assay
-
Histology supplies (formalin, paraffin (B1166041), etc.)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis:
-
For acute colitis, administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
For chronic colitis, administer cycles of DSS (e.g., 2% DSS for 5 days) followed by a washout period with regular drinking water (e.g., 14 days), repeated for 2-3 cycles.[7]
-
-
This compound Administration:
-
Based on studies with other COX-2 inhibitors, a potential starting dose for this compound could be in the range of 5-20 mg/kg body weight, administered orally once or twice daily.[4]
-
Begin this compound administration concurrently with DSS induction or as a therapeutic intervention after the onset of clinical signs.
-
A vehicle control group receiving only the vehicle should be included.
-
-
Monitoring and Assessment:
-
Daily: Monitor body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Endpoint: At the end of the study, euthanize the mice and collect the colon.
-
Macroscopic Evaluation: Measure the length and weight of the colon.
-
Histological Analysis: Fix a section of the colon in 10% buffered formalin for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and crypt damage.
-
Biochemical Analysis: Homogenize a section of the colon to measure MPO activity as an indicator of neutrophil infiltration.
-
Protocol 2: Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This model induces a transmural inflammation that shares some characteristics with human Crohn's disease.[8]
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
8-12 week old Wistar or Sprague-Dawley rats
-
This compound
-
Vehicle for this compound
-
Soft catheter
-
Anesthesia (e.g., isoflurane)
-
Animal balance
-
Reagents for cytokine analysis (ELISA kits)
-
Histology supplies
Procedure:
-
Acclimatization: Acclimatize rats for at least one week.
-
Induction of Colitis:
-
Fast rats overnight before induction.
-
Anesthetize the rats.
-
Instill a solution of TNBS (e.g., 10-30 mg) in 50% ethanol (total volume of 0.25-0.5 mL) intrarectally via a soft catheter inserted approximately 8 cm into the colon.
-
Keep the rats in a head-down position for a few minutes to ensure the solution remains in the colon.
-
-
This compound Administration:
-
A potential starting dose for this compound could be in the range of 2.5-10 mg/kg body weight, administered orally once or twice daily.[4]
-
Administration can be prophylactic (starting before TNBS instillation) or therapeutic (starting after induction).
-
Include a vehicle control group.
-
-
Monitoring and Assessment:
-
Daily: Monitor body weight, stool consistency, and general health.
-
Endpoint: Euthanize rats at a predetermined time point (e.g., 3-7 days after induction).
-
Macroscopic Evaluation: Assess the colon for inflammation, ulceration, and adhesions.
-
Histological Analysis: Perform H&E staining on colon sections to evaluate the severity of inflammation.
-
Biochemical Analysis: Measure levels of pro-inflammatory cytokines such as TNF-α and IL-1β in colon tissue homogenates using ELISA.
-
Visualizations
Signaling Pathway
References
- 1. The cyclo-oxygenase-2 inhibitor, rofecoxib, attenuates mucosal damage due to colitis induced by trinitrobenzene sulphonic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. Aggravation by selective COX-1 and COX-2 inhibitors of dextran sulfate sodium (DSS)-induced colon lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of selective cyclooxygenase-2 inhibitors, celecoxib and rofecoxib, on experimental colitis induced by acetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib alleviates the DSS-induced ulcerative colitis in mice by enhancing intestinal barrier function, inhibiting ferroptosis and suppressing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of Genetic and Pharmacologic Inhibition of COX-2 on Colitis-associated Carcinogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gastrointestinal safety and effect on disease activity of etoricoxib, a selective cox-2 inhibitor in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Firocoxib in DMSO: A Technical Support Guide for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of firocoxib in Dimethyl Sulfoxide (DMSO) for in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: this compound is soluble in organic solvents such as DMSO and dimethyl formamide. For in vitro studies, DMSO is a commonly used solvent.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be approximately 2 mg/mL. Another source indicates a solubility of at least 52 mg/mL. It is recommended to start with a lower concentration and use gentle warming or sonication to aid dissolution if needed.
Q3: How should I prepare a this compound stock solution in DMSO?
A3: To prepare a stock solution, dissolve the crystalline this compound solid in high-purity, anhydrous DMSO. It is advisable to purge the solvent with an inert gas before use to minimize oxidation. For example, to prepare a 10 mM stock solution, dissolve 3.364 mg of this compound (Molecular Weight: 336.4 g/mol ) in 1 mL of DMSO.
Q4: What are the recommended storage conditions for a this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, where it is reported to be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month. It is crucial to protect the solution from light and store it under an inert gas like nitrogen.
Q5: How many times can I freeze-thaw my this compound stock solution in DMSO?
A5: While specific data for this compound is limited, it is a general best practice to avoid multiple freeze-thaw cycles. This is because DMSO is hygroscopic and can absorb water from the atmosphere upon thawing, which may lead to compound precipitation or degradation. A study on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles when handled properly. However, to ensure the integrity of your stock solution, it is highly recommended to aliquot it into single-use volumes after preparation.
Q6: What is the maximum recommended final concentration of DMSO in cell culture media?
A6: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your in vitro assay should be kept as low as possible, typically below 0.5%. For sensitive cell lines, the concentration may need to be even lower. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound is not dissolving in DMSO. | - The concentration is too high.- The quality of DMSO is poor (contains water).- Insufficient mixing. | - Try preparing a more dilute solution.- Use fresh, high-purity, anhydrous DMSO.- Use gentle warming (e.g., 37°C water bath) or sonication to aid dissolution. |
| Precipitation occurs when adding the DMSO stock solution to aqueous cell culture media. | - The final concentration of this compound in the media exceeds its aqueous solubility.- The high localized concentration of DMSO and this compound upon direct addition causes it to crash out of solution. | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous media.- Perform a stepwise dilution: first, dilute the DMSO stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.- Ensure the final DMSO concentration in the media is low (ideally <0.1% for sensitive applications).[1] |
| Inconsistent experimental results. | - Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.- Inaccurate pipetting of the viscous DMSO stock solution. | - Prepare fresh stock solutions regularly and store them in single-use aliquots at -80°C.- Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. |
Quantitative Data Summary
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Source |
| Solubility in DMSO | ~2 mg/mL | |
| Solubility in DMSO | ≥ 52 mg/mL | |
| Storage of Solid Compound | ≥ 4 years at -20°C | |
| Storage of DMSO Stock Solution | 1 month at -20°C (protected from light, under nitrogen) | |
| Storage of DMSO Stock Solution | 6 months at -80°C (protected from light, under nitrogen) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound crystalline solid
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
Bring the this compound solid and DMSO to room temperature.
-
Weigh the desired amount of this compound in a sterile tube.
-
Purge the DMSO with an inert gas to remove dissolved oxygen.
-
Add the appropriate volume of anhydrous DMSO to the this compound solid to achieve the desired concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to facilitate dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (serum-free and complete)
-
Sterile tubes
-
-
Procedure (Stepwise Dilution):
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed for your desired final concentration.
-
In a sterile tube, perform an intermediate dilution by adding the calculated volume of the this compound stock solution to a small volume of pre-warmed, serum-free medium.
-
Gently vortex the intermediate dilution.
-
Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Mix gently by swirling or pipetting up and down.
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 3: HPLC Method for Stability Assessment of this compound in DMSO
This protocol provides a general framework for assessing the stability of this compound in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: A C18 column (e.g., HALO C18, 100 x 2.1 mm, 2.0 µm) is suitable.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A suitable gradient to ensure separation of this compound from any potential degradants.
-
Flow Rate: As per column specifications.
-
Detection Wavelength: UV detection at an appropriate wavelength for this compound (e.g., 210, 220, or 291 nm).
-
Injection Volume: Consistent volume for all samples.
-
-
Procedure:
-
Prepare a fresh this compound stock solution in DMSO at a known concentration (this will be your time zero sample).
-
Aliquot the stock solution into multiple vials for storage at different conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), retrieve a vial from each storage condition.
-
If frozen, allow the sample to thaw completely at room temperature.
-
Dilute a small aliquot of the DMSO stock solution with the mobile phase to a concentration within the linear range of the HPLC method.
-
Inject the diluted sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of this compound.
-
Compare the peak area of the stored samples to the peak area of the time zero sample to calculate the percentage of this compound remaining.
-
Visualizations
References
Firocoxib Technical Support Center: Troubleshooting Solubility in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming solubility challenges with Firocoxib in in-vitro experiments. Below you will find troubleshooting guides and frequently asked questions to ensure accurate and reproducible results in your cell culture studies.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
One of the most common challenges encountered when working with this compound, a hydrophobic compound, is its tendency to precipitate out of aqueous cell culture media. This guide provides a systematic approach to troubleshoot and prevent this issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition of this compound stock solution to media | The final concentration of this compound exceeds its solubility limit in the aqueous media. | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. Start with a lower final concentration and incrementally increase it to identify the highest concentration that remains in solution.[1] |
| Rapid dilution of a concentrated DMSO stock into a large volume of media can cause localized high concentrations, leading to immediate precipitation.[1] | Employ a stepwise or serial dilution method. First, create an intermediate dilution of your this compound stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the solution dropwise while gently swirling can also improve dispersion.[1] | |
| The temperature of the cell culture medium can influence the solubility of this compound. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[1][2] | |
| Precipitation observed after a period of incubation | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to "crash out" over time. | Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the cell culture medium, thereby keeping the final DMSO concentration low. It is crucial to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5%.[3][4][5][6] |
| Instability of the this compound solution in the aqueous environment of the cell culture medium. | Aqueous solutions of this compound are not recommended for storage for more than one day.[7] Prepare fresh working solutions for each experiment. | |
| Inconsistent experimental results | The presence of serum proteins in the media can bind to this compound, affecting its free concentration and bioavailability. | If your experimental design permits, consider the impact of serum. Serum proteins like albumin can help solubilize hydrophobic compounds, but this binding can also reduce the free concentration of the drug available to the cells.[1][8] For sensitive assays, using serum-free or reduced-serum media might be necessary, provided the cells can tolerate these conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in-vitro studies?
A1: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7] DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions for use in cell culture.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes available solubility data.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~2 mg/mL | [7] |
| Ethanol | Lower than DMSO | [9] |
| 1:4 solution of DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [7] |
| Water | Very low (practically insoluble) | [10] |
Q3: How should I prepare a this compound stock solution?
A3: A detailed protocol for preparing a 10 mM this compound stock solution in DMSO is provided in the "Experimental Protocols" section below. It is recommended to purge the solvent with an inert gas before dissolving the compound to enhance stability.[7]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The maximum tolerated DMSO concentration is cell-line dependent. For most cell lines, a final concentration of 0.5% DMSO is generally well-tolerated, while some sensitive or primary cells may require concentrations at or below 0.1%.[3][4][5][11] It is highly recommended to perform a dose-response curve with DMSO alone to determine the optimal concentration for your specific cell line and experimental duration.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for long-term stability.[12]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid, Molecular Weight: 336.4 g/mol )
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weighing: Accurately weigh out 3.364 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube containing the this compound.
-
Dissolving: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes and store at -20°C.
Protocol for Preparing a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as per experimental design)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing the Stock: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculating Dilutions: Determine the final concentration of this compound required for your experiment. Calculate the volume of the stock solution needed, ensuring the final DMSO concentration remains below the tolerated limit for your cells (e.g., ≤ 0.5%).
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM with a 0.1% DMSO concentration, you could first dilute the 10 mM stock 1:10 in pre-warmed media to make a 1 mM intermediate solution.
-
Add the appropriate volume of the intermediate solution to your final culture volume. For instance, add 10 µL of the 1 mM intermediate solution to 1 mL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium. This is crucial to account for any effects of the solvent on your cells.
-
Immediate Use: Use the freshly prepared working solutions immediately. Do not store aqueous dilutions of this compound.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Simplified signaling pathway of this compound's selective inhibition of COX-2.
Caption: this compound's impact on key regulators of apoptosis and the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of the this compound Dissolution Performance Using Electrospun Fibers Obtained from Different Polymer/Surfactant Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medkoo.com [medkoo.com]
Troubleshooting Firocoxib dose-response curve variability
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding variability in Firocoxib dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our in vitro assays. What are the likely causes?
A1: Variability in IC50 values for this compound is a common issue that can stem from multiple factors related to the experimental setup. This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] The intensity and duration of its effects are influenced by the dose and half-life of the drug.[3]
Key areas to investigate include:
-
Assay System and Substrate Concentration: The type of assay (e.g., purified enzyme vs. whole blood or cell-based) can significantly impact results.[4][5] The concentration of arachidonic acid, the substrate for COX enzymes, can competitively affect inhibitor binding and alter the apparent IC50.
-
Cell-Based Assay Conditions: For cell-based assays, factors such as cell line type (e.g., RAW 264.7 macrophages), passage number, cell density, and stimulation method (e.g., lipopolysaccharide - LPS) must be tightly controlled.[6][7][8] Cell health and expression levels of COX-2 can introduce significant variability.[9]
-
Reagent Quality and Preparation: The purity and stability of this compound, solvents (typically DMSO), and other reagents are critical.[10][11] Ensure proper dissolution and beware of potential precipitation at higher concentrations. This compound has poor water solubility, which can be improved by formulation with polymers or surfactants.[12]
-
Incubation Times: Most COX inhibitors, including this compound, can exhibit time-dependent inhibition.[13] The pre-incubation time of the enzyme with the inhibitor before adding the substrate can significantly alter the IC50 value.[13]
-
Data Analysis: The method used to fit the dose-response curve can affect the calculated IC50. Ensure you have sufficient data points across the linear range of the curve and that the curve is complete (i.e., defines both top and bottom plateaus).[14][15]
Q2: How does this compound's COX-1/COX-2 selectivity influence experimental results?
A2: this compound is highly selective for COX-2 over COX-1. This selectivity is a key feature, as COX-1 is involved in "housekeeping" functions like maintaining the gastrointestinal lining, while COX-2 is upregulated during inflammation.[2][6] The degree of selectivity is often expressed as a ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher ratio indicates greater selectivity for COX-2.
-
High Selectivity: In dogs and horses, this compound shows a very high selectivity ratio, meaning it inhibits COX-2 at concentrations far lower than those needed to inhibit COX-1.[1][16][17][18]
-
Experimental Relevance: In your experiments, this means you should observe potent inhibition of COX-2 activity (e.g., LPS-induced PGE2 production) at nanomolar to low micromolar concentrations, with minimal effect on COX-1 activity (e.g., basal PGE2 or thromboxane (B8750289) production) until much higher concentrations are reached.[1] Unexpected inhibition of COX-1-mediated processes at low this compound concentrations could indicate an issue with your assay system or compound purity.
-
Dose-Dependent Selectivity: It is crucial to remember that this selectivity is dose-dependent. At excessively high concentrations, this compound can lose its selectivity and inhibit COX-1, potentially leading to off-target effects that might confound results.[2]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for this compound from published studies. Note that values can vary significantly based on the experimental system used.
Table 1: this compound IC50 Values for COX-1 and COX-2 Inhibition
| Species | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Canine | Whole Blood Assay | ~15 - 20 | ~0.04 - 0.05 | ~350 - 430 |
| Equine | Whole Blood Assay | ~30 - 87 | ~0.05 - 0.13 | ~263 - 643 |
Data compiled from multiple sources.[16][18][19] These values are representative and may vary depending on specific assay conditions.
Table 2: this compound Pharmacokinetic Parameters
| Species | Administration | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) |
| Canine | Oral | 5 mg/kg | ~300 - 400 | ~1.25 | ~8 |
| Equine | Oral Paste | 0.1 mg/kg | ~75 | ~1.2 - 3.9 | ~30 - 49 |
| Equine | Intravenous | 0.09 mg/kg | - | - | ~34 - 61 |
| Feline | Oral | 1 - 4 mg/kg | - | - | - |
| Mouse | Oral | 10 - 20 mg/kg | - | - | - |
Data compiled from multiple sources.[16][18][20][21][22] Parameters can be influenced by factors such as formulation and feeding status.[1]
Key Experimental Protocols
Protocol: In Vitro COX-2 Inhibition Assay using LPS-Stimulated Macrophages
This protocol describes a common cell-based method to determine the IC50 of this compound by measuring its effect on Prostaglandin E2 (PGE2) production.[6]
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
- Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well.
- Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Perform serial dilutions in cell culture medium to achieve final concentrations ranging from picomolar to high micromolar. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
- Remove the old medium from the cells and add the medium containing the various concentrations of this compound or vehicle control (DMSO).
- Pre-incubate the cells with the compound for 1 hour.[6][10]
3. Stimulation of COX-2 Expression:
- To induce COX-2, add Lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL (except for unstimulated controls).
- Incubate the plate for 18-24 hours.[6][10]
4. Supernatant Collection and Analysis:
- After incubation, centrifuge the plate briefly to pellet any detached cells.
- Carefully collect the cell culture supernatant for PGE2 analysis.
- Quantify the PGE2 concentration in the supernatant using a competitive ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.
- Plot the percent inhibition versus the log of the this compound concentration.
- Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.[14]
Visualizations
Signaling Pathway
Caption: this compound's selective inhibition of the COX-2 pathway.
Experimental Workflow
Caption: Workflow for a cell-based this compound dose-response assay.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting dose-response variability.
References
- 1. amaarv.com.mx [amaarv.com.mx]
- 2. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variability in the response to non-steroidal anti-inflammatory drugs: mechanisms and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 12. Improvement of the this compound Dissolution Performance Using Electrospun Fibers Obtained from Different Polymer/Surfactant Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 15. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 16. Analgesic Efficacy of this compound, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the adverse effects of oral this compound in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of this compound in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support Center: Optimizing Firocoxib Concentration for In Vitro Assays
Welcome to the technical support center for Firocoxib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful and reproducible use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class.[1] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an inducible enzyme that plays a key role in mediating inflammation and pain by catalyzing the conversion of arachidonic acid into prostaglandins.[2][3] Unlike traditional NSAIDs which inhibit both COX-1 and COX-2, this compound's selectivity for COX-2 is intended to reduce gastrointestinal side effects associated with COX-1 inhibition.[4]
Q2: How do I dissolve this compound for in vitro use?
A2: this compound has very low aqueous solubility.[5] Therefore, it is necessary to first prepare a concentrated stock solution using an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and effective solvent for this purpose.[6][7] Acetonitrile can also be used.[8]
To prepare a stock solution, dissolve the this compound powder in high-purity, anhydrous DMSO.[6][7] Gentle warming (e.g., 37°C) or sonication can help facilitate dissolution.[5][9] It is recommended to filter-sterilize the stock solution through a 0.22 µm syringe filter if it will be used in cell culture experiments.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C for long-term stability. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[9]
Q4: What is a typical starting concentration range for this compound in in vitro assays?
A4: The effective concentration of this compound varies significantly depending on the cell type, assay duration, and the specific biological endpoint being measured. Based on published data:
-
For COX-2 inhibition assays (e.g., measuring PGE2 production): Concentrations in the nanomolar to low micromolar range are effective. For example, the IC50 for COX-2 inhibition in canine whole blood is significantly lower than for COX-1, with a high selectivity ratio.[10]
-
For cell viability and apoptosis assays: Higher concentrations are often required. For instance, in canine mammary tumor cell lines, IC50 values for cell viability were determined to be around 25-27 µM.[11][12]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q5: Can this compound induce apoptosis or affect cell proliferation?
A5: Yes, studies have shown that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines, particularly those that overexpress COX-2.[11][12] For example, in two canine mammary tumor cell lines, this compound treatment at their respective IC50 concentrations (25.21 µM and 27.41 µM) led to the induction of apoptosis.[11] The pro-apoptotic effects of COX-2 inhibitors can be mediated through various pathways, including both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][13]
Data Presentation: this compound Concentrations and Effects
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: IC50 Values for COX-1 and COX-2 Inhibition
| Compound | Assay System | Target | IC50 | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|---|
| This compound | Canine Whole Blood | COX-1 | Not explicitly stated | 384[10] |
| COX-2 | Not explicitly stated | |||
| Rofecoxib | Human Whole Blood | COX-1 | > 50 µM | 35[14][15] |
| COX-2 | 18 nM (in CHO cells) | |||
| Celecoxib | Human Whole Blood | COX-1 | 115 nM | 6.39[15] |
| | | COX-2 | 18 nM | |
Note: Data for Rofecoxib and Celecoxib are provided for comparison as selective COX-2 inhibitors.
Table 2: Effects of this compound on Cell Viability
| Cell Type | Assay | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Canine Mammary Tumor (UNESP-CM5) | MTT | 25.21 µM | IC50, Induction of apoptosis | [11] |
| Canine Mammary Tumor (UNESP-MM1) | MTT | 27.41 µM | IC50, Induction of apoptosis |[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes how to prepare working solutions of this compound from a DMSO stock for use in cell culture experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)[6]
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
0.22 µm syringe filter (optional, but recommended)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh the appropriate amount of this compound powder (Molecular Weight: 336.36 g/mol ). To make 1 mL of a 10 mM solution, you would need 3.36 mg.
-
Dissolve the powder in 1 mL of DMSO in a sterile tube.[6][7]
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.[9]
-
(Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into single-use volumes and store at -20°C.[9]
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and remains at a non-toxic level (typically <0.5%).[16][17]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include untreated cells and a vehicle control (medium with the same final DMSO concentration as the highest this compound dose).[18]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Media | The final concentration of DMSO is too high, causing this compound to precipitate out of the aqueous solution. | Prepare a more concentrated stock solution in DMSO so a smaller volume is needed for dilution. Ensure the final DMSO concentration is low (ideally <0.5%) and consistent across all wells.[9] |
| No Observed Effect | Drug Inactivity: Improper storage or handling led to degradation. Low COX-2 Expression: The cell line may have low or no COX-2 expression. Cell Line Resistance: The chosen cell line may be resistant to this compound's effects. | Prepare a fresh stock solution and store it properly. Verify the COX-2 expression status of your cell line using methods like Western blotting or qPCR. Consider using a different cell line or a combination of assays to detect more subtle effects.[14] |
| High Cell Death (Even in Controls) | Solvent Toxicity: The final DMSO concentration is toxic to the cells. Contamination: Bacterial or fungal contamination in the cell culture. | Perform a solvent toxicity control experiment with varying DMSO concentrations to determine the tolerance of your cell line. Regularly check cell cultures for any signs of contamination.[14] |
Visualizations
Signaling Pathways and Workflows
Caption: this compound's selective inhibition of the COX-2 signaling pathway.
Caption: General workflow for an in vitro assay using this compound.
Caption: Troubleshooting logic for common this compound assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the this compound Dissolution Performance Using Electrospun Fibers Obtained from Different Polymer/Surfactant Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound and Its Related Substances in Bulk Drug Substance Batches of this compound by a High-Speed Reversed-Phase HPLC Method With a Short Fused-Core Biphenyl Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound as a Potential Neoadjuvant Treatment in Canine Patients with Triple-Negative Mammary Gland Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a Potential Neoadjuvant Treatment in Canine Patients with Triple-Negative Mammary Gland Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Firocoxib Cytotoxicity Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of firocoxib in various cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported cytotoxicity data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic action?
A1: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor. Its cytotoxic effects are believed to be mediated through both COX-2 dependent and independent pathways. By inhibiting COX-2, this compound can reduce the production of prostaglandins, which are involved in inflammation and cell proliferation.[1][2] Additionally, some evidence with other COX-2 inhibitors suggests they can induce apoptosis through mechanisms independent of COX-2 inhibition, potentially involving the modulation of cell survival signaling pathways.[3][4]
Q2: In which types of cell lines has this compound shown cytotoxic activity?
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in your complete cell culture medium to the desired final concentrations for your experiments. Always include a vehicle control (medium with the same concentration of DMSO) in your experimental setup to account for any potential solvent-induced cytotoxicity.
Q4: What are the typical concentration ranges and incubation times to observe this compound cytotoxicity?
A4: The effective concentration of this compound can vary significantly depending on the cell line's sensitivity and the experimental duration. For canine mammary tumor cell lines, IC50 values have been reported in the range of 25-28 µM after a 24-hour treatment.[5][6] It is advisable to perform a dose-response study with a broad range of concentrations (e.g., 1 µM to 100 µM) and a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal conditions for your specific cell line.
Troubleshooting Guides
Issue 1: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause 1: Low COX-2 Expression: The target cell line may have low or no expression of the COX-2 enzyme, which is the primary target of this compound.
-
Solution: Verify the COX-2 expression status of your cell line using methods like Western blotting or qPCR. If COX-2 expression is low, consider using a different cell line or exploring potential COX-2 independent mechanisms.
-
-
Possible Cause 2: Cell Line Resistance: The chosen cell line may be inherently resistant to this compound-induced cytotoxicity.
-
Solution: Consider testing a panel of different cell lines to identify a sensitive model. It is also beneficial to include a positive control compound known to induce cytotoxicity in your cell line to validate the experimental setup.
-
-
Possible Cause 3: Insufficient Incubation Time: The duration of this compound exposure may not be long enough to induce a cytotoxic response.
-
Solution: Perform a time-course experiment, extending the incubation period to 48 or 72 hours, to determine if the cytotoxic effect is time-dependent.
-
-
Possible Cause 4: Drug Inactivity: Improper storage or handling of the this compound stock solution may have led to its degradation.
-
Solution: Prepare a fresh stock solution of this compound and store it under the recommended conditions (typically at -20°C or -80°C, protected from light).
-
Issue 2: High background or inconsistent results in the MTT assay.
-
Possible Cause 1: Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) in the cell culture can interfere with the MTT assay readings.
-
Solution: Regularly inspect your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
-
-
Possible Cause 2: Uneven Cell Seeding: Inconsistent cell numbers across the wells of your microplate will lead to high variability.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly and pipette carefully to ensure an equal number of cells is added to each well. Avoid using the outer wells of the plate, as they are more prone to evaporation ("edge effect").[7]
-
-
Possible Cause 3: Incomplete Solubilization of Formazan (B1609692) Crystals: The purple formazan crystals must be fully dissolved to get an accurate absorbance reading.
-
Solution: After adding the solubilization solution (e.g., DMSO), ensure thorough mixing by pipetting up and down or using a plate shaker. Visually inspect the wells to confirm that all crystals have dissolved before reading the plate.
-
Issue 3: Difficulty in distinguishing between apoptotic and necrotic cells in the Annexin V/PI assay.
-
Possible Cause 1: Late-Stage Apoptosis: If cells are analyzed too long after the induction of apoptosis, they may have progressed to late-stage apoptosis or secondary necrosis, where the membrane integrity is compromised, leading to positive staining for both Annexin V and PI.
-
Solution: Perform a time-course experiment to identify the optimal time point for detecting early apoptotic cells (Annexin V positive, PI negative).
-
-
Possible Cause 2: Cell Handling: Harsh cell handling during harvesting and staining can cause mechanical damage to the cell membrane, leading to false-positive PI staining.
-
Solution: Handle cells gently throughout the procedure. Use a lower centrifugation speed and avoid vigorous vortexing.
-
-
Possible Cause 3: Incorrect Compensation Settings on the Flow Cytometer: Spectral overlap between the fluorochromes used for Annexin V (e.g., FITC) and PI can lead to inaccurate population gating.
-
Solution: Use single-stained controls for each fluorochrome to set up the correct compensation on the flow cytometer before analyzing your experimental samples.
-
Data Presentation
Table 1: this compound Cytotoxicity (IC50) in Canine Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| UNESP-CM5 | Canine Mammary Tumor | 25.21 | MTT | [5][6] |
| UNESP-MM1 | Canine Mammary Tumor | 27.41 | MTT | [5][6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add the this compound dilutions. Include untreated and solvent-only controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathways for this compound-induced apoptosis.
References
- 1. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX-2-dependent and independent effects of COX-2 inhibitors and NSAIDs on proatherogenic changes in human monocytes/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound as a Potential Neoadjuvant Treatment in Canine Patients with Triple-Negative Mammary Gland Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Firocoxib Technical Support Center: Minimizing Off-Target Effects
Welcome to the Firocoxib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a highly selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its primary mechanism is the inhibition of prostaglandin (B15479496) biosynthesis, which is a key pathway in inflammation and pain.[1] By selectively targeting COX-2, which is typically upregulated during inflammation, and sparing the constitutively expressed COX-1, this compound aims to reduce the gastrointestinal and renal side effects associated with non-selective NSAIDs.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for COX-2, off-target effects can still occur, particularly at higher concentrations or in specific experimental systems. It is crucial to differentiate between side effects due to trace COX-1 inhibition and true off-target effects on other signaling pathways.
-
Apoptosis Induction: Studies have shown that this compound can induce apoptosis in certain cell types, such as canine mammary tumor cells, independent of its COX-2 inhibitory activity.[3][4]
-
Potential for NF-κB Pathway Modulation: While direct evidence for this compound is limited, analogues of this compound have been shown to suppress the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.[5] Given that other COX-2 inhibitors have also been shown to modulate NF-κB, this is a potential off-target effect to consider.
-
Alterations in Coagulation: Some studies in horses have reported that this compound may slightly reduce the blood's ability to clot, which is contrary to the expected pro-coagulant effect of some selective COX-2 inhibitors.[6]
Q3: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects starts with careful experimental design:
-
Dose-Response Studies: Always perform a dose-response curve to determine the lowest effective concentration of this compound for COX-2 inhibition in your specific model system.
-
Use Appropriate Controls: Include a vehicle control (e.g., DMSO) and, if possible, a positive control for the suspected off-target effect.
-
Confirm COX-2 Selectivity: In any new experimental system, it is advisable to confirm the selectivity of this compound for COX-2 over COX-1.
-
Monitor for Off-Target Phenotypes: Be observant of unexpected cellular responses such as changes in cell viability, proliferation rates, or morphology that cannot be explained by COX-2 inhibition alone.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected decrease in cell viability or proliferation. | 1. This compound-induced apoptosis. 2. Off-target cytotoxicity at high concentrations. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm. 2. Conduct a dose-response experiment to determine the IC50 for apoptosis and use this compound at a concentration well below this, while still effectively inhibiting COX-2. 3. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells, including controls. |
| Results are inconsistent with known effects of COX-2 inhibition. | 1. This compound may be modulating an alternative signaling pathway (e.g., NF-κB). 2. The observed phenotype is a result of a combination of on-target and off-target effects. | 1. Investigate the effect of this compound on the suspected off-target pathway using a relevant assay (e.g., NF-κB reporter assay). 2. Consider using a structurally different COX-2 inhibitor as a comparator to see if the effect is specific to this compound. |
| Difficulty dissolving this compound or precipitation in media. | 1. This compound has low aqueous solubility. 2. The concentration of the organic solvent in the final working solution is too high. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. When diluting the stock into your aqueous buffer or media, ensure the final concentration of the organic solvent is minimal. It may be necessary to perform an intermediate dilution step. |
Data Presentation
Table 1: this compound COX-2 Selectivity in Different Species
| Species | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Dog | 119.1 | 0.31 | 384 | [7] |
| Horse | - | - | ~200 | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vitro Apoptotic Activity of this compound in Canine Mammary Tumor (CMT) Cell Lines
| Cell Line | IC50 for Apoptosis (µM) | Reference |
| UNESP-CM5 | 25.21 | [3] |
| UNESP-MM1 | 27.41 | [3] |
Experimental Protocols
Protocol 1: Assessment of COX-1 and COX-2 Inhibition in a Whole Blood Assay
This protocol is adapted from methods used to determine the selectivity of COX inhibitors.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in a whole blood sample.
Methodology:
-
COX-1 (Thromboxane B2) Assay:
-
Obtain fresh whole blood from the species of interest.
-
Aliquot the blood into tubes containing various concentrations of this compound or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent TXB2 production via COX-1.
-
Stop the reaction by placing the samples on ice and centrifuge to obtain serum.
-
Quantify TXB2 levels in the serum using a specific ELISA kit.
-
-
COX-2 (Prostaglandin E2) Assay:
-
Obtain fresh whole blood from the species of interest.
-
Aliquot the blood into tubes containing various concentrations of this compound or vehicle control.
-
Add Lipopolysaccharide (LPS) to induce the expression and activity of COX-2.
-
Incubate the blood at 37°C for 24 hours to allow for COX-2 induction and PGE2 synthesis.
-
Centrifuge the samples to obtain plasma.
-
Quantify PGE2 levels in the plasma using a specific ELISA kit.
-
-
Data Analysis:
-
Calculate the concentration of this compound that causes 50% inhibition of prostanoid production (IC50) for both COX-1 and COX-2.
-
The selectivity ratio is determined by dividing the COX-1 IC50 by the COX-2 IC50.
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify this compound-induced apoptosis in a cell culture model.
Methodology:
-
Cell Preparation:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24, 48 hours).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Interpretation:
-
Annexin V negative / PI negative: Live cells
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V negative / PI positive: Necrotic cells
-
-
Protocol 3: NF-κB Luciferase Reporter Assay
Objective: To determine if this compound modulates NF-κB signaling.
Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[7]
-
-
Treatment and Induction:
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.[7]
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the NF-κB luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control to determine the effect on NF-κB signaling.
-
Visualizations
Caption: this compound's inhibition of the COX-2 signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Identification of Celecoxib-Targeted Proteins Using Label-Free Thermal Proteome Profiling on Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DailyMed - EQUICOXIB- this compound solution [dailymed.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Quantitative Proteomics Analysis Reveals That Cyclooxygenase-2 Modulates Mitochondrial Respiratory Chain Complex IV in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Firocoxib Interference with Fluorescent Assays: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential interference from the COX-2 inhibitor firocoxib in your fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation. By selectively inhibiting COX-2, this compound reduces inflammation and pain.[1]
Q2: Can this compound interfere with fluorescent assays?
Yes, there is a potential for this compound to interfere with fluorescent assays. This is because this compound itself is a fluorescent molecule.[3][4][5] Like many small molecules, it can interact with assay components and affect the fluorescence readout through various mechanisms.[6][7][8]
Q3: What are the potential mechanisms of interference?
The primary mechanisms by which a small molecule like this compound can interfere with a fluorescent assay are:
-
Autofluorescence: this compound is known to fluoresce, with a reported excitation maximum around 280 nm and an emission maximum around 375 nm.[3][4][5] If your assay uses similar excitation or emission wavelengths, the intrinsic fluorescence of this compound could lead to a false positive signal.[6][8]
-
Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorescent dye or the emitted light from the dye, leading to a decrease in the measured signal (a false negative).[6][7] This is also known as the inner filter effect.[7]
-
Interaction with Assay Reagents: this compound could potentially interact with other components of your assay, such as enzymes or detection reagents, altering their function and indirectly affecting the fluorescent signal.
Q4: What are the known spectral properties of this compound?
| Property | Value | Reference |
| Excitation Wavelength | ~280 nm | [4][5] |
| Emission Wavelength | ~375 nm | [4][5] |
| UV Absorbance Maxima | 210, 220, 291 nm | [9] |
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescent assay, follow this step-by-step guide to diagnose and mitigate the issue.
Step 1: Determine if this compound is Autofluorescent in Your Assay System
The first step is to check if this compound alone produces a signal at the excitation and emission wavelengths of your assay.
-
Experimental Protocol: --INVALID-LINK--
-
Expected Outcome: If the wells containing only this compound and assay buffer show a significantly higher fluorescence signal compared to the buffer-only control, then this compound is autofluorescent under your experimental conditions.
Step 2: Check for Fluorescence Quenching
If autofluorescence is not detected, the next step is to determine if this compound is quenching the signal from your fluorescent dye.
-
Experimental Protocol: --INVALID-LINK--
-
Expected Outcome: If the fluorescence signal in the wells containing your fluorescent dye and this compound is significantly lower than the signal from the wells with the dye alone, this compound is likely quenching your fluorescent signal.
Step 3: Perform a Full Spectral Scan
To better understand the nature of the interference, it is highly recommended to perform a full excitation and emission scan of this compound in your assay buffer.
-
Experimental Protocol: --INVALID-LINK--
-
Expected Outcome: The spectral scan will reveal the excitation and emission peaks of this compound. This information is crucial for selecting alternative fluorescent dyes with non-overlapping spectra.
Troubleshooting Workflow
Caption: A flowchart outlining the steps to identify and address this compound interference.
Mitigation Strategies
If interference is confirmed, consider the following strategies:
-
Change the Fluorescent Dye: Select a dye with excitation and emission spectra that do not overlap with the fluorescence of this compound. Red-shifted dyes are often a good choice as many small molecules fluoresce in the blue-green region.
-
Reduce this compound Concentration: If possible, lower the concentration of this compound in your assay to a level that minimizes interference while still achieving the desired biological effect.
-
Use a Different Assay Format: If fluorescence-based detection is not feasible, consider an alternative, non-fluorescent method such as a luminescence or absorbance-based assay.
-
Implement a Correction Factor: If the interference is consistent and quantifiable, you may be able to subtract the background fluorescence from this compound from your experimental readings. However, this approach should be used with caution and validated thoroughly.
Potential Mechanisms of Interference
Caption: Diagram illustrating the mechanisms of autofluorescence and fluorescence quenching.
Experimental Protocols
Protocol 1: this compound Autofluorescence Check
Objective: To determine if this compound is autofluorescent at the wavelengths used in your assay.
Materials:
-
Your standard assay buffer
-
This compound stock solution
-
Multi-well plate (preferably black with a clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of this compound in your assay buffer at the concentrations you plan to use in your experiment.
-
Add the this compound dilutions to the wells of the microplate.
-
Include a "buffer only" control (no this compound).
-
Read the plate in your fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your main experiment.
-
Data Analysis: Subtract the average fluorescence of the "buffer only" control from the fluorescence readings of the this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: this compound Quenching Check
Objective: To determine if this compound quenches the fluorescence of your dye.
Materials:
-
Your standard assay buffer
-
This compound stock solution
-
Your fluorescent dye/probe at its final assay concentration
-
Multi-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare wells containing:
-
Assay buffer + fluorescent dye (Control)
-
Assay buffer + fluorescent dye + this compound (at your experimental concentration)
-
Assay buffer + this compound (to check for autofluorescence at the same time)
-
Assay buffer only (Blank)
-
-
Incubate the plate under your standard assay conditions.
-
Read the fluorescence using your standard instrument settings.
-
Data Analysis:
-
Subtract the blank reading from all other wells.
-
If the this compound-only well shows a signal, subtract this value from the "dye + this compound" well.
-
Compare the corrected fluorescence of the "dye + this compound" well to the "dye only" control. A significant decrease in signal suggests quenching.
-
Protocol 3: this compound Spectral Scan
Objective: To determine the excitation and emission spectra of this compound.
Materials:
-
Your standard assay buffer
-
This compound at a concentration that gives a detectable signal
-
A spectrofluorometer or a plate reader with spectral scanning capabilities
Procedure:
-
Excitation Scan:
-
Set the emission wavelength to a value slightly above the expected emission maximum (e.g., 380 nm).
-
Scan a range of excitation wavelengths (e.g., 250-360 nm) and record the fluorescence intensity.
-
The peak of this scan is the excitation maximum.
-
-
Emission Scan:
-
Set the excitation wavelength to the maximum determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 350-500 nm) and record the fluorescence intensity.
-
The peak of this scan is the emission maximum.
-
Data Summary Table for Troubleshooting Experiments
Use the following table to organize the results from your troubleshooting experiments.
| Experiment | Condition | Mean Fluorescence Intensity | Standard Deviation | Conclusion |
| Protocol 1 | Buffer Only | |||
| This compound [Low Conc.] | ||||
| This compound [High Conc.] | ||||
| Protocol 2 | Buffer Only | |||
| Dye Only | ||||
| This compound Only | ||||
| Dye + this compound | ||||
| Protocol 3 | Excitation Max (nm) | |||
| Emission Max (nm) |
References
- 1. This compound | 189954-96-9 [chemicalbook.com]
- 2. This compound | C17H20O5S | CID 208910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic profile of oral this compound in the koala (Phascolarctos cinereus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Preventing Firocoxib Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Firocoxib. This compound's inherent low water solubility can often lead to precipitation during experimental procedures, impacting result accuracy and reproducibility. This guide offers practical solutions and detailed protocols to maintain this compound in a dissolved state in your aqueous formulations.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to an aqueous buffer?
A1: this compound is a hydrophobic molecule with very low intrinsic aqueous solubility.[1] Precipitation commonly occurs due to a phenomenon known as "solvent-shift," where the compound, initially dissolved in a high-concentration organic solvent stock, rapidly comes out of solution when diluted into an aqueous medium where its solubility is significantly lower.
Q2: What are the primary methods to prevent this compound precipitation?
A2: The main strategies to enhance and maintain the solubility of this compound in aqueous solutions include:
-
Use of Co-solvents: Employing water-miscible organic solvents to increase the solubilizing capacity of the aqueous vehicle.
-
Addition of Surfactants: Utilizing surfactants to form micelles that encapsulate the hydrophobic this compound molecules.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to improve the apparent water solubility of this compound.
-
pH Adjustment: Although this compound is a weak organic acid, its pKa is very high, making its solubility not significantly dependent on pH in the typical physiological range.
Q3: Can I heat the solution to dissolve the this compound precipitate?
A3: Gentle heating can be attempted to aid dissolution, but it should be done with caution as excessive heat may lead to the degradation of this compound. It is crucial to assess the thermal stability of this compound under your specific experimental conditions.
Q4: Is sonication effective in re-dissolving precipitated this compound?
A4: Sonication can be a useful technique to break down agglomerates of precipitated this compound and aid in its redispersion and dissolution. However, it may not be sufficient to overcome the fundamental solubility limitations in a purely aqueous environment. It is often used in conjunction with other solubilization techniques.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of a DMSO stock solution
This is the most common issue encountered. The following workflow can help troubleshoot and resolve this problem.
Caption: Troubleshooting workflow for this compound precipitation from DMSO stock.
Issue 2: Choosing the right solubilization strategy
The selection of an appropriate method to prevent this compound precipitation depends on several factors, including the required final concentration, the experimental system's tolerance to excipients, and the intended route of administration in in vivo studies.
Caption: Decision tree for selecting a this compound solubilization strategy.
Data Presentation: Solubility of this compound and Related Compounds
The following tables summarize quantitative data on the solubility of this compound and the structurally similar COX-2 inhibitor, Rofecoxib, in various solvent systems. This data can be used as a reference for preparing aqueous solutions.
Table 1: Solubility of this compound in Aqueous and Organic Solvents
| Solvent System | Temperature (°C) | Solubility | Reference |
| Deionized Water | 25 | 4.77 ± 0.55 mg/L (after 2h) | [1] |
| Deionized Water | 25 | 19.58 ± 0.35 mg/L (equilibrium) | [1] |
| DMSO | Not Specified | Soluble | [2] |
| Ethanol/Dichloromethane (1:1 v/v) with DMSO | Not Specified | Used as a solvent for electrospinning | [1] |
Table 2: Solubility of Rofecoxib in Water-Ethanol Mixtures at Different Temperatures
Data for Rofecoxib can be considered as an estimate for this compound due to structural similarities, but empirical verification is recommended.
| Mass Fraction of Ethanol (%) | Solubility at 298.15 K (mol·L⁻¹) | Solubility at 303.15 K (mol·L⁻¹) | Solubility at 308.15 K (mol·L⁻¹) |
| 0 | 1.46 x 10⁻⁵ | 1.62 x 10⁻⁵ | 1.80 x 10⁻⁵ |
| 20 | 1.35 x 10⁻⁴ | 1.55 x 10⁻⁴ | 1.78 x 10⁻⁴ |
| 40 | 1.15 x 10⁻³ | 1.35 x 10⁻³ | 1.58 x 10⁻³ |
| 60 | 5.80 x 10⁻³ | 6.85 x 10⁻³ | 8.05 x 10⁻³ |
| 80 | 1.15 x 10⁻² | 1.35 x 10⁻² | 1.58 x 10⁻² |
| 100 | 8.50 x 10⁻³ | 1.00 x 10⁻² | 1.18 x 10⁻² |
| Data adapted from a study on Rofecoxib solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
This protocol describes the standard method for preparing a this compound stock solution in DMSO and its subsequent dilution into an aqueous medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration is well above your highest experimental concentration.
-
Vortex or gently warm the solution until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
-
Stepwise Dilution into Aqueous Medium:
-
Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution. First, dilute the DMSO stock solution in a small volume of the pre-warmed aqueous medium.
-
Gently mix this intermediate dilution.
-
Add the intermediate dilution to the final volume of the pre-warmed aqueous medium to reach the desired final this compound concentration.
-
Ensure the final concentration of DMSO in the experimental medium is low (ideally <0.1% and not exceeding 0.5%) to avoid solvent-induced artifacts.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a this compound inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
-
Freeze-dryer (for lyophilization method)
Procedure (Kneading Method):
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2). Calculate the required mass of each component.
-
Slurry Formation: Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Incorporation of this compound: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Slowly add the this compound solution to the HP-β-CD paste while continuously kneading.
-
Kneading: Continue kneading for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
Procedure (Lyophilization/Freeze-Drying Method):
-
Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Addition of this compound: Add the this compound powder to the HP-β-CD solution and stir continuously for an extended period (e.g., 24-48 hours) at room temperature to allow for complex formation.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilization: Lyophilize the frozen solution under vacuum until all the water is removed, resulting in a fluffy powder of the this compound-cyclodextrin inclusion complex.
Mandatory Visualization: this compound's Mechanism of Action
This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
References
Firocoxib Experimental Controls & Best Practices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Firocoxib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class.[1] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is responsible for synthesizing prostanoid mediators of pain, inflammation, and fever.[2] By selectively targeting COX-2, this compound reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[3]
Q2: What are the key differences between COX-1 and COX-2, and why is this compound's selectivity important?
COX-1 is a constitutively expressed enzyme involved in physiological processes such as protecting the gastric mucosa and maintaining renal blood flow.[1] In contrast, COX-2 is typically induced by pro-inflammatory stimuli at the site of inflammation.[2] this compound's high selectivity for COX-2 means it preferentially inhibits the inflammatory pathway while sparing the protective functions of COX-1, which theoretically reduces the risk of gastrointestinal adverse effects.[3][4]
Q3: What are the recommended starting doses for in vivo experiments with this compound?
The effective dose of this compound can vary depending on the animal model and the condition being studied. For dogs, a common oral dose for osteoarthritis is 5.0 mg/kg body weight once daily.[5] In horses, a typical oral dose for osteoarthritis is 0.1 mg/kg once daily.[6][7] For mice in a postoperative pain model, intraperitoneal doses of 10 mg/kg and 20 mg/kg have been shown to be effective. It is crucial to consult relevant literature and institutional animal care and use committee (IACUC) guidelines to determine the appropriate dosage for your specific experimental model.
Q4: How should I prepare this compound for in vitro and in vivo administration?
This compound is poorly soluble in water.[8] For in vitro experiments, it is often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in culture media. For oral administration in animal studies, commercial tablet or paste formulations are often used.[5][6] If a custom formulation is required, suspending this compound in a suitable vehicle like a solution of carboxymethylcellulose may be necessary. Always ensure the final concentration of any solvent is non-toxic to the cells or animals.
Troubleshooting Guides
Issue 1: Inconsistent or lack of efficacy in an in vivo inflammation model.
-
Possible Cause: Inadequate dosage.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal effective dose for your specific animal model and inflammatory stimulus.
-
-
Possible Cause: Improper drug administration or poor bioavailability.
-
Troubleshooting Step: Ensure the administration route is appropriate and the formulation allows for adequate absorption. For oral dosing, consider the fed/fasted state of the animals, as this can affect absorption.[1]
-
-
Possible Cause: Timing of administration.
-
Troubleshooting Step: The timing of this compound administration relative to the inflammatory insult is critical. For prophylactic effects, administer the drug before inducing inflammation. For therapeutic effects, administer it after the onset of inflammation.[9]
-
-
Possible Cause: High experimental variability.
-
Troubleshooting Step: Increase the number of animals per group to enhance statistical power. Ensure consistent handling and housing conditions to minimize stress-induced variability.
-
Issue 2: Unexpected side effects observed in animal studies (e.g., gastrointestinal upset, renal toxicity).
-
Possible Cause: Overdosing.
-
Troubleshooting Step: Re-evaluate the dosage. Even COX-2 selective inhibitors can lose their selectivity and cause side effects at higher doses.[3]
-
-
Possible Cause: Pre-existing health conditions in the animals.
-
Possible Cause: Concomitant use of other drugs.
Issue 3: High background or inconsistent results in in vitro cell-based assays.
-
Possible Cause: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line. Run a vehicle control with the solvent alone to assess its effect.
-
-
Possible Cause: this compound precipitation in the media.
-
Troubleshooting Step: Due to its poor water solubility, this compound may precipitate in aqueous media at higher concentrations.[8] Visually inspect the media for any precipitate. Consider using a solubilizing agent or a different formulation if precipitation is an issue.
-
-
Possible Cause: Cell line not responsive to COX-2 inhibition.
-
Troubleshooting Step: Confirm that your cell line expresses COX-2, especially after stimulation with an inflammatory agent like lipopolysaccharide (LPS). Use a positive control (e.g., a known inflammatory stimulus) and a negative control (untreated cells) to validate your assay.
-
Data Presentation
Table 1: this compound COX-1/COX-2 Selectivity Ratios
| Species | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Canine | 56 (± 7) | 0.16 (± 0.05) | ~380 |
| Equine | 20.14 - 33.1 | 0.0369 - 0.12 | 222 - 643 |
Data compiled from in-vitro whole blood assays.[2]
Table 2: Recommended Starting Doses for In Vivo this compound Experiments
| Species | Indication | Route of Administration | Recommended Dose | Reference |
| Dog | Osteoarthritis | Oral | 5.0 mg/kg once daily | [5] |
| Horse | Osteoarthritis | Oral | 0.1 mg/kg once daily | [6][7] |
| Mouse | Postoperative Pain | Intraperitoneal | 10-20 mg/kg every 24h |
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay in Macrophages
-
Cell Culture: Culture a murine or human macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control (media with DMSO) for 1-2 hours.
-
Inflammatory Stimulation: Induce COX-2 expression by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for prostaglandin (B15479496) production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Prostaglandin Quantification: Measure the concentration of Prostaglandin E2 (PGE2) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PGE2 production.
Protocol 2: In Vivo Murine Model of Postoperative Pain
-
Animals: Use an appropriate strain of mice (e.g., C57BL/6) of a specific age and weight range.[14] Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Groups: Randomly assign mice to different treatment groups:
-
Sham (anesthesia only) + Vehicle
-
Surgery + Vehicle (e.g., saline)
-
Surgery + this compound (e.g., 10 mg/kg IP)
-
Surgery + this compound (e.g., 20 mg/kg IP)
-
Surgery + Positive Control (e.g., buprenorphine)
-
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection 30 minutes before surgery.[14]
-
Surgical Procedure: Induce a standardized surgical incision, for example, a plantar incision on the hind paw, under appropriate anesthesia.
-
Pain Assessment: Measure pain responses at baseline (before surgery) and at multiple time points post-surgery (e.g., 4, 24, 48, 72 hours).[14] Common methods include:
-
Mechanical Allodynia: Assessed using von Frey filaments.
-
Thermal Hyperalgesia: Assessed using a Hargreaves apparatus.
-
-
Data Analysis: Compare the paw withdrawal thresholds (mechanical allodynia) or latencies (thermal hyperalgesia) between the different treatment groups at each time point. Use appropriate statistical tests to determine significance.
Mandatory Visualizations
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. Use of this compound for the treatment of equine osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Regulation in the USA and Pharmacokinetics Parameters of this compound, a Highly Selective Cox-2, by Pain Management in Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of the this compound Dissolution Performance Using Electrospun Fibers Obtained from Different Polymer/Surfactant Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Previcox (this compound) for Dogs: Uses, Dosages, and Side Effects - GoodRx [goodrx.com]
- 11. This compound | VCA Animal Hospitals [vcahospitals.com]
- 12. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Analgesic Efficacy of this compound, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
Firocoxib Technical Support Center: Cell Viability and Proliferation Assays
Welcome to the Firocoxib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in cell viability and proliferation assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability and proliferation experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells in viability assays. | 1. Uneven cell seeding: Inconsistent number of cells seeded across wells. 2. Edge effects: Evaporation in the outer wells of a 96-well plate. 3. Pipetting errors: Inaccurate dispensing of this compound or assay reagents.[1] | 1. Ensure thorough mixing of cell suspension before and during seeding. Use a microscope to confirm even cell distribution after seeding. 2. Avoid using the outermost wells of the plate. Fill them with sterile PBS or media to maintain humidity.[1] 3. Use calibrated pipettes and practice consistent pipetting technique. When adding reagents, dispense slowly against the side of the well. |
| No observable effect of this compound on cell viability. | 1. Cell line resistance: The chosen cell line may have low or no expression of Cyclooxygenase-2 (COX-2), the primary target of this compound.[2] 2. Drug inactivity: Improper storage or handling may have degraded the this compound stock solution.[2] 3. Suboptimal drug concentration: The concentrations tested may be too low to elicit a response. | 1. Verify COX-2 expression in your cell line using methods like Western blotting or qPCR.[2] Consider using a cell line known to be sensitive to COX-2 inhibitors. 2. Prepare a fresh stock solution of this compound. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3] 3. Perform a dose-response experiment with a wider range of concentrations. |
| Discrepancy between microscopic observation of cell death and viability assay results (e.g., MTT, WST-1). | 1. Metabolic activity of dying cells: Apoptotic cells can still be metabolically active, leading to an overestimation of viability in assays that measure metabolic function.[4] 2. Interference with assay reagents: this compound or the solvent (e.g., DMSO) may directly interact with the assay reagents.[5] | 1. Use a multi-assay approach. Complement metabolic assays with methods that measure membrane integrity (e.g., Trypan Blue, LDH assay) or apoptosis (e.g., Annexin V/PI staining).[2] 2. Run appropriate controls, including a solvent control and a control with this compound in cell-free media to check for direct effects on the assay reagents. |
| High background in viability assays. | 1. Contamination: Microbial contamination can lead to high metabolic activity, masking the effect of this compound.[4] 2. Assay-specific issues: WST-1 assays can have higher background absorbance depending on the culture medium and pH.[6] | 1. Regularly inspect cell cultures for signs of contamination. Maintain aseptic techniques. 2. Ensure the use of appropriate blanks (media only, media with this compound) and subtract these values from your experimental readings. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is an enzyme that is often overexpressed in inflammatory conditions and various cancers, where it catalyzes the production of prostaglandins.[8] By inhibiting COX-2, this compound can modulate downstream signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[9]
Q2: How should I prepare and store a this compound stock solution?
A2: this compound is poorly soluble in water. It should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[3] This stock solution should be aliquoted and stored at -20°C or -80°C to maintain its stability.[3] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. It is crucial to include a solvent control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent-induced effects.[2]
Q3: Can this compound induce apoptosis and/or cell cycle arrest?
A3: Yes, studies have shown that this compound and other COX-2 inhibitors can induce apoptosis in various cancer cell lines.[7][10] The induction of apoptosis is a proposed mechanism for its anti-tumor effects.[7] Additionally, COX-2 inhibitors have been demonstrated to cause cell cycle arrest, often at the G0/G1 or G2/M phase, by altering the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases.[11][12][13]
Q4: What are typical IC50 values for this compound in cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. In canine mammary tumor cell lines, IC50 values have been reported in the range of 25-28 µM.[7]
| Cell Line | Assay | IC50 (µM) | Reference |
| UNESP-CM5 (Canine Mammary Tumor) | MTT | 25.21 | [7] |
| UNESP-MM1 (Canine Mammary Tumor) | MTT | 27.41 | [7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Target cells in culture
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells seeded and treated with this compound as in Protocol 1 (in larger format, e.g., 6-well plates)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Collect them in a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Cell Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[14]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.[14]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizations
Caption: General workflow for assessing this compound's effect on cell viability.
Caption: this compound inhibits COX-2, affecting cell proliferation and apoptosis.
Caption: Logical flow for troubleshooting this compound cell viability experiments.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. This compound as a Potential Neoadjuvant Treatment in Canine Patients with Triple-Negative Mammary Gland Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in targeting COX-2 for cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective cyclooxygenase-2 inhibitor rofecoxib (Vioxx) induces expression of cell cycle arrest genes and slows tumor growth in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclin-mediated G1 Arrest by Celecoxib Differs in Low-versus High-grade Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Firocoxib Administration Route Modification: A Technical Support Center for Animal Studies
Welcome to the Technical Support Center for modifying Firocoxib administration routes in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the approved administration routes for this compound in animals?
A1: this compound is commercially available in oral formulations (chewable tablets and oral paste) and as a solution for intravenous (IV) injection for use in dogs and horses.[1][2][3] These are the standard, approved routes of administration.
Q2: Is it possible to administer this compound via a route other than oral or IV in animal studies?
A2: Yes, in a research setting, it is possible to administer this compound through alternative routes such as intraperitoneal (IP), subcutaneous (SC), or topical application.[4][5][6] However, this requires careful preparation of the formulation from either a pure chemical substance or the commercially available tablets, and such use is considered "off-label."[7]
Q3: What are the key considerations before modifying the administration route of this compound?
A3: Before modifying the administration route, researchers should consider the following:
-
Solubility and Formulation: this compound has poor water solubility.[8] Therefore, appropriate solvents and vehicles must be used to create a stable and biocompatible formulation.
-
Sterility: For any parenteral administration (e.g., IV, IP, SC), the prepared formulation must be sterile to prevent infection.[9][10]
-
Bioavailability and Dosage: The bioavailability of this compound varies significantly with the route of administration.[1] Dosages may need to be adjusted accordingly to achieve the desired therapeutic effect.
-
Animal Welfare: The chosen route and formulation should minimize pain and distress to the animal.[11] The pH and osmolality of the formulation should be physiologically compatible.[12]
-
Regulatory and IACUC Approval: All experimental procedures involving animals, including the administration of compounded drugs, must be approved by the Institutional Animal Care and Use Committee (IACUC).[12]
Q4: What solvents can be used to dissolve this compound for parenteral administration in research?
A4: Due to its poor water solubility, a common approach is to first dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a sterile aqueous vehicle such as physiological saline (0.9% sodium chloride) to the final desired concentration.[8][12][13] It is crucial to ensure the final concentration of DMSO is low (typically <1-5%) to avoid toxicity.[12]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Prepared this compound Solution
-
Possible Cause: this compound has low aqueous solubility, and precipitation can occur when the concentration exceeds its solubility limit in the chosen vehicle or if the pH of the solution is not optimal.[8]
-
Troubleshooting Steps:
-
Increase the proportion of the initial solubilizing agent (e.g., DMSO), ensuring the final concentration remains within a safe range for the animal model.[12]
-
Gently warm the solution to aid dissolution, but be cautious of potential degradation at high temperatures.[14]
-
Adjust the pH of the vehicle. this compound's stability can be pH-dependent.[14]
-
Sonication can help in dissolving the compound and breaking down small particles.[8]
-
Filter the final solution through a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved particles and ensure sterility.[9]
-
Issue 2: Adverse Reactions at the Injection Site (e.g., swelling, redness)
-
Possible Cause: This could be due to the formulation's properties (e.g., high concentration of co-solvent like DMSO, non-physiological pH, or hypertonicity) or a non-sterile preparation leading to infection.[12][13]
-
Troubleshooting Steps:
-
Decrease the concentration of the co-solvent (e.g., DMSO) in the final injectable volume.
-
Ensure the pH of the final solution is close to physiological pH (around 7.4).
-
Use an isotonic vehicle like 0.9% saline to prepare the final dilution.
-
Confirm the sterility of the prepared solution. Review the aseptic technique used during preparation.
-
Rotate injection sites if multiple injections are required.
-
Consider a different administration route that may be better tolerated.
-
Issue 3: Lack of Efficacy After Switching to a New Administration Route
-
Possible Cause: The bioavailability of this compound can be lower with the new administration route compared to the standard oral or IV routes, leading to sub-therapeutic plasma concentrations.[15]
-
Troubleshooting Steps:
-
Review the literature for pharmacokinetic data on the new administration route for the specific animal model, if available.
-
Adjust the dosage. A higher dose may be necessary to compensate for lower bioavailability. Dose adjustments should be made cautiously and with appropriate monitoring.
-
Measure plasma concentrations of this compound to determine if therapeutic levels are being achieved.
-
Ensure the stability of the prepared formulation. this compound may degrade in certain solvents or under specific storage conditions.[14]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound via Different Administration Routes in Various Animal Species
| Animal Species | Administration Route | Dosage | Bioavailability (%) | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) |
| Dog | Oral (tablet) | 5.0 mg/kg | ~38%[4] | 900 - 1300[4] | 1 - 5[4] | 7.8[4] |
| Horse | Oral (paste) | 0.1 mg/kg | 112%[16] | ~75[17] | 3.9[17] | ~30-34[17] |
| Horse | Intravenous (IV) | 0.09 mg/kg | 100% (reference) | ~210[17] | - | ~34[17] |
| Calf | Oral | 0.5 mg/kg | 98.4%[18] | 127.9[18] | 4.0[18] | 18.8[18] |
| Sow | Oral | 4.0 mg/kg | 70.3%[19] | 60[19] | 7.41[19] | 22.5[19] |
| Goat | Oral | 0.5 mg/kg | 71% | 139 | 0.77 | 21.51 |
| Mouse | Intraperitoneal (IP) | 10-20 mg/kg | Not reported | Not reported | Not reported | Not reported |
Note: Pharmacokinetic parameters can vary based on the specific formulation, fed/fasted state of the animal, and individual animal differences.
Experimental Protocols
Protocol 1: Extemporaneous Preparation of this compound for Parenteral Administration (IP or SC) in Rodents
Materials:
-
This compound tablets (e.g., Previcox®) or pure this compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% Sodium Chloride (physiological saline)
-
Mortar and pestle, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (various sizes)
-
Sterile syringe filters (0.22 µm pore size)
-
Laminar flow hood or other aseptic environment
Procedure:
-
Calculate the required amount of this compound. Based on the desired dosage (e.g., 10 mg/kg for a 25g mouse) and the number of animals, calculate the total mass of this compound needed.
-
Prepare the this compound powder. If using tablets, carefully crush the required number of tablets into a fine powder using a sterile mortar and pestle.
-
Dissolve this compound in DMSO. In a sterile microcentrifuge tube, add a small volume of DMSO to the this compound powder to create a concentrated stock solution. Vortex thoroughly to ensure complete dissolution.
-
Dilute with sterile saline. Under aseptic conditions (e.g., in a laminar flow hood), draw up the required volume of the this compound-DMSO stock solution into a sterile syringe.
-
Create the final injectable solution. Slowly add the this compound-DMSO solution to the required volume of sterile 0.9% saline to achieve the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally below 5%).
-
Sterilize the final solution. Draw the final solution into a new sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial or directly into the dosing syringes.
-
Store appropriately. If not for immediate use, store the sterile solution under appropriate conditions (e.g., protected from light, refrigerated) and for a limited time, as the stability of such extemporaneously prepared solutions is often unknown.
Protocol 2: Intraperitoneal (IP) Injection in a Mouse
Procedure:
-
Restrain the mouse. Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body.
-
Position the mouse. Turn the mouse to expose its abdomen, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site. The preferred injection site is the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Insert the needle. Using a 25-27 gauge needle, insert it at a 15-30 degree angle into the identified injection site.
-
Aspirate. Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and re-inject at a different site with a new sterile needle and syringe.
-
Inject the solution. Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle. Remove the needle and return the mouse to its cage.
-
Monitor the animal. Observe the mouse for any signs of distress or adverse reactions post-injection.
Mandatory Visualizations
References
- 1. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Federal Register :: Implantation and Injectable Dosage Form New Animal Drugs; this compound [federalregister.gov]
- 8. Improvement of the this compound Dissolution Performance Using Electrospun Fibers Obtained from Different Polymer/Surfactant Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmaceutics and Compounding Laboratory [pharmlabs.unc.edu]
- 10. college.acaai.org [college.acaai.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive study on degradation profile of this compound and structural elucidation of its key degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and tissue concentrations of this compound in sows following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Firocoxib Protocol Optimization for Primary Cells: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing experimental protocols using Firocoxib with specific primary cells. This resource offers detailed methodologies, troubleshooting advice, and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), such as PGE2, which are potent inflammatory mediators. By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory molecules.[2]
Q2: How should I prepare a this compound stock solution for cell culture experiments?
This compound is poorly soluble in water. Therefore, it is recommended to dissolve this compound in a solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are the typical working concentrations of this compound for primary cell culture?
The optimal concentration of this compound will vary depending on the primary cell type and the specific experimental endpoint. Based on available literature for related COX-2 inhibitors and general observations, a starting concentration range of 0.1 µM to 10 µM is often used for in vitro studies.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cells and experimental setup.
Q4: How long should I incubate primary cells with this compound?
Incubation times can range from a few hours to several days, depending on the research question. For studies investigating the inhibition of PGE2 production, a pre-incubation period of 1 to 2 hours before inflammatory stimulation is common.[2] For experiments assessing changes in gene expression or cell viability, longer incubation times of 24 to 72 hours may be necessary.
Q5: Can this compound affect gene expression in primary cells?
Yes, this compound can modulate the expression of several genes involved in inflammation. Studies have shown that this compound can downregulate the expression of COX-2 itself, as well as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), another key enzyme in the PGE2 synthesis pathway, in response to inflammatory stimuli like lipopolysaccharide (LPS).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability | - High this compound Concentration: this compound may exhibit cytotoxicity at higher concentrations. - High DMSO Concentration: The solvent used to dissolve this compound can be toxic to cells at high concentrations. - Sub-optimal Culture Conditions: Primary cells are sensitive to their environment. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific primary cells. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM). - Ensure the final DMSO concentration in your culture medium is ≤ 0.1%. Include a vehicle control with the same DMSO concentration. - Review and optimize your primary cell culture protocol, including media composition, serum concentration, and seeding density.[4] |
| Inconsistent or Unexpected Results | - This compound Degradation: this compound may not be stable under certain storage or experimental conditions. - Cell Passage Number: Primary cells have a limited lifespan and their characteristics can change with increasing passage number. - Variability in Primary Cell Donors: Primary cells from different donors can exhibit significant biological variability. | - Prepare fresh this compound stock solutions regularly and store them properly at -20°C in small aliquots to avoid repeated freeze-thaw cycles. - Use early passage primary cells for your experiments whenever possible. Document the passage number for all experiments. - If possible, pool cells from multiple donors or use a single, well-characterized donor for a set of experiments to minimize variability. |
| No Effect of this compound Treatment | - Insufficient this compound Concentration: The concentration used may be too low to elicit a response. - Short Incubation Time: The treatment duration may not be sufficient to observe the desired effect. - Low COX-2 Expression: The primary cells may not express sufficient levels of COX-2, the target of this compound, especially under basal conditions. | - Refer to dose-response studies or perform your own to determine an effective concentration. - Optimize the incubation time based on the specific endpoint being measured. - Consider stimulating the cells with an inflammatory agent like LPS or IL-1β to induce COX-2 expression before or during this compound treatment.[2] |
| Precipitation of this compound in Culture Medium | - Poor Solubility: this compound has low aqueous solubility. | - Ensure the final concentration of this compound in the medium does not exceed its solubility limit. - Vigorously vortex the diluted this compound solution before adding it to the cell culture wells. - Visually inspect the culture medium for any signs of precipitation after adding this compound. |
Quantitative Data Summary
Table 1: this compound Concentration Effects on Gene Expression in Equine Mononuclear Cells
| Gene | LPS Concentration | This compound Treatment | Mean Relative Gene Expression Reduction |
| COX-2 | High | + | 66% |
| mPGES-1 | High | + | 46% |
| cPLA₂ | High | + | 76% |
| COX-2 | Low | + | 54% |
| mPGES-1 | Low | + | 41% |
| cPLA₂ | Low | + | 17% |
| (Data adapted from a study on equine peripheral blood mononuclear cells incubated with LPS and this compound for 4 hours)[3] |
Table 2: IC50 Values of Various COX-2 Inhibitors in Human Monocytes
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | > 100 | 25 | > 4.0 |
| Meloxicam | 37 | 6.1 | 6.1 |
| (This data is provided as a reference for the relative selectivity of different COX-2 inhibitors in a primary human cell line)[5] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Chondrocytes
This protocol describes the enzymatic digestion method for isolating primary chondrocytes from human articular cartilage.
Materials:
-
Human articular cartilage tissue
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Obtain human cartilage tissue under sterile conditions.
-
Wash the tissue multiple times with sterile PBS containing Penicillin-Streptomycin.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Digest the minced tissue with a solution of Collagenase Type II in DMEM/F-12 at 37°C with gentle agitation overnight.
-
Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in T-75 flasks and culture at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.[2]
Protocol 2: this compound Treatment of Primary Chondrocytes for Pro-inflammatory Response
This protocol details the induction of an inflammatory state in primary chondrocytes and subsequent treatment with this compound.
Materials:
-
Primary human chondrocytes (from Protocol 1)
-
DMEM/F-12 with 10% FBS
-
Recombinant Human Interleukin-1β (IL-1β)
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed primary chondrocytes in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Starve the cells in serum-free DMEM/F-12 for 12 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 2 hours.
-
Induce inflammation by adding IL-1β to a final concentration of 10 ng/mL.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatant for analysis of secreted inflammatory markers (e.g., PGE2).
-
Lyse the cells to extract total protein or RNA for further analysis (e.g., Western Blot, qPCR).[2]
Protocol 3: Isolation and Culture of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Mouse femur and tibia bones
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L929 cell-conditioned medium (as a source of M-CSF)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Euthanize a mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia bones and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a syringe and needle.
-
Collect the bone marrow cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium).
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
On day 3, add fresh complete medium.
-
On day 7, the cells will have differentiated into macrophages and are ready for experiments.
Protocol 4: this compound Treatment and Macrophage Polarization Analysis
This protocol outlines the treatment of BMDMs with this compound and subsequent analysis of M1/M2 polarization markers.
Materials:
-
Differentiated BMDMs (from Protocol 3)
-
Lipopolysaccharide (LPS)
-
Interleukin-4 (IL-4)
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
RNA extraction kit and qPCR reagents
-
Antibodies for flow cytometry or immunofluorescence (e.g., anti-CD86 for M1, anti-CD206 for M2)
Procedure:
-
Plate the differentiated BMDMs in appropriate culture plates.
-
Pre-treat the cells with this compound at the desired concentrations for 1-2 hours.
-
To induce M1 polarization, stimulate the cells with LPS (e.g., 100 ng/mL).
-
To induce M2 polarization, stimulate the cells with IL-4 (e.g., 20 ng/mL).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
For Gene Expression Analysis: Lyse the cells and extract RNA. Perform qPCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).
-
For Protein Expression Analysis (Flow Cytometry/Immunofluorescence): Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers for analysis.
Visualizations
References
- 1. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nhti.edu [nhti.edu]
- 3. Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of in vitro assays to identify antibiotics that are cytotoxic to normal equine chondrocytes and synovial cells [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistent results in Firocoxib experiments
Welcome to the technical support center for Firocoxib. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with this selective COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class. Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins (B1171923) (PGs), which are mediators of pain and inflammation.[3] Unlike traditional NSAIDs, this compound has a much lower affinity for the COX-1 isoform, which is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa and maintaining platelet function.[3][4] This selectivity for COX-2 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]
Q2: I am observing diminished or inconsistent inhibitory effects in my cell-based assays. What are the potential causes?
Inconsistent results in cell-based assays with this compound can stem from several factors.[6] Below is a troubleshooting guide to help you identify the potential cause.
Potential Causes and Solutions:
-
Compound Stability: this compound may degrade under certain conditions. It has been found to be relatively stable under basic and thermal conditions but can be unstable in acidic, oxidative, and photolytic conditions.[7][8][9]
-
Solubility Issues: this compound is poorly soluble in aqueous solutions, which can lead to precipitation and a lower effective concentration.[6][10][11]
-
Recommendation: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is not toxic to your cells. Gentle sonication or brief warming to 37°C can aid dissolution.[6]
-
-
Cell Line Variability: Different cell lines express varying levels of COX-2 and can have different sensitivities to inhibitors.[6]
-
Recommendation: Confirm the COX-2 expression level in your cell line. For cells with low basal expression, you may need to induce COX-2 with agents like lipopolysaccharide (LPS) or interleukin-1β (IL-1β).[6]
-
-
Experimental Technique: Inconsistent cell seeding density, pipetting errors, or plate edge effects can all contribute to variability.[6]
-
Recommendation: Use a hemocytometer or automated counter for accurate cell counts. Calibrate pipettes regularly and consider avoiding the outer wells of multi-well plates for critical samples.[6]
-
Q3: My results with this compound vary significantly between different species. Why is this?
Pharmacokinetic and metabolic differences between species are a major cause of variable results.[12] this compound's absorption, distribution, metabolism, and excretion (ADME) profile can differ significantly.
-
Metabolism: The primary route of metabolism in horses is decyclopropylmethylation followed by glucuronidation.[1][13] Different species will have varying levels of the enzymes responsible for these transformations, affecting the drug's half-life and exposure.
-
Pharmacokinetics: As shown in the table below, key pharmacokinetic parameters for this compound vary across species. For example, the elimination half-life is considerably longer in horses compared to dogs.[12][13][14]
-
COX Selectivity: The selectivity of this compound for COX-2 over COX-1 can also be species-dependent.[12]
Recommendation: Always consult literature specific to your species of interest to determine appropriate dosing and expected pharmacokinetic profiles. Do not extrapolate dosing regimens between species without supporting data.[2][12]
Data Presentation
Table 1: this compound COX-1 vs. COX-2 Selectivity
The selectivity index (COX-1 IC50 / COX-2 IC50) is a key measure of a COX-2 inhibitor's specificity. A higher ratio indicates greater selectivity for COX-2.
| Species | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (Ratio) | Reference |
| Dog | Canine Whole Blood | 119.1 | 0.31 | 384 | [8] |
| Dog | In vitro | - | - | 350-430 | [4][12] |
| Horse | Equine Whole Blood | - | - | 643 | [2][14][15] |
| Horse | In vitro | - | - | 263-643 | [12] |
| Human | Peripheral Monocytes | - | - | - |
Note: Specific IC50 values can vary depending on the experimental conditions and assay used.[16]
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose & Route | Tmax (hours) | T½ (hours) | Bioavailability (%) | Reference |
| Horse | 0.1 mg/kg Oral Paste | ~4 | ~30-40 | ~79 | [1] |
| Horse | 57 mg IV | - | 31.07 ± 10.64 | 100 | [17] |
| Horse | 57 mg Oral Paste | - | - | 112 | [17] |
| Neonatal Foal | Oral | 0.54 ± 0.65 | 10.46 ± 4.97 | Not Determined | [12] |
| Dog | 5 mg/kg Oral | 7.0 | 36.4 | - | [18] |
| Mouse | 10-20 mg/kg IP | - | - | - | [4] |
Experimental Protocols
Protocol: In Vitro COX-1 and COX-2 Inhibition Assay (Whole Blood Model)
This protocol is a generalized procedure based on common methodologies for assessing NSAID selectivity.
1. Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in whole blood.
2. Materials:
-
Freshly drawn heparinized whole blood (from the species of interest)
-
This compound
-
DMSO (for stock solution)
-
Lipopolysaccharide (LPS) (for COX-2 induction)
-
Calcium ionophore A23187 (for COX-1 stimulation)
-
Phosphate Buffered Saline (PBS)
-
Enzyme Immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
-
Incubator, centrifuge, multi-well plates
3. Experimental Workflow Diagram:
4. Procedure:
-
Preparation of this compound: Prepare a concentrated stock solution of this compound in DMSO. Make serial dilutions in PBS to achieve the desired final concentrations.
-
COX-2 Assay (PGE2 measurement):
-
Aliquot whole blood into tubes.
-
Add different concentrations of this compound or vehicle (DMSO) to the tubes.
-
Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression.
-
Incubate the samples for 24 hours at 37°C.
-
Centrifuge to separate plasma.
-
Measure PGE2 concentration in the plasma using an EIA kit.
-
-
COX-1 Assay (TXB2 measurement):
-
Aliquot whole blood into tubes.
-
Add different concentrations of this compound or vehicle (DMSO).
-
Pre-incubate for 1 hour at 37°C.
-
Add calcium ionophore A23187 to stimulate platelet aggregation and subsequent TXB2 production (COX-1 dependent).
-
Incubate for 1 hour at 37°C.
-
Centrifuge to separate plasma.
-
Measure TXB2 concentration in the plasma using an EIA kit.
-
-
Data Analysis:
-
Plot the percent inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) against the log concentration of this compound.
-
Use a non-linear regression model to calculate the IC50 value for each enzyme.
-
5. Expected Outcome: The IC50 for COX-2 should be significantly lower than the IC50 for COX-1, demonstrating the selective inhibitory activity of this compound.
References
- 1. DailyMed - EQUICOXIB- this compound solution [dailymed.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic Efficacy of this compound, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive study on degradation profile of this compound and structural elucidation of its key degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of the this compound Dissolution Performance Using Electrospun Fibers Obtained from Different Polymer/Surfactant Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of this compound in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacokinetics and pharmacodynamics of three formulations of this compound in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Hurdles of Long-Term Firocoxib In Vitro Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a valuable tool for in vitro studies of inflammation, pain, and cancer. However, its long-term application in cell culture presents unique challenges that can impact data reproducibility and interpretation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate these complexities and ensure the success of your long-term this compound in vitro experiments.
Frequently Asked Questions (FAQs)
1. Solubility and Stock Solution Preparation
-
Q: I'm having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent?
-
A: this compound has very low aqueous solubility.[1] For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
-
Q: What is a typical concentration for a this compound stock solution in DMSO?
-
A: While specific concentrations may vary based on experimental needs, a common starting point is to prepare a 10 mM stock solution in DMSO.
-
-
Q: How should I store my this compound stock solution for long-term use?
-
A: Aliquot your DMSO stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
2. Cytotoxicity and Cell Viability
-
Q: Is this compound cytotoxic to cells in long-term culture?
-
A: Yes, this compound can exhibit cytotoxicity in a dose-dependent manner. One study using Chinese Hamster Ovary (CHO) cells showed that this compound concentrations of 500 µM and greater led to increased cell mortality over a 24-hour period.[2] Long-term exposure may lead to cumulative cytotoxic effects even at lower concentrations.
-
-
Q: How can I determine a non-toxic working concentration of this compound for my specific cell line and experiment duration?
-
A: It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration. Start with a broad range of concentrations and assess cell viability at multiple time points throughout your planned experiment duration (e.g., 24h, 48h, 72h, 1 week, 2 weeks).
-
-
Q: What assays are recommended for assessing this compound-induced cytotoxicity?
-
A: A combination of assays is recommended to get a comprehensive view of cell health.
-
Metabolic assays (e.g., MTT, XTT): Measure mitochondrial activity, an indicator of cell viability.
-
Membrane integrity assays (e.g., LDH release): Quantify lactate (B86563) dehydrogenase released from damaged cells.
-
Apoptosis assays (e.g., Annexin V/Propidium Iodide staining): Differentiate between viable, apoptotic, and necrotic cells.[3][4]
-
-
3. Stability and Degradation
-
Q: How stable is this compound in cell culture medium over several days or weeks?
-
A: this compound's stability is a significant concern in long-term studies. It is relatively stable under basic and thermal conditions but can degrade under acidic, oxidative, and photolytic (light) conditions.[5][6] The components of your cell culture medium and exposure to light can contribute to its degradation over time.
-
-
Q: What are the degradation products of this compound, and can they interfere with my experiments?
-
A: Forced degradation studies have identified several degradation products of this compound.[5][6] While the primary metabolites of this compound are considered inactive in terms of COX inhibition, the biological activity of its degradation products in long-term in vitro systems is not well-characterized and they could potentially have off-target effects.
-
-
Q: How can I minimize the degradation of this compound in my long-term experiments?
-
A:
-
Protect your stock solutions and culture plates from light.
-
Prepare fresh dilutions of this compound in your culture medium immediately before use.
-
Implement a regular schedule of media changes and this compound replenishment (e.g., every 48-72 hours) to maintain a consistent concentration of the active compound.
-
Consider performing analytical validation (e.g., HPLC) to determine the concentration of this compound in your culture medium over time.
-
-
4. COX-2 Selectivity and Off-Target Effects
-
Q: How can I ensure that the effects I'm observing are due to COX-2 inhibition and not off-target effects?
-
A: It is important to use appropriate controls in your experiments.
-
Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Non-selective NSAID control: Compare the effects of this compound with a non-selective COX inhibitor (e.g., ibuprofen, indomethacin).
-
Rescue experiment: Determine if the observed effects can be reversed by adding back prostaglandins (B1171923) (e.g., PGE2).
-
-
-
Q: Can the COX-2 selectivity of this compound be lost at high concentrations or over long-term exposure?
-
A: Yes, the selectivity of any COX-2 inhibitor is dose-dependent. At excessively high concentrations, this compound may also inhibit COX-1.[7] It is crucial to use the lowest effective concentration to maintain selectivity. The effects of long-term continuous exposure on COX-2 selectivity in vitro have not been extensively studied and should be a consideration in experimental design.
-
-
Q: Are there any known off-target effects of this compound that I should be aware of in long-term studies?
-
A: Long-term treatment with other COX-2 inhibitors has been shown to alter the expression of genes unrelated to the prostaglandin (B15479496) synthesis pathway, such as matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).[8] It is plausible that this compound could have similar effects, which could be particularly relevant in long-term studies of tissue remodeling or cancer.
-
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in long-term experiments.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | 1. Confirm the stability of this compound under your specific experimental conditions (media, temperature, light exposure). 2. Implement a more frequent media and this compound replenishment schedule. 3. Protect all solutions and culture plates from light. |
| Cell Culture Inconsistency | 1. Ensure consistent cell seeding density and passage number. 2. Monitor cell morphology and growth rates regularly. 3. Periodically test for mycoplasma contamination. |
| Solvent Effects | 1. Ensure the final concentration of DMSO is consistent across all treatment groups and is below a cytotoxic level for your cell line (typically <0.5%). 2. Run a vehicle-only control for the entire duration of the experiment. |
Problem 2: Unexpected changes in gene or protein expression unrelated to the COX-2 pathway.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | 1. Investigate literature for known off-target effects of other coxibs. 2. Use a lower concentration of this compound. 3. Employ a "rescue" experiment by adding back PGE2 to see if the effect is reversed. 4. Use another selective COX-2 inhibitor to see if the effect is class-specific. |
| Metabolite/Degradation Product Effects | 1. If possible, use analytical methods (e.g., LC-MS) to identify and quantify potential degradation products in your culture medium. 2. Acknowledge this as a potential confounding factor in your data interpretation. |
Problem 3: Loss of drug efficacy over time.
| Potential Cause | Troubleshooting Step |
| Cellular Adaptation | 1. Long-term exposure to NSAIDs can lead to compensatory changes in cells, such as the down-regulation of COX-2 and mPGES-1 expression.[9] 2. Measure the expression levels of key target genes and proteins at different time points to assess for adaptation. |
| Drug Depletion/Degradation | 1. As mentioned previously, ensure a consistent concentration of active this compound through regular media changes and replenishment. |
Data Presentation
Table 1: In Vitro COX-1 and COX-2 Inhibitory Potency of this compound
| Assay System | Target | IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| Horse Whole Blood | COX-1 (Thromboxane B2 production) | 23.7 | 643 | [10] |
| Horse Whole Blood | COX-2 (PGE2 production) | 0.0369 | 643 | [10] |
IC50: The concentration of a drug that inhibits 50% of the target enzyme's activity.
Table 2: Example Cytotoxicity Data for this compound in CHO Cells (24-hour exposure)
| This compound Concentration (µM) | Observed Effect | Reference |
| 500 - 3000 | Exponentially increased cell mortality | [2] |
Experimental Protocols
Protocol 1: Long-Term Chondrocyte Viability Assay with this compound
Objective: To assess the long-term effects of this compound on the viability of chondrocytes in a monolayer culture.
Materials:
-
Primary chondrocytes or a chondrocyte cell line
-
Complete chondrocyte culture medium (e.g., DMEM/F12 with 10% FBS, antibiotics)
-
This compound
-
DMSO (for stock solution)
-
96-well tissue culture plates
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed chondrocytes in 96-well plates at a density that will not lead to over-confluence during the planned experimental duration. Allow cells to adhere for 24 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% and is consistent across all treatment and vehicle control wells.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates under standard cell culture conditions (37°C, 5% CO2).
-
-
Long-Term Maintenance:
-
Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the appropriate concentrations of this compound or vehicle. This is critical to maintain a consistent drug concentration and provide fresh nutrients.
-
-
Viability Assessment:
-
At predetermined time points (e.g., Day 1, 3, 7, 14, and 21), perform a cell viability assay.
-
For an MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot cell viability against this compound concentration at each time point to determine the long-term IC50 values.
-
Mandatory Visualizations
Caption: Workflow for a long-term chondrocyte viability assay with this compound.
Caption: this compound's selective inhibition of the COX-2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. nhti.edu [nhti.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive study on degradation profile of this compound and structural elucidation of its key degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rofecoxib regulates the expression of genes related to the matrix metalloproteinase pathway in humans: implication for the adverse effects of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term NSAID treatment directly decreases COX-2 and mPGES-1 production in the articular cartilage of patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Firocoxib and Celecoxib: An In Vitro Potency Comparison for Cyclooxygenase Inhibition
Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is primarily utilized in veterinary medicine, while celecoxib (B62257) serves a similar function in human healthcare. An objective comparison of their in vitro potency is crucial for researchers in drug development. This guide provides a comparative analysis based on available experimental data, details the methodologies of key experiments, and visualizes the relevant biological pathways and workflows.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Species | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Canine | Whole Blood | >100 | 0.26 | >384 |
| Equine | Whole Blood | Not Specified | Not Specified | 263 - 643[1] |
| Feline | Isolated Blood | 7.5 | 0.13 | 57.7[2] |
Table 2: In Vitro Potency of Celecoxib
| Species | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Human | Whole Blood | 15 | 0.04 | 375 |
| Human | Whole Blood | Not Specified | Not Specified | 6.6[3] |
| Ovine/Human | Purified Enzyme | 9.4 | 0.08 | 117.5 |
Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition in vitro is commonly performed using a whole blood assay. This method is physiologically relevant as it measures enzyme activity within the cellular environment of blood.
Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in whole blood.
Materials:
-
Freshly collected heparinized whole blood
-
Test compounds (this compound, Celecoxib)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Enzyme-linked immunosorbent assay (ELISA) kits for prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TxB2)
Procedure:
-
COX-1 Activity (TxB2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
The blood is then allowed to clot, which triggers platelet aggregation and subsequent COX-1-mediated production of thromboxane A2 (TxA2).
-
The reaction is stopped, and serum is collected.
-
The concentration of TxB2, the stable metabolite of TxA2, is quantified using an ELISA kit.
-
-
COX-2 Activity (PGE2 Production):
-
Aliquots of heparinized whole blood are incubated with the test compound or vehicle control.
-
LPS is added to the blood samples to induce the expression of the COX-2 enzyme.
-
The samples are incubated for a prolonged period (e.g., 24 hours) to allow for sufficient COX-2 expression and activity.
-
Plasma is then separated from the blood cells.
-
The concentration of PGE2, a primary product of COX-2 activity in this system, is measured by ELISA.
-
Data Analysis:
-
The percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the cyclooxygenase signaling pathway and the general workflow of the in vitro inhibition assay.
Caption: COX signaling pathway and selective inhibition by this compound and Celecoxib.
Caption: Workflow of an in vitro whole blood assay for COX inhibition.
References
Firocoxib vs. Robenacoxib in Canine Arthritis Models: A Comparative Analysis for Researchers
In the landscape of veterinary non-steroidal anti-inflammatory drugs (NSAIDs) for the management of canine osteoarthritis, firocoxib and robenacoxib (B1679492) stand out as highly selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a detailed, objective comparison of their performance in canine arthritis models, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Efficacy in a Canine Acute Arthritis Model
A key study directly comparing the analgesic efficacy of this compound and robenacoxib utilized a well-established urate crystal-induced synovitis model in Beagle dogs. This model induces acute, transient lameness, allowing for the quantification of analgesic effects of NSAIDs. In this head-to-head comparison, a single oral dose of this compound or robenacoxib was administered at the recommended dosage 13 hours prior to the induction of synovitis via intra-articular injection of a urate crystal suspension.[1][2]
The primary endpoints for efficacy were Peak Vertical Force (PVF), an objective measure of weight-bearing, and Visual Lameness Scores (VLS), a subjective clinical assessment. The results demonstrated that pre-treatment with this compound significantly mitigated the acute pain and lameness induced by the urate crystals.[1][2] this compound showed a statistically significant improvement in PVF values compared to the control group at 3 and 5 hours post-injection.[1][2] Furthermore, this compound was found to be significantly more effective than robenacoxib at 3, 5, and 10 hours post-urate crystal injection.[1][2] In this particular experimental model, robenacoxib did not show a significant difference from the control group for either VLS or PVF values.[1][2]
Quantitative Efficacy Data
| Timepoint (Post-Induction) | This compound vs. Control (PVF) | This compound vs. Robenacoxib (PVF) | Robenacoxib vs. Control (PVF) | This compound vs. Control (VLS) | This compound vs. Robenacoxib (VLS) | Robenacoxib vs. Control (VLS) |
| 3 hours | Significantly Higher[1][2] | Significantly Better[1][2] | Not Significantly Different[1][2] | Significantly Lower Lameness[1][2] | Significantly Better[1][2] | Not Significantly Different[1][2] |
| 5 hours | Significantly Higher[1][2] | Significantly Better[1][2] | Not Significantly Different[1][2] | Not Reported | Significantly Better[1][2] | Not Significantly Different[1][2] |
| 10 hours | Not Measured | Significantly Better[1][2] | Not Measured | Not Reported | Significantly Better[1][2] | Not Reported |
Pharmacokinetic and Pharmacodynamic Profiles
The observed differences in efficacy may be partially explained by the pharmacokinetic and pharmacodynamic properties of each drug. Both are highly protein-bound, but exhibit differences in their half-life and COX selectivity.
Pharmacokinetic Parameters in Dogs
| Parameter | This compound | Robenacoxib |
| Bioavailability (Oral) | ~38% (fasted)[3][4] | 62% (fed) to 84% (fasted)[5] |
| Plasma Protein Binding | 96%[3][4] | >98%[1][2] |
| Terminal Half-life | ~7.8 hours[4] | < 2 hours[1][2] |
Cyclooxygenase (COX) Selectivity
The primary mechanism of action for both this compound and robenacoxib is the selective inhibition of the COX-2 enzyme, which is upregulated during inflammation and contributes to pain and swelling. The degree of selectivity for COX-2 over the constitutive COX-1 isoform is a key factor in the safety profile of these drugs, as COX-1 is involved in gastrointestinal and renal homeostasis. In vitro whole blood assays in dogs have quantified this selectivity.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1:COX-2 IC50 Ratio |
| This compound | Not explicitly stated in provided results | Not explicitly stated in provided results | 350-430[6] |
| Robenacoxib | Not explicitly stated in provided results | Not explicitly stated in provided results | 128.8[6][7] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
Urate Crystal-Induced Synovitis Model
This widely used model for inducing acute joint inflammation and pain in dogs allows for the controlled evaluation of analgesic and anti-inflammatory agents.[5][8]
Protocol Overview:
-
Acclimation: Animals are acclimated to the study conditions and trained for lameness assessments.
-
Baseline Measurements: Baseline PVF and VLS are recorded before any intervention.
-
Drug Administration: A single oral dose of this compound (5 mg/kg) or robenacoxib (1-2 mg/kg) is administered.[1][2] In the comparative study, this was done 13 hours prior to synovitis induction.[1][2]
-
Induction of Synovitis: Under sedation, a suspension of sodium urate crystals (e.g., 20 mg/mL) is injected intra-articularly into the stifle or hip joint.[4][5]
-
Post-Induction Assessments: PVF and VLS are measured at multiple time points post-injection (e.g., 1.5, 3, 5, 7, 10, and 24 hours).[1][2]
Signaling Pathway of COX-2 Inhibition in Canine Arthritis
In canine osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) play a crucial role in the inflammatory cascade within the joint.[9] These cytokines stimulate chondrocytes and synoviocytes to produce COX-2, which in turn catalyzes the conversion of arachidonic acid into prostaglandins, particularly Prostaglandin E2 (PGE2). PGE2 is a key mediator of pain and inflammation. This compound and robenacoxib exert their therapeutic effect by selectively inhibiting the action of COX-2, thereby reducing the production of PGE2 and mitigating the clinical signs of arthritis.
Adverse Effects
As a class, NSAIDs are associated with potential gastrointestinal, renal, and hepatic side effects. The selective inhibition of COX-2 is intended to minimize these effects compared to non-selective NSAIDs.
This compound: The most commonly reported adverse effects include vomiting, decreased appetite, and diarrhea.[10][11][12]
Robenacoxib: Common side effects are reported to be soft stools and possible vomiting. More severe, though rare, adverse events for both drugs can include gastrointestinal ulceration, and renal or hepatic toxicity.[10]
References
- 1. [PDF] Assessment of the Efficacy of this compound and Robenacoxib in an Induced Synovitis Model of Acute Arthritis in Dogs | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the efficacy of this compound (Previcox®) and grapiprant (Galliprant®) in an induced model of acute arthritis in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Development of a model to induce transient synovitis and lameness in the hip joint of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thescipub.com [thescipub.com]
- 7. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal-induced inflammation in canine joints. I. An experimental model with quantification of the host response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. researchgate.net [researchgate.net]
Firocoxib vs. Traditional NSAIDs: A Comparative Efficacy Review for Researchers
For Immediate Release
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the selective COX-2 inhibitor firocoxib presents a targeted approach to managing inflammation and pain. This guide provides a detailed comparison of this compound's efficacy against traditional, non-selective NSAIDs, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Cyclooxygenases
Traditional NSAIDs, such as phenylbutazone (B1037) and carprofen (B1668582), exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 is induced during inflammation and mediates the production of pro-inflammatory prostaglandins, COX-1 is constitutively expressed in many tissues and plays a crucial role in gastrointestinal mucosal protection and platelet aggregation. The non-selective inhibition of both isoforms by traditional NSAIDs is associated with a higher risk of gastrointestinal adverse effects.
This compound, a member of the coxib class of drugs, demonstrates a high degree of selectivity for the COX-2 enzyme. This targeted inhibition aims to reduce inflammation and pain with a potentially lower risk of the gastrointestinal complications associated with COX-1 inhibition.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound with traditional NSAIDs.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 30 - 50 | 0.05 - 0.1 | 350 - 430 |
| Carprofen | 2.5 - 7.9 | 0.04 - 0.14 | 20 - 60 |
| Phenylbutazone | ~1 | ~1 | ~1 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme activity. A higher selectivity ratio indicates greater selectivity for COX-2.
Table 2: Clinical Efficacy of this compound vs. Carprofen in Dogs with Osteoarthritis
| Parameter | This compound (5 mg/kg/day) | Carprofen (4 mg/kg/day) | p-value | Reference |
| Veterinarian's Overall Assessment (% Improved) | 92.5% | 92.4% | Not Significant | [1] |
| Owner's Overall Assessment (% Improved) | 96.2% | 92.4% | Statistically Significant | [1] |
| Reduction in Lameness | Significantly Greater | - | Statistically Significant | [1] |
Table 3: Clinical Efficacy of this compound vs. Phenylbutazone in Horses with Osteoarthritis
| Parameter | This compound (0.1 mg/kg/day) | Phenylbutazone (4.4 mg/kg/day) | p-value | Reference |
| Overall Clinical Improvement (Day 14) | 84.6% (104/123) | 86.6% (103/119) | Not Significant | |
| Improvement in Pain on Manipulation (Day 14) | Significantly Greater | - | 0.028 | |
| Improvement in Range of Motion (Day 14) | Significantly Greater | - | 0.012 |
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
This assay is crucial for determining the selectivity of NSAIDs.
Methodology:
-
Enzyme and Compound Preparation: Purified recombinant COX-1 and COX-2 enzymes are used. This compound and traditional NSAIDs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compounds in an assay buffer at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), the reaction is stopped, often by the addition of an acid.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The selectivity ratio is then calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Clinical Trial in Dogs with Osteoarthritis
This experimental design is commonly used to assess the clinical efficacy of NSAIDs in a target population.
References
Validating Firocoxib Efficacy in a New Disease Model: A Comparative Guide
This guide provides a comprehensive comparison of Firocoxib's performance against other non-steroidal anti-inflammatory drugs (NSAIDs) and outlines key experimental protocols for validating its efficacy in a novel disease model. The information is intended for researchers, scientists, and professionals in drug development to facilitate the exploration of this compound's therapeutic potential beyond its current approved indications.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class.[1] It functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is induced by pro-inflammatory stimuli and is primarily responsible for mediating pain, inflammation, and fever.[2] By selectively targeting COX-2 over the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal protection and platelet aggregation, this compound aims to provide anti-inflammatory and analgesic effects with a reduced risk of certain side effects associated with non-selective NSAIDs.[1][3] this compound is approved for veterinary use in dogs and horses for the control of pain and inflammation associated with osteoarthritis and for postoperative pain.[4][5]
Comparative Efficacy Data
The efficacy of this compound has been evaluated in various preclinical and clinical models, often in comparison to other NSAIDs or a placebo. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro COX Enzyme Selectivity
| Compound | Target Species | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | Canine | - | - | ~350-430[6] |
| This compound | Equine | 20.14 - 33.1 | 0.0369 - 0.12 | ~222-643[2] |
| Meloxicam | Equine | - | - | ~3-4[7] |
| Phenylbutazone | Equine | - | - | ~1[7] |
| Flunixin Meglumine | Equine | - | - | ~1[7] |
Table 2: Efficacy in Preclinical Pain and Inflammation Models
| Model | Species | Treatment Group | Outcome Measure | Result |
| Urate Crystal-Induced Synovitis | Dog | This compound (5 mg/kg, single oral dose) | Peak Vertical Force (PVF) | Significant increase vs. control at 3 and 5 hours post-injection[8] |
| Urate Crystal-Induced Synovitis | Dog | Robenacoxib | Peak Vertical Force (PVF) | No significant difference from control[8] |
| Urate Crystal-Induced Synovitis | Dog | This compound vs. Robenacoxib | Visual Lameness Score (VLS) | This compound performed significantly better at 3, 5, and 10 hours[8] |
| Incisional Pain Model | Mouse | This compound (10 mg/kg & 20 mg/kg, IP) | Mechanical Allodynia & Thermal Hyperalgesia | Pain relief equivalent to buprenorphine[6] |
| Osteoarthritis Field Study (30 days) | Dog | This compound (5 mg/kg/day) | Reduction in Lameness | Significantly greater reduction in lameness compared to Carprofen-treated dogs[9] |
| Osteoarthritis Field Study (30 days) | Dog | Carprofen (4 mg/kg/day) | Veterinarian-rated Improvement | 92.4% of dogs improved[9] |
| Osteoarthritis Field Study (30 days) | Dog | This compound (5 mg/kg/day) | Veterinarian-rated Improvement | 92.5% of dogs improved[9] |
| Ex Vivo LPS Stimulation | Horse | This compound (57 mg, oral, 7 days) | PGE2 Concentration | Significant decrease in LPS-induced PGE2 compared to Day 0[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's efficacy in a new disease model. Below are protocols for key experiments.
1. Urate Crystal-Induced Synovitis Model in Dogs (Acute Arthritis Model)
-
Objective: To evaluate the analgesic and anti-inflammatory efficacy of a test compound in an acute, transient model of arthritis.
-
Animals: Healthy Beagle dogs are commonly used.[11]
-
Procedure:
-
Acclimation & Baseline: Acclimate dogs to the study environment and handling. Collect baseline measurements for lameness, such as ground reaction forces using a force plate (Peak Vertical Force, PVF) and clinical scoring (Visual Lameness Score, VLS).[11]
-
Dosing: Administer this compound, a comparator drug (e.g., Robenacoxib), or a placebo orally. Dosing is typically done several hours (e.g., 13 hours) before synovitis induction.[11]
-
Induction of Synovitis: Under light sedation, inject a suspension of sodium urate crystals intra-articularly into a stifle or carpal joint to induce acute inflammation and pain.[8][11]
-
Efficacy Assessment: Measure PVF and VLS at multiple time points post-induction (e.g., 1.5, 3, 5, 7, 10, and 24 hours).[11]
-
Data Analysis: Compare the changes in PVF and VLS between treatment groups and their respective baseline values. Statistical analysis (e.g., ANOVA) is used to determine significance.
-
2. Ex Vivo Prostaglandin (B15479496) E2 (PGE2) Synthesis Inhibition Assay
-
Objective: To determine the functional effect of this compound on COX-2 activity by measuring the inhibition of PGE2 production in whole blood.
-
Procedure:
-
Blood Collection: Collect whole blood samples from the target species (e.g., horses) at baseline (Day 0) before drug administration.[10]
-
Dosing Regimen: Administer this compound orally at the desired dose for a specified period (e.g., once daily for 7 days to reach steady-state).[10]
-
Post-Treatment Sampling: Collect blood samples at selected time points after the final dose (e.g., immediately prior to and 1 hour after the Day 7 dose).[10]
-
Ex Vivo Stimulation: Aliquot heparinized whole blood and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent PGE2 production via COX-2.[10][12] An unstimulated control aliquot should also be included.
-
PGE2 Quantification: After incubation, separate the plasma and quantify the concentration of PGE2 using a validated method such as an ELISA.[10]
-
Data Analysis: Compare the LPS-induced PGE2 concentrations in post-treatment samples to baseline samples to calculate the percentage of inhibition.
-
Visualizing Mechanism and Workflow
This compound's Mechanism of Action
This compound selectively inhibits the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins (B1171923) (like PGE2) that mediate inflammation and pain. This pathway is distinct from the COX-1 enzyme's role in producing prostaglandins for homeostatic functions.
Caption: this compound selectively inhibits COX-2, blocking inflammatory prostaglandin synthesis.
Experimental Workflow for Efficacy Validation
Validating this compound in a new disease model follows a structured workflow, from initial model development and characterization to terminal endpoint analysis.
Caption: Workflow for validating this compound efficacy in a new disease model.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C17H20O5S | CID 208910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analgesic Efficacy of this compound, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Assessment of the Efficacy of this compound and Robenacoxib in an Induced Synovitis Model of Acute Arthritis in Dogs | Semantic Scholar [semanticscholar.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Efficacy of cyclooxygenase inhibition by two commercially available this compound products in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
Firocoxib vs. Etoricoxib: A Comparative Analysis of COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) selectivity of two prominent non-steroidal anti-inflammatory drugs (NSAIDs), firocoxib and etoricoxib (B1671761). The following sections present quantitative data from experimental studies, detailed experimental protocols for assessing COX selectivity, and visualizations to elucidate key concepts and workflows.
Quantitative Data Presentation: COX-2 Selectivity
The selectivity of an NSAID for COX-2 over cyclooxygenase-1 (COX-1) is a critical determinant of its gastrointestinal safety profile. This selectivity is typically expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 (COX-1 IC50 / COX-2 IC50). A higher ratio indicates greater selectivity for COX-2.
It is important to note that the available data for this compound is predominantly from studies in veterinary species (horses and dogs), while the data for etoricoxib is derived from human-based assays. Direct head-to-head comparisons in the same study are limited, and inter-species and inter-assay variations should be considered when interpreting the following data.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for this compound and Etoricoxib
| Drug | Species/Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Horse (Whole Blood Assay) | 7.3 - 19.3 | 0.03 - 0.07 | ~200 - 643[1][2] |
| Dog (Whole Blood Assay) | 30 | 0.07 | ~350 - 430 | |
| Etoricoxib | Human (Whole Blood Assay) | 116 | 1.1 | 106[3] |
| Human (Recombinant Enzyme) | >100 | 0.065 | >1500 |
Note: IC50 values can vary depending on the specific experimental conditions, such as the assay system (e.g., whole blood, purified enzyme) and the species being tested. The data presented here are for comparative purposes.
Mechanism of Action of COX-2 Selective Inhibitors
COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet function, COX-2 is inducible and is upregulated at sites of inflammation. Selective COX-2 inhibitors are designed to preferentially block the action of COX-2, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.
References
A Comparative Analysis of Firocoxib and Deracoxib for Canine Pain and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Firocoxib and Deracoxib, both non-steroidal anti-inflammatory drugs (NSAIDs) of the coxib class, are widely utilized in veterinary medicine for the management of pain and inflammation in dogs, particularly those associated with osteoarthritis and post-operative recovery. While both drugs target the cyclooxygenase (COX) enzyme, their distinct pharmacological profiles warrant a detailed comparative analysis to inform clinical decision-making and future drug development. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Mechanism of Action: Selective COX-2 Inhibition
This compound and Deracoxib exert their anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme.[1][2] COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and swelling.[1][3] In contrast, COX-1 is constitutively expressed and plays a role in physiological functions such as gastrointestinal mucosal protection and platelet aggregation.[1][4] By preferentially targeting COX-2, these drugs aim to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][3]
This compound is reported to be more COX-1 sparing than deracoxib.[5] In vitro studies have demonstrated that this compound exhibits a significantly higher selectivity for COX-2 over COX-1 compared to deracoxib.[5][6]
References
- 1. Deracoxib (Deramaxx) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. Deracoxib - Wikipedia [en.wikipedia.org]
- 3. Combing COX-2 selectivity and tissue selectivity: a new generation of NSAIDs? - Veterinary Practice [veterinary-practice.com]
- 4. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of this compound in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jarvm.com [jarvm.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
A Head-to-Head Comparison of Firocoxib and Carprofen for the Management of Canine Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-steroidal anti-inflammatory drugs (NSAIDs) Firocoxib and Carprofen (B1668582), focusing on their performance in head-to-head clinical studies for the treatment of canine osteoarthritis. The information is presented to aid in research, scientific evaluation, and drug development efforts.
Mechanism of Action: A Tale of Two COX Inhibitors
Both this compound and Carprofen exert their anti-inflammatory and analgesic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in many tissues and is involved in various physiological functions, including the protection of the gastric mucosa and maintenance of renal blood flow.[1][3]
-
COX-2: This isoform is typically induced by inflammatory stimuli and is the primary target for reducing inflammation and pain.[1][3]
The key difference between this compound and Carprofen lies in their selectivity for these isoforms.
This compound is a highly selective COX-2 inhibitor.[4] In horses, it has a COX-1/COX-2 IC50 ratio of 643, indicating a strong preference for inhibiting COX-2 while sparing COX-1.[4] This high selectivity is thought to reduce the risk of gastrointestinal side effects associated with the inhibition of COX-1.[5]
Carprofen is a preferential COX-2 inhibitor.[6] Its selectivity for COX-2 over COX-1 is less pronounced than that of this compound.[7] Studies in canine cell lines have shown Carprofen to be a potent inhibitor of canine COX-2, with a selectivity that is significantly greater than that for COX-1.[7] Beyond its effects on COX enzymes, some research suggests that Carprofen may also have COX-independent anti-inflammatory effects, such as the inhibition of the activation of the proinflammatory transcription factor nuclear factor kappa B (NF-κB).[8]
Signaling Pathway: Cyclooxygenase Inhibition
The primary signaling pathway affected by both this compound and Carprofen is the arachidonic acid cascade, leading to the inhibition of prostaglandin (B15479496) synthesis. The following diagram illustrates this pathway.
Caption: Simplified signaling pathway of COX inhibition by this compound and Carprofen.
Head-to-Head Clinical Efficacy and Safety Data
The following tables summarize quantitative data from key head-to-head clinical trials comparing this compound and Carprofen in dogs with osteoarthritis.
Table 1: Efficacy Outcomes in Canine Osteoarthritis Studies
| Study | Drug & Dosage | Duration | Primary Efficacy Measures | Key Findings |
| Pollmeier et al., 2006 | This compound: 5 mg/kg/dayCarprofen: 4 mg/kg/day | 30 days | Veterinarian's assessment of lameness, pain on manipulation/palpation, range of motion, and joint swelling; Owner's overall assessment. | Reduction in lameness was significantly greater in the this compound group. Owner evaluations of improvement were significantly higher for this compound (96.2%) compared to Carprofen (92.4%). Veterinarian assessments of overall improvement were similar between groups (92.5% for this compound, 92.4% for Carprofen). |
| Hazewinkel et al., 2008 | This compound (dose-dependent)Carprofen | Not specified | Peak vertical ground reaction force in a synovitis model. | The this compound treatment group performed significantly better than placebo and Carprofen at the 7-hour post-treatment time point. |
| Payne-Johnson et al., 2015 | Mavacoxib (long-acting)Carprofen | 134 days | Overall improvement based on owner assessments. | Mavacoxib was non-inferior to Carprofen in terms of overall improvement.[9] |
Table 2: Safety and Tolerability
| Study | Adverse Events | Key Findings |
| Pollmeier et al., 2006 | Not specified in detail in the abstract. | Both treatments were well-tolerated. |
| Payne-Johnson et al., 2015 | Documented adverse events and clinical pathology parameters. | The treatments had a similar safety profile.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative studies are outlined below.
Clinical Trial in Dogs with Osteoarthritis (General Protocol)
A typical clinical trial protocol for evaluating NSAIDs in canine osteoarthritis involves the following steps:
-
Animal Selection: Dogs are screened based on a thorough physical and orthopedic examination, and radiographic evidence of osteoarthritis.[10] Inclusion criteria often specify age, weight, and the presence of lameness and pain.[10] A washout period for any previous NSAID or corticosteroid treatment is mandatory.[11]
-
Randomization and Blinding: Dogs are randomly assigned to receive either this compound or Carprofen in a double-blind manner, where neither the owner nor the veterinarian is aware of the treatment allocation.
-
Treatment Administration: this compound is typically administered at a dose of 5 mg/kg once daily, while Carprofen is administered at 2.2 mg/kg twice daily or 4.4 mg/kg once daily.
-
Efficacy Assessments:
-
Veterinarian Assessments: Lameness at a walk and trot, pain on manipulation of the affected joint(s), and range of motion are scored at baseline and at specified follow-up intervals.[12]
-
Owner Assessments: Owners complete validated questionnaires, such as the Canine Brief Pain Inventory (CBPI) or the Liverpool Osteoarthritis in Dogs (LOAD) questionnaire, to assess their dog's pain and quality of life at home.[13]
-
Objective Gait Analysis: Force plate or pressure-sensitive walkway analysis is used to objectively measure ground reaction forces and symmetry of gait.[14][15][16]
-
-
Safety Assessments: Blood samples are collected at baseline and at the end of the study for complete blood count and serum chemistry analysis to monitor for any potential adverse effects on the liver and kidneys.[10] Owners are instructed to monitor their dogs for any signs of gastrointestinal upset (e.g., vomiting, diarrhea, loss of appetite).
Caption: Generalized experimental workflow for a canine osteoarthritis clinical trial.
Measurement of Serum Osteoarthritis Biomarkers
Serum levels of hyaluronan (HA) and chondroitin (B13769445) sulfate (B86663) (CS) epitopes (e.g., 3B3 and WF6) can be measured as biomarkers of cartilage turnover and degradation. The general methodology is as follows:
-
Sample Collection: Blood samples are collected from the dogs at specified time points throughout the study.
-
Serum Separation: The blood is allowed to clot, and the serum is separated by centrifugation.
-
ELISA Analysis: The serum concentrations of HA and CS epitopes are determined using specific enzyme-linked immunosorbent assays (ELISA).[17][18] These assays typically involve the use of monoclonal antibodies that are specific for the target biomarker.[17] The concentration of the biomarker in the sample is then quantified by comparing its signal to a standard curve.
Conclusion
Head-to-head studies indicate that both this compound and Carprofen are effective in managing the clinical signs of osteoarthritis in dogs. This compound, with its high selectivity for COX-2, has demonstrated a statistically significant advantage in lameness reduction and owner-assessed improvement in at least one major clinical trial. Both drugs appear to have a good safety profile when used as directed. The choice between these two NSAIDs may depend on the specific clinical presentation of the patient, the veterinarian's clinical judgment, and consideration of the potential benefits of high COX-2 selectivity. Further research into the potential COX-independent mechanisms of Carprofen may provide additional insights into its therapeutic profile.
References
- 1. Effects of cyclooxygenase inhibition on canine coronary artery blood flow and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology of cyclooxygenase inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of this compound in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by carprofen and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the ability of carprofen and flunixin meglumine to inhibit activation of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zoetis.com.br [zoetis.com.br]
- 10. vetmedbiosci.colostate.edu [vetmedbiosci.colostate.edu]
- 11. vettimes.com [vettimes.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Four Clinical Metrology Instruments for the Assessment of Osteoarthritis in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic gait analysis in healthy dogs and dogs with osteoarthritis: An evaluation of precision and overlap performance of a pressure-sensitive walkway and the use of symmetry indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic measurements of gait for osteoarthritis research in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Veterinary and Comparative Orthopaedics and Traumatology / Abstract [thieme-connect.com]
- 17. Evaluation of serum chondroitin sulfate and hyaluronan: biomarkers for osteoarthritis in canine hip dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Firocoxib in Oncology: A Comparative Analysis Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has garnered attention for its potential anti-neoplastic properties. This guide provides a comparative analysis of this compound's effects on various cancer cell lines, supported by available experimental data. While comprehensive comparative studies on this compound across a wide range of human cancer cell lines are limited, this document summarizes the existing findings and provides context through data on other COX-2 inhibitors.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of this compound have been most notably documented in canine cancer cell lines. The following tables summarize the key quantitative data available.
Table 1: IC50 Values of this compound in Canine Mammary Tumor Cell Lines
| Cell Line | Tumor Origin | IC50 (µM) |
| UNESP-CM5 | Primary Mammary Carcinoma | 25.21[1] |
| UNESP-MM1 | Mammary Carcinoma Metastasis | 27.41[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptosis Rates Induced by this compound in Canine Mammary Tumor Cell Lines
| Cell Line | Treatment Concentration | % of Apoptotic Cells (Late Apoptosis) |
| UNESP-CM5 | 25.21 µM (IC50) | 33.1[1] |
| UNESP-MM1 | 27.41 µM (IC50) | 74.9[1] |
Apoptosis was assessed using Annexin V/Propidium Iodide (PI) staining.
Data on Human Cancer Cell Lines:
Mechanism of Action: The COX-2 Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of the COX-2 enzyme. Overexpression of COX-2 is observed in many types of cancers and is associated with increased tumor growth, angiogenesis, and resistance to apoptosis.[3][14] By selectively blocking COX-2, this compound inhibits the conversion of arachidonic acid to prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2).[3] Reduced PGE2 levels disrupt downstream signaling pathways that promote cancer cell proliferation and survival.
The following diagram illustrates the simplified COX-2 signaling pathway and the point of intervention by this compound.
Caption: Simplified COX-2 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on this compound in canine mammary tumor cell lines.[1]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-PI Staining)
This protocol is based on a study investigating this compound-induced apoptosis.[1]
-
Cell Treatment: Treat cancer cells with this compound at the predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).
Mandatory Visualizations
Experimental Workflow for Cell Viability Assay
The following diagram outlines the typical workflow for determining the IC50 of this compound using a cell viability assay.
Caption: Workflow for IC50 determination.
Logical Relationship of Apoptosis Detection
The following diagram illustrates the principles of apoptosis detection using Annexin V and Propidium Iodide staining.
Caption: Principles of Annexin V/PI staining.
References
- 1. Antiproliferative effects of COX-2 inhibitor celecoxib on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibitory effect of celecoxib and rofecoxib on human colorectal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of lumiracoxib on proliferation and apoptosis of human nonsmall cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COX inhibitors and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Celecoxib on proliferation and apoptosis of human breast cancer cell line MCF-7 - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Celecoxib induced apoptosis against different breast cancer cell lines by down-regulated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib enhances the sensitivity of non-small-cell lung cancer cells to radiation-induced apoptosis through downregulation of the Akt/mTOR signaling pathway and COX-2 expression | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of Firocoxib Animal Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the translational relevance of animal studies is paramount. This guide provides a comprehensive comparison of Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, with other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in veterinary medicine. By presenting key efficacy, safety, and pharmacokinetic data from animal studies, this document aims to facilitate an objective assessment of this compound's potential and limitations in a translational context.
This compound, a second-generation coxib, has demonstrated significant efficacy and a favorable safety profile in the treatment of pain and inflammation associated with osteoarthritis in various animal species, most notably dogs and horses.[1][2] Its high selectivity for the COX-2 enzyme is a key pharmacological feature, theoretically minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[3] This guide delves into the quantitative data from animal trials, details the experimental methodologies employed, and explores the underlying signaling pathways to provide a robust resource for evaluating the preclinical data on this compound.
Comparative Efficacy in Canine Osteoarthritis
Clinical trials in dogs with naturally occurring osteoarthritis have provided valuable data on the efficacy of this compound compared to other NSAIDs. The primary endpoints in these studies typically involve assessments of lameness, pain on manipulation, and overall quality of life as evaluated by both veterinarians and owners.
A notable study directly compared this compound to Carprofen in dogs with osteoarthritis and found that while both drugs led to a high percentage of improved cases, the reduction in lameness was significantly greater in the dogs treated with this compound.[4] Another large-scale field study involving over 1,000 dogs with osteoarthritis reported that 93% of dogs were rated as improved by veterinarians and 91% by owners after 40 days of this compound treatment.[5]
The following table summarizes the efficacy data from key clinical trials involving this compound and its comparators in dogs with osteoarthritis.
| Drug | Study Population | Duration | Key Efficacy Findings | Reference |
| This compound | 218 dogs with osteoarthritis | 30 days | 92.5% of dogs improved (veterinarian assessment); significantly greater reduction in lameness compared to carprofen. | [4] |
| 1002 dogs with osteoarthritis | 40 days | 93% of dogs improved (veterinarian assessment); 91% improved (owner assessment). | [5] | |
| 39 dogs with osteoarthritis | 52 weeks | 96% of dogs that completed the trial had improved at day 360 (owner assessment). | [6][7] | |
| Carprofen | 218 dogs with osteoarthritis | 30 days | 92.4% of dogs improved (veterinarian assessment). | [4] |
| 805 dogs with osteoarthritis | 84 days | 26.7% were no longer lame, and 49.2% had improved at the end of treatment. | ||
| Meloxicam | 217 dogs with osteoarthritis | 14 days | Significantly greater improvements in general clinical scores compared to placebo. | [8] |
| Robenacoxib | 32 dogs with osteoarthritis | 28 days | Non-inferior efficacy to carprofen; numerically superior in all 13 endpoints, though not statistically significant. |
Pharmacokinetic Profiles in Dogs
The pharmacokinetic properties of a drug are crucial for determining dosing regimens and understanding its potential for efficacy and toxicity. The table below provides a comparative summary of key pharmacokinetic parameters for this compound and other NSAIDs in dogs.
| Drug | Bioavailability (%) | Time to Max Concentration (Tmax) (hours) | Elimination Half-Life (t½) (hours) | Protein Binding (%) |
| This compound | ~38 (fasted) | 1.25 (± 0.85) | 7.8 (± 30% CV) | ~96 |
| Carprofen | >90 | 1-3 | 8 | >99 |
| Meloxicam | High | 7.7 | 24 | >97 |
| Robenacoxib | 62 (fed) - 84 (fasted) | 0.5 | 1.2 | >98 |
Safety and Tolerability in Animal Studies
A key advantage of selective COX-2 inhibitors like this compound is the potential for improved gastrointestinal safety compared to non-selective NSAIDs. In a 52-week study of this compound in dogs with osteoarthritis, the withdrawal rate due to gastrointestinal side effects was low at 5.1%.[6][7] A larger field study with over 1,000 dogs reported a withdrawal rate of 2.9% for the same reason.[5]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies of key experiments.
Lameness and Pain Assessment in Canine Osteoarthritis Trials
The evaluation of efficacy in canine osteoarthritis trials often relies on scoring systems to quantify lameness and pain. A commonly used methodology involves:
-
Veterinarian Assessment: A veterinarian, blinded to the treatment, scores the dog on a multi-point scale for lameness at a walk and trot, pain on palpation/manipulation of the affected joint(s), and range of motion. An overall clinical score is then calculated. For example, in some studies, an overall score is derived from the sum of individual scores for lameness, pain, and range of motion, with lameness often being weighted more heavily.[9]
-
Owner Assessment: The dog's owner completes a questionnaire at specified intervals to assess their pet's activity, willingness to perform certain actions (e.g., jump, climb stairs), and overall quality of life. This provides a real-world perspective on the treatment's impact.
-
Force Plate Analysis: In some controlled studies, force plate gait analysis is used to objectively measure the peak vertical force exerted by each limb, providing a quantitative measure of weight-bearing and lameness.[4]
Pharmacokinetic Analysis
The determination of pharmacokinetic parameters typically involves the following steps:
-
Drug Administration: A single oral or intravenous dose of the drug is administered to a cohort of healthy animals (e.g., Beagle dogs).
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Plasma/Serum Separation: The blood samples are centrifuged to separate plasma or serum.
-
Drug Concentration Analysis: The concentration of the drug and its major metabolites in the plasma/serum is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate parameters such as bioavailability, Tmax, Cmax, and elimination half-life. Non-compartmental analysis is a common approach for this purpose.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound and other NSAIDs is the inhibition of cyclooxygenase enzymes. The following diagrams illustrate the COX signaling pathway and a typical workflow for a canine osteoarthritis clinical trial.
COX Signaling Pathway and NSAID Inhibition
Canine Osteoarthritis Clinical Trial Workflow
Translational Relevance and Future Directions
The extensive animal data on this compound provides a solid foundation for understanding its pharmacological profile. Its high COX-2 selectivity, demonstrated efficacy in a target animal model of a naturally occurring disease (canine osteoarthritis), and favorable safety profile are all positive indicators for its therapeutic potential.
However, the translation of findings from animal studies to human medicine is not always direct. A critical consideration for the coxib class is the cardiovascular risk that emerged in human clinical trials with drugs like rofecoxib (B1684582) (Vioxx).[8] While long-term animal studies with this compound have not reported similar adverse cardiovascular events, this remains a key area of scrutiny for any COX-2 inhibitor being considered for human use.[3] It is important to note that this compound is not approved for human use.[2]
Future translational research should focus on:
-
Comparative Pharmacology: Direct comparisons of this compound's effects on human versus animal tissues and enzyme systems to better predict its activity in humans.
-
Biomarker Development: Identification and validation of biomarkers in animal models that are predictive of both efficacy and potential adverse events in humans.
-
Advanced Preclinical Models: Utilization of more sophisticated preclinical models, such as humanized animal models or in vitro systems with human cells, to further investigate the safety and efficacy profile of this compound.
References
- 1. Pharmacological Regulation in the USA and Pharmacokinetics Parameters of this compound, a Highly Selective Cox-2, by Pain Management in Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. orthovetsupersite.org [orthovetsupersite.org]
- 6. Long-term efficacy and safety of this compound in the treatment of dogs with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the cardiovascular safety of COXIBs compared to NSAIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
Firocoxib vs other coxibs: a comparative review of literature
Firocoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, has emerged as a significant therapeutic agent in veterinary medicine, particularly for managing pain and inflammation associated with osteoarthritis in dogs and horses.[1][2][3] This guide provides a comparative analysis of this compound against other coxibs and traditional NSAIDs, focusing on its cyclooxygenase (COX) selectivity, pharmacokinetic profile, efficacy, and safety. The information is supported by experimental data and methodologies to aid researchers, scientists, and drug development professionals.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
NSAIDs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostanoids like prostaglandins (B1171923) and thromboxanes.[4][5] Two primary isoforms of this enzyme have been identified:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate crucial physiological processes, including gastric mucosal protection, renal blood flow, and platelet aggregation.[6]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors.[7] It is primarily responsible for synthesizing prostanoid mediators involved in pain, inflammation, and fever.[8]
The therapeutic goal of selective coxibs is to inhibit the pro-inflammatory COX-2 enzyme while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]
Data Presentation: A Comparative Analysis
The degree of selectivity for COX-2 over COX-1 is a key differentiator among NSAIDs. This is often expressed as a selectivity ratio (COX-1 IC50 / COX-2 IC50), where a higher number indicates greater selectivity for COX-2. This compound demonstrates exceptionally high COX-2 selectivity in canine and equine whole blood assays.[8]
| Drug | Species | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| This compound | Canine | 56 | 0.16 | ~380 | [8] |
| This compound | Equine | 20.14 - 33.1 | 0.0369 - 0.12 | 222 - 643 | [8][11] |
| Deracoxib | Canine | - | - | 12 | [12] |
| Carprofen (B1668582) | Canine | - | - | 7 | [12] |
| Meloxicam | Equine | - | - | 3 - 4 | [13] |
| Celecoxib (B62257) | Human | - | - | - | [7] |
| Rofecoxib | Human | 13.6 | 0.05 | 272 | [14] |
Note: IC50 values can vary depending on the specific in vitro assay system used. Data for deracoxib, carprofen, meloxicam, and celecoxib were primarily presented as ratios in the cited literature.
This compound exhibits distinct pharmacokinetic properties, including a long elimination half-life, which supports once-daily dosing.[11][12]
| Drug | Species | Tmax (hours) | Cmax (ng/mL) | T½ (hours) | Oral Bioavailability (%) | Reference |
| This compound | Canine | ~1 | - | 5.9 ± 1.1 | - | [12] |
| This compound | Equine | - | - | ~30-48 | 79 - 80+ | [1][11][15] |
| Meloxicam | Canine | 8.5 ± 1.91 | 820 ± 290 | 12.13 ± 2.15 | - | [16] |
| Ketoprofen (S-enantiomer) | Canine | 0.76 ± 0.19 | 2020 ± 410 | 1.65 ± 0.48 | - | [16] |
Note: Pharmacokinetic parameters can be influenced by factors such as breed, age, and formulation.[17] Data for a direct comparison across all coxibs in the same study is limited.
Comparative Efficacy and Safety
Efficacy: Clinical trials in dogs with osteoarthritis have demonstrated that this compound is comparable or superior to other commonly used NSAIDs.
-
vs. Carprofen: In a multicenter field study with 218 dogs, this compound (5 mg/kg/day) showed a significantly greater reduction in lameness compared to carprofen (4 mg/kg/day).[18] Owner evaluations also favored this compound, with 96.2% of dogs showing improvement compared to 92.4% for carprofen.[18] Another study found that both drugs ameliorated clinical signs of coxofemoral osteoarthritis, with owner improvement scores being slightly, though not significantly, higher for the this compound group.[19][20]
-
vs. Carprofen, Deracoxib, Meloxicam: In a urate crystal-induced synovitis model in dogs, this compound was the only treatment group that was not significantly lame compared to its baseline at the model's peak effect.[21]
Safety and Tolerability: The high COX-2 selectivity of this compound contributes to its favorable safety profile, particularly concerning gastrointestinal effects.[9]
-
In a large-scale field study involving 1,002 dogs treated with this compound for osteoarthritis, the withdrawal rate due to gastrointestinal side effects was low at 2.9%.[22]
-
Studies in healthy dogs showed that this compound did not cause adverse effects on the GI tract or hematological signs, including platelet aggregation, at a dose of 5.3 mg/kg for 29 days.[15]
-
While coxibs generally have a better safety profile than traditional NSAIDs, gastrointestinal ulceration has still been reported with their use.[23] It is also important to note that COX-2 is constitutively expressed in the kidneys, and like traditional NSAIDs, coxibs can pose a risk of nephrotoxicity.[6][24]
Experimental Protocols and Workflows
This assay is fundamental for determining the potency (IC50) and selectivity of NSAIDs.[25][26]
Objective: To determine the concentration of an inhibitor required to reduce the activity of COX-1 and COX-2 by 50% (IC50).
Methodology (Based on LC-MS/MS method):
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: In an Eppendorf tube, a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing co-factors such as hematin (B1673048) and L-epinephrine.[25]
-
Enzyme Addition: A specific amount of COX-1 or COX-2 enzyme (e.g., 0.1-0.2 µg) is added to the reaction mixture and incubated briefly at room temperature.[25]
-
Inhibitor Pre-incubation: The test compound (e.g., this compound dissolved in DMSO) is added to the enzyme solution and pre-incubated for a set time (e.g., 10 minutes at 37°C) to allow for binding.[25]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The reaction proceeds for a defined period (e.g., 2 minutes at 37°C).
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., a mixture of organic solvent and an internal standard).
-
Product Quantification: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25]
-
IC50 Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are then determined by plotting the percent inhibition against a range of inhibitor concentrations.
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.[27]
Objective: To assess the ability of a test compound to reduce acute inflammation (edema) in an animal model.
Methodology:
-
Animal Selection and Acclimation: Rats or mice are selected and allowed to acclimate to the laboratory environment for several days.[28]
-
Grouping: Animals are divided into several groups: a control group (vehicle), a positive control group (a known NSAID), and test groups receiving different doses of the compound under investigation (e.g., this compound).
-
Baseline Measurement: The initial volume of the animal's hind paw is measured using a plethysmometer before any treatment.[28]
-
Drug Administration: The test compound, positive control, or vehicle is administered, typically orally or intraperitoneally, a set time (e.g., 60 minutes) before the inflammatory insult.
-
Induction of Inflammation: A phlogistic agent, typically a 1% solution of carrageenan, is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.[27][28]
-
Edema Measurement: The paw volume is measured again at various time points after the carrageenan injection (e.g., every hour for 4-6 hours).
-
Evaluation: The increase in paw volume (edema) is calculated for each animal. The percentage of inhibition of edema in the treated groups is determined by comparing their paw volume increase to that of the control group.
Conclusion
The available literature strongly supports this compound as a highly selective COX-2 inhibitor, particularly in veterinary species such as dogs and horses.[2][8][11] This high selectivity translates into a favorable safety profile with a lower incidence of gastrointestinal side effects compared to less selective NSAIDs.[15][22] Pharmacokinetic studies highlight its long half-life, making it suitable for once-daily administration.[11][15] In terms of efficacy for managing osteoarthritis, this compound has demonstrated performance that is comparable, and in some measures superior, to other widely used NSAIDs like carprofen.[18][22] This data-driven comparison underscores the therapeutic advantages of this compound, positioning it as a primary choice for managing pain and inflammation in indicated species.
References
- 1. researchgate.net [researchgate.net]
- 2. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. gosset.ai [gosset.ai]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. nbinno.com [nbinno.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of this compound in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. benchchem.com [benchchem.com]
- 15. thescipub.com [thescipub.com]
- 16. researchgate.net [researchgate.net]
- 17. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 18. Clinical evaluation of this compound and carprofen for the treatment of dogs with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 21. This compound efficacy preventing urate-induced synovitis, pain, and inflammation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dvm360.com [dvm360.com]
- 24. Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 28. scielo.br [scielo.br]
An Independent Review of Firocoxib: A Comparative Analysis of a COX-2 Selective Inhibitor
Firocoxib is a second-generation non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which is specifically developed for veterinary use in dogs and horses.[1][2] It functions as a highly selective cyclooxygenase-2 (COX-2) inhibitor, targeting the enzymes responsible for pain and inflammation.[3] This selectivity is designed to spare the constitutive COX-1 enzyme, which plays a crucial role in gastrointestinal homeostasis and renal function, thereby offering a more favorable safety profile compared to less selective NSAIDs.[3][4] This guide provides an objective comparison of published this compound research, presenting quantitative data, experimental methodologies, and visual pathways to support independent validation of its pharmacological profile.
Mechanism of Action: The Cyclooxygenase Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes, which are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. COX-1 is typically considered a constitutive enzyme with physiological "housekeeping" functions, while COX-2 is induced at sites of inflammation. This compound's high selectivity for COX-2 allows it to block the inflammatory cascade while minimizing disruption to the homeostatic functions of COX-1.
Quantitative Data Presentation
The following tables summarize key quantitative findings from independent studies, comparing this compound's COX-2 selectivity, pharmacokinetic profile, and clinical efficacy against other NSAIDs.
Table 1: In Vitro COX-2 Selectivity Ratios of Various NSAIDs
The selectivity ratio (IC50 COX-1 / IC50 COX-2) indicates how many times more potent a drug is at inhibiting COX-2 versus COX-1. A higher ratio signifies greater COX-2 selectivity.
| Compound | Species | Assay System | Selectivity Ratio (COX-1/COX-2) | Reference |
| This compound | Dog | Canine Whole Blood | 384 | [5][6] |
| This compound | Dog | Canine Whole Blood | 350 - 430 | [1][2][3] |
| This compound | Horse | Equine Whole Blood | 643 | [7][8][9][10] |
| This compound | Horse | Equine Whole Blood | ~200 - 265 | [7][11][12] |
| Deracoxib | Dog | Canine Whole Blood | 12 | [2] |
| Meloxicam | Cat | In Vitro Assay | 2.7 | [13] |
| Robenacoxib | Cat | In Vitro Assay | 32.2 | [13] |
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Horse | >80% | [8] |
| Oral Bioavailability | Dog | 101% | [6] |
| Elimination Half-Life (t½) | Horse | ~2 days (approx. 30-40 hours) | [1][8] |
| Elimination Half-Life (t½) | Dog | 5.9 hours | [6] |
| Time to Peak Plasma (Tmax) | Horse | 3.9 hours (single dose) | [7][14] |
| Volume of Distribution | Horse | ~2 L/kg | [8] |
Table 3: Summary of Comparative Clinical Efficacy Studies
| Comparison | Species | Condition | Key Findings | Reference |
| This compound vs. Phenylbutazone | Horse | Osteoarthritis | Overall clinical efficacy was comparable after 14 days. This compound showed significantly greater improvement in scores for pain on manipulation, joint circumference, and range of motion. | [15] |
| This compound vs. Deracoxib | Dog | Osteoarthritis | Owners' assessments showed statistically significantly more dogs treated with this compound had substantial improvement at days 7 and 28 compared to Deracoxib. Veterinarian assessments showed no significant difference. | [16][17] |
| This compound vs. Etodolac | Dog | Osteoarthritis | This compound was comparable to the positive control (Etodolac). Improvement with this compound was significantly greater for lameness at a trot and, at day 29, for lameness at a walk, pain on manipulation, and range of motion. | [18] |
| This compound vs. Robenacoxib | Dog | Induced Synovitis | In an acute pain model, this compound significantly reduced pain and lameness compared to the control group, while Robenacoxib was not different from the control. This compound performed significantly better than Robenacoxib at 3, 5, and 10 hours post-induction. | [19] |
| This compound vs. Carprofen | Dog | Induced Synovitis | This compound treatment resulted in reduced lameness and increased weight-bearing compared with Carprofen. | [1] |
Experimental Protocols
Replication and validation of research findings depend on detailed methodologies. Below are protocols for key experiments used to evaluate this compound.
Protocol 1: In Vitro Canine Whole Blood Assay for COX Selectivity
This ex vivo assay is a standard method for determining the COX-1 and COX-2 inhibitory activity of NSAIDs in a physiologically relevant matrix.
Objective: To determine the concentration of this compound required to inhibit 50% of COX-1 (IC50) and COX-2 (IC50) activity in canine whole blood.
Methodology:
-
Blood Collection: Fresh heparinized and non-heparinized blood is collected from healthy dogs.[5]
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
Aliquots of non-heparinized whole blood are incubated with various concentrations of this compound or a vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce thromboxane B2 (TxB2) production via the COX-1 pathway.[5]
-
The reaction is stopped, serum is separated, and TxB2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity Measurement (Prostaglandin E2 Production):
-
Aliquots of heparinized whole blood are pre-incubated with various concentrations of this compound or a vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of the COX-2 enzyme.[5]
-
After incubation (e.g., 24 hours) at 37°C, plasma is separated, and prostaglandin E2 (PGE2) levels are quantified by ELISA.[11]
-
-
Data Analysis:
-
IC50 values are calculated by plotting the percentage of inhibition against the drug concentration.
-
The COX-1/COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Protocol 2: In Vivo Urate Crystal-Induced Synovitis Model in Dogs
This model is used to evaluate the anti-inflammatory and analgesic efficacy of NSAIDs in an acute, transient arthritis model.
Objective: To assess the ability of this compound to reduce lameness and pain in dogs with experimentally induced synovitis.
Methodology:
-
Animal Subjects: Healthy Beagle or mixed-breed dogs are used.[6][19]
-
Treatment Administration: Dogs are randomly allocated to treatment groups. This compound, a comparator drug, or a placebo is administered orally at a specified time before the induction of synovitis (prophylactic protocol) or after induction (therapeutic protocol).[6]
-
Induction of Synovitis: A sterile suspension of sodium urate crystals is injected into a stifle or carpal joint to induce an acute inflammatory response.[1][19]
-
Efficacy Assessment:
-
Lameness Scoring: Lameness is evaluated at multiple time points post-induction by trained observers using a validated visual scoring system (VLS).[19]
-
Objective Gait Analysis: Ground reaction forces are measured using a force plate to determine the Peak Vertical Force (PVF) exerted by the affected limb, providing an objective measure of weight-bearing.[19]
-
-
Data Analysis: Changes in lameness scores and PVF values are compared between the this compound-treated group and control/comparator groups to determine statistical significance.
References
- 1. thescipub.com [thescipub.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In vitro effects and in vivo efficacy of a novel cyclooxygenase-2 inhibitor in dogs with experimentally induced synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amaarv.com.mx [amaarv.com.mx]
- 8. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of this compound in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of cyclooxygenase inhibition by two commercially available this compound products in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. jarvm.com [jarvm.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Assessment of the Efficacy of this compound and Robenacoxib in an Induced Synovitis Model of Acute Arthritis in Dogs | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Firocoxib and Other Non-Steroidal Anti-Inflammatory Drugs: Safety and Toxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and toxicity profiles of firocoxib and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in veterinary medicine. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, generally exhibits a more favorable safety profile compared to traditional non-selective and less-selective NSAIDs.[1] This improved safety is primarily attributed to its mechanism of action, which spares the protective functions of cyclooxygenase-1 (COX-1).[1][2] Key differentiators in safety and toxicity are observed in the gastrointestinal, renal, and hepatic systems. While all NSAIDs carry a risk of adverse effects, the incidence and severity can vary significantly between agents. This guide delves into the comparative data from preclinical and clinical studies to provide a comprehensive overview.
Mechanism of Action: The COX Selectivity Paradigm
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow, and COX-2, which is primarily induced during inflammation.[3] The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while many of the adverse effects are linked to the inhibition of COX-1.[3][4]
The degree of selectivity for COX-2 over COX-1 is a critical determinant of an NSAID's safety profile. This compound is highly selective for COX-2, which theoretically reduces the risk of gastrointestinal and other side effects associated with COX-1 inhibition.[1][2][5]
Caption: Simplified signaling pathway of NSAID action on COX-1 and COX-2.
Comparative COX-1/COX-2 Inhibition Ratios
The ratio of the 50% inhibitory concentration (IC50) for COX-1 to COX-2 is a common in vitro measure of selectivity. A higher ratio indicates greater selectivity for COX-2.
| NSAID | Species | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 Ratio | Reference |
| This compound | Dog | 26.9 | 0.07 | ~384 | [6] |
| Horse | - | - | ~200 | [2] | |
| Deracoxib (B1670271) | Dog | 1.2 | 0.1 | 12 | [6] |
| Carprofen | Dog | 0.5 | 0.07 | ~7 | [6] |
| Meloxicam | Dog | - | - | >1 | [7] |
| Robenacoxib (B1679492) | Dog | - | - | High | [8] |
| Ketoprofen | - | - | - | COX-1 Selective | [9] |
| Aspirin | - | - | - | Non-selective | [10] |
Gastrointestinal Safety and Toxicity
Gastrointestinal (GI) adverse effects are the most commonly reported complications of NSAID therapy.[11] These can range from mild gastritis to severe ulceration and perforation.[11] The superior GI safety of COX-2 selective inhibitors is a primary advantage.
A large-scale field study involving 1,002 dogs with osteoarthritis treated with this compound reported a low withdrawal rate of 2.9% due to gastrointestinal side effects.[12] In a 28-day study in healthy dogs, oral administration of this compound did not cause any GI toxicity or lesions observable by endoscopy.[13] In contrast, studies with less selective NSAIDs like carprofen and deracoxib have shown gastric lesions even after short-term administration.[13]
| Study | NSAID(s) | Species | Duration | Key Gastrointestinal Findings | Reference |
| Previcox® Experience Trial | This compound | Dog | 40 days | Low rate of GI events leading to withdrawal (2.9%). | [10][12] |
| Controlled Field Study | This compound, Carprofen | Dog | 30 days | No significant difference in reported adverse events between groups. | [14] |
| Laboratory Study | This compound | Dog | 28 days | No endoscopic lesions or signs of GI toxicity. | [13] |
| Laboratory Study | Carprofen, Deracoxib | Dog | 5 days | Gastric lesions observed during endoscopy. | [13] |
| Field Comparison | This compound, Deracoxib | Dog | 30 days | No serious adverse events reported for either drug. | [15][16] |
Renal and Hepatic Safety
While GI toxicity is the most frequent concern, renal and hepatic adverse events can also occur with NSAID administration. Prostaglandins produced by both COX-1 and COX-2 play a role in maintaining renal blood flow, particularly in compromised patients.[17] Therefore, even COX-2 selective inhibitors carry a risk of renal decompensation.[7]
There is limited research specifically comparing the renal and hepatic toxicity of this compound to other NSAIDs in dogs and cats with pre-existing disease.[18] Some studies indicate that this compound is safe for use in animals with mild liver or kidney disease, but caution is advised in cases of moderate to severe disease.[18] Rare instances of idiosyncratic hepatic necrosis have been associated with carprofen.[7][19]
| Organ System | This compound | Other NSAIDs | Key Considerations |
| Renal | Risk of renal decompensation remains, similar to other NSAIDs.[7] | Meloxicam has been associated with acute renal failure in cats with chronic dosing.[7] Etodolac may also pose a risk.[7] | Risk is higher in patients with pre-existing renal disease, dehydration, or those on concurrent diuretics.[17] |
| Hepatic | Generally considered to have a good hepatic safety profile.[18] | Carprofen has been linked to rare, idiosyncratic acute hepatic necrosis.[19] | Monitoring of liver enzymes is recommended for any dog on long-term NSAID therapy. |
Experimental Protocols
Whole Blood Assay for COX-1 and COX-2 Inhibition
This in vitro assay is a standard method to determine the selectivity of an NSAID.
Caption: Workflow for determining COX-1 and COX-2 inhibition using a whole blood assay.
Methodology:
-
Blood Collection: Fresh whole blood is collected from the target species.
-
COX-1 Assay: Aliquots of blood are incubated with various concentrations of the test NSAID or a vehicle control. The blood is then allowed to clot, which stimulates platelet aggregation and subsequent thromboxane A2 (TXA2) production via COX-1. The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum.
-
COX-2 Assay: Aliquots of blood are incubated with the test NSAID or vehicle control in the presence of lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes, leading to the production of prostaglandin E2 (PGE2). PGE2 levels are then measured in the plasma.
-
Data Analysis: The concentration of the NSAID that inhibits 50% of TXB2 production (IC50 for COX-1) and 50% of PGE2 production (IC50 for COX-2) is determined. The ratio of COX-1 IC50 to COX-2 IC50 provides a measure of the drug's selectivity.
Gastroduodenal Endoscopy for GI Toxicity Assessment
This procedure allows for direct visualization and scoring of the gastric and duodenal mucosa.
Methodology:
-
Animal Preparation: Dogs are fasted for an appropriate period before the procedure.
-
Anesthesia: General anesthesia is induced to ensure the safety and comfort of the animal.
-
Endoscopic Examination: A flexible endoscope is passed into the stomach and proximal duodenum. The mucosa is systematically examined for any signs of pathology, including erythema, erosions, ulcers, and hemorrhage.
-
Lesion Scoring: A standardized scoring system is used to grade the severity of any observed lesions.
-
Biopsy: Biopsy samples may be collected from any abnormal areas for histopathological examination.
Sodium Urate Crystal-Induced Synovitis Model
This is a well-established experimental model for inducing acute, transient synovitis to evaluate the efficacy of analgesic and anti-inflammatory drugs.[20][21]
Caption: Experimental workflow for the sodium urate crystal-induced synovitis model.
Methodology:
-
Baseline Assessment: Prior to induction of synovitis, baseline lameness is assessed using a validated scoring system and objective measures such as ground reaction forces from a force plate.
-
Drug Administration: The test NSAID or a placebo is administered at the specified dose and time before synovitis induction.
-
Synovitis Induction: A sterile suspension of sodium urate crystals is injected into a target joint (e.g., stifle or hip) under sedation or light anesthesia.[20][21]
-
Post-Induction Assessment: Lameness and pain are assessed at multiple time points following induction using the same methods as the baseline assessment.
-
Data Analysis: The changes in lameness scores and ground reaction forces are compared between the treatment and placebo groups to determine the efficacy of the NSAID.
Conclusion
The available evidence strongly suggests that this compound's high selectivity for the COX-2 enzyme translates to an improved safety profile, particularly concerning gastrointestinal toxicity, when compared to non-selective and less-selective NSAIDs. While the risk of renal and hepatic adverse events is not entirely eliminated, this compound is generally well-tolerated in the target species. The choice of an NSAID for a particular patient should always involve a thorough risk-benefit assessment, considering the individual's health status and the potential for adverse effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of the safety and toxicity of both existing and novel anti-inflammatory compounds.
References
- 1. Six-month safety evaluation of robenacoxib tablets (Onsior™) in dogs after daily oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of short-term sequential administration of nonsteroidal anti-inflammatory drugs on the stomach and proximal portion of the duodenum in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSAID Toxicity in Dogs and Cats [embracepetinsurance.com]
- 5. Systematic Review of Outcome Measures Reported in Clinical Canine Osteoarthritis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of adverse effects of long-term orally administered carprofen in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Endoscopic evaluation of the gastroduodenal mucosa following non-steroidal anti-inflammatory drug administration in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Six-month safety evaluation of robenacoxib tablets (Onsior™) in dogs after daily oral administrations – ScienceOpen [scienceopen.com]
- 14. Clinical evaluation of this compound and carprofen for the treatment of dogs with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Deracoxib for the Control of Postoperative Pain and Inflammation Associated with Dental Surgery in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 18. Safety evaluation of the interchangeable use of robenacoxib (Onsior™) tablets and solution for injection in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | COAST Development Group's international consensus guidelines for the treatment of canine osteoarthritis [frontiersin.org]
- 20. avmajournals.avma.org [avmajournals.avma.org]
- 21. Development of a model to induce transient synovitis and lameness in the hip joint of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Firocoxib: A Guide for Laboratory Professionals
The proper disposal of Firocoxib, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, is crucial for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this compound waste.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances.[1] While this compound is not a federally controlled substance, state and local regulations may have more stringent requirements for pharmaceutical disposal.[1] It is imperative to adhere to all applicable national and local regulations.[3][4]
Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on potential hazards, handling, and emergency measures.[3][4][5][6]
Personal Protective Equipment (PPE): When handling this compound, especially in its pure or powdered form, appropriate PPE should be worn to minimize exposure. This includes:
Environmental Precautions: this compound is recognized as being harmful to aquatic life with long-lasting effects.[3] Therefore, it is critical to prevent its release into the environment. Do not dispose of this compound down the drain or in regular trash without following proper deactivation and containment procedures.[7][8][9]
Step-by-Step Disposal Procedures for this compound Waste
The preferred method for the disposal of pharmaceutical waste from a laboratory or professional setting is through a licensed hazardous waste management company.[4][7]
Procedure for Professional/Laboratory Quantities:
-
Segregation and Collection:
-
Collect all this compound waste, including expired tablets, unused formulations, and contaminated materials (e.g., weighing boats, gloves, bench paper), in a designated and properly labeled hazardous waste container.
-
The container should be leak-proof and kept closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Pharmaceutical Waste" and specify the contents, including "this compound."
-
-
Storage:
-
Engage a Licensed Disposal Vendor:
-
Documentation:
-
Maintain detailed records of all disposed pharmaceutical waste, including the name of the substance, quantity, and date of disposal. This documentation is essential for regulatory compliance.
-
Alternative Disposal for Small Residual Amounts (Household/Consumer Guidance Adaptable for Labs):
While not the primary recommended method for laboratory settings, the following procedure, adapted from FDA and EPA guidelines for household disposal, can be considered for trace amounts or when a licensed vendor is not immediately available. This should only be performed in accordance with institutional policies.
-
Deactivation:
-
Containment:
-
Final Disposal:
Summary of Disposal Options
| Disposal Method | Best For | Key Considerations |
| Licensed Hazardous Waste Vendor | All laboratory and bulk quantities of this compound waste. | Safest and most compliant method. Ensures proper handling and disposal via incineration. Requires contracting with a certified vendor. |
| Drug Take-Back Programs | Small quantities, expired medications from end-users. | Preferred method for household disposal.[8] May not be suitable for large laboratory waste streams. |
| Deactivation and Household Trash | Trace residual amounts (use with caution in labs). | Follows FDA and EPA guidelines for non-flushable drugs.[9][11] Check institutional policy before using this method. |
| Flushing | NOT RECOMMENDED | This compound is harmful to aquatic life.[3] Do not flush unless specifically instructed by the manufacturer, which is not the case for this compound.[8][9] |
This compound Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. echemi.com [echemi.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. abmole.com [abmole.com]
- 7. bva.co.uk [bva.co.uk]
- 8. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 9. epa.gov [epa.gov]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. fda.gov [fda.gov]
- 12. Pet Medication Disposal | Oregon Veterinary Medical Association [oregonvma.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
